molecular formula C12H17N5O4 B12400043 N2,N2-Dimethylamino-6-deamino adenosine

N2,N2-Dimethylamino-6-deamino adenosine

Cat. No.: B12400043
M. Wt: 295.29 g/mol
InChI Key: LATGTARLJMDFKA-GQEBFOJWSA-N
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Description

N2,N2-Dimethylamino-6-deamino adenosine is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,4R,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8+,9?,11-/m1/s1

InChI Key

LATGTARLJMDFKA-GQEBFOJWSA-N

Isomeric SMILES

CN(C)C1=NC=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as 2-Dimethylaminonebularine, is a synthetic purine (B94841) nucleoside analog. While its structural similarity to adenosine suggests potential biological activity, publicly available research on this specific compound is limited. This guide synthesizes the available information regarding its chemical properties and posits its likely biological activities and mechanisms of action based on the well-established pharmacology of related purine nucleoside analogs. The primary hypothesized activities of N2,N2-Dimethylamino-6-deamino adenosine are centered around anticancer effects, likely mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1] This document provides a framework for future research by outlining potential experimental protocols and signaling pathways for investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in Table 1.

PropertyValueReference
CAS Number 105208-35-3[2][3][4]
Molecular Formula C₁₂H₁₇N₅O₄[3]
Molecular Weight 295.29 g/mol [3]
IUPAC Name (2R,3R,4S,5R)-2-(2-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diolN/A
Synonyms 2-Dimethylaminonebularine, N2,N2-Dimethyl-6-aminopurine ribonucleosideN/A
Appearance Solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents such as DMSO and ethanol.N/A

Postulated Biological Activity and Mechanism of Action

Based on its classification as a purine nucleoside analog, this compound is anticipated to exhibit anticancer properties.[1] The proposed mechanisms of action are twofold:

  • Inhibition of DNA Synthesis: Like many purine analogs, this compound is likely to be metabolized intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting cell proliferation.[5]

  • Induction of Apoptosis: Incorporation of the nucleoside analog into DNA can trigger cellular stress responses and DNA damage pathways, ultimately leading to programmed cell death, or apoptosis.[6] This is a common mechanism for many cytotoxic cancer chemotherapeutics.[7][8][9]

The dimethylamino substitution at the N2 position and the deamination at the 6-position are key structural modifications from the parent adenosine molecule. These changes are expected to alter its interaction with metabolic enzymes and target proteins, potentially conferring selectivity and potency.

Potential Signaling Pathways

The biological effects of this compound are likely to intersect with several critical cellular signaling pathways.

DNA Damage and Apoptosis Pathway

The incorporation of this compound into DNA would likely be recognized by the cell's DNA damage response machinery, leading to the activation of apoptotic pathways.

DNA_Damage_Apoptosis N2_analog N2,N2-Dimethylamino-6-deamino adenosine Metabolism Intracellular Metabolism N2_analog->Metabolism Triphosphate Triphosphate Analog Metabolism->Triphosphate DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage Response DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated pathway of DNA damage-induced apoptosis.

Adenosine Receptor Signaling

Given its structural similarity to adenosine, it is plausible that this compound could interact with adenosine receptors (A1, A2A, A2B, A3). These G protein-coupled receptors are involved in a myriad of physiological processes. Depending on the receptor subtype and the nature of the interaction (agonist or antagonist), this could lead to various downstream effects, including modulation of adenylyl cyclase activity and intracellular cAMP levels.

Adenosine_Receptor_Signaling N2_analog N2,N2-Dimethylamino-6-deamino adenosine AR Adenosine Receptor N2_analog->AR G_protein G Protein AR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activation/ Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Effects cAMP->Downstream

Caption: Potential interaction with adenosine receptor signaling.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., human leukemia, colon carcinoma) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., MTT, SRB) Incubate->Viability_Assay Data_Analysis Calculate IC50 Value Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the four subtypes of human adenosine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value from the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring its effect on adenylyl cyclase activity.

Methodology:

  • Membrane Preparation: Use membrane preparations from cells expressing the adenosine receptor subtype of interest.

  • Assay Reaction:

    • Incubate the membranes with ATP (the substrate for adenylyl cyclase) and the test compound at various concentrations.

    • To test for agonism, measure cAMP production in the presence of the test compound alone.

    • To test for antagonism, measure cAMP production in the presence of a known adenosine receptor agonist with and without the test compound.

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

  • Data Analysis: Plot the concentration of the test compound against cAMP production to determine its effect on adenylyl cyclase activity and to calculate EC50 or IC50 values.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential as an anticancer agent. While direct experimental data is scarce, its chemical structure suggests that it likely functions by inhibiting DNA synthesis and inducing apoptosis, common mechanisms for this class of compounds. Furthermore, its similarity to adenosine warrants investigation into its effects on adenosine receptor signaling. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its biological activities. Future research should focus on obtaining empirical data to validate these hypotheses, including comprehensive in vitro and in vivo studies to determine its efficacy, selectivity, and mechanism of action. Such studies will be crucial in assessing its potential for further development as a therapeutic agent.

References

N²,N²-Dimethylguanosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-Dimethylguanosine, a hypermodified purine (B94841) nucleoside, is a critical component of transfer RNA (tRNA) across all domains of life. Initially identified as a product of tRNA degradation, its biological significance is increasingly recognized, particularly in the context of tRNA structure, stability, and function. This technical guide provides an in-depth overview of the structure, properties, and biological role of N²,N²-Dimethylguanosine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its involvement in biological pathways, particularly tRNA maturation. The potential of N²,N²-Dimethylguanosine as a biomarker in certain cancers is also explored, offering insights for researchers and professionals in drug development.

Introduction

N²,N²-Dimethylguanosine, systematically named 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one, is a post-transcriptionally modified nucleoside found in tRNA. It is also referred to as m²²G. This modification, where two methyl groups are added to the exocyclic amine at the N² position of guanosine (B1672433), is catalyzed by the tRNA methyltransferase 1 (Trm1) enzyme family. The presence of N²,N²-Dimethylguanosine at specific positions in tRNA, most notably at position 26 in the D-loop, plays a crucial role in maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in protein synthesis.[1][2] Elevated urinary or serum levels of N²,N²-Dimethylguanosine have been observed in patients with various malignancies, including breast carcinoma and acute leukemia, suggesting its potential as a non-invasive biomarker.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of N²,N²-Dimethylguanosine is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₅[1]
Molecular Weight 311.29 g/mol [1]
CAS Number 2140-67-2[1]
Appearance Solid[1]
Melting Point 235 - 236 °C[1]
Solubility Slightly soluble in DMSO and aqueous solutions.[5]
UV/Vis λmax 260 nm[5]
InChIKey RSPURTUNRHNVGF-IOSLPCCCSA-N[1]

Biological Role and Signaling Pathways

The primary biological role of N²,N²-Dimethylguanosine is centered on its function as a modified nucleoside within tRNA. Its synthesis is a key step in the tRNA maturation process, which is essential for accurate and efficient protein translation.

tRNA Maturation Pathway

The formation of N²,N²-Dimethylguanosine is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, Trm1.[6] This enzyme introduces two methyl groups to the guanosine at position 26 of precursor tRNA molecules. This modification is critical for the structural integrity of tRNA, preventing misfolding and ensuring the correct conformation for its interaction with the ribosome and other components of the translational machinery.[2][7] The presence of the bulky dimethylamino group at the N² position sterically hinders the formation of non-canonical base pairs, thereby stabilizing the D-loop and anticodon stem.[7]

tRNA_Maturation_Pathway pre_tRNA Precursor tRNA (G at position 26) Trm1 tRNA (guanine-N2-)-dimethyltransferase (Trm1) pre_tRNA->Trm1 substrate SAH S-adenosyl-L-homocysteine (SAH) Trm1->SAH releases mature_tRNA Mature tRNA (m²²G at position 26) Trm1->mature_tRNA catalyzes methylation SAM S-adenosyl-L-methionine (SAM) SAM->Trm1 methyl donor Translation Protein Translation mature_tRNA->Translation participates in

Impact on Translation

The modification of guanosine to N²,N²-Dimethylguanosine at position 26 enhances the efficiency of translation.[8] It contributes to the stability of the tRNA structure, which is crucial for its aminoacylation and for maintaining the correct reading frame during protein synthesis. In some contexts, this modification has been shown to influence the efficiency of nonsense suppression, highlighting its role in the fine-tuning of translation termination.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N²,N²-Dimethylguanosine.

Chemical Synthesis of N²,N²-Dimethylguanosine

The following protocol is a representative method for the chemical synthesis of N²,N²-Dimethylguanosine, adapted from literature procedures.[5][9]

Materials:

Procedure:

  • Protection of Guanosine: Acetylate the hydroxyl groups of guanosine by reacting it with acetic anhydride in pyridine.

  • Chlorination: Treat the peracetylated guanosine with phosphorus oxychloride to convert the 6-oxo group to a 6-chloro group.

  • Amination: React the 2-amino-6-chloropurine (B14584) riboside derivative with an excess of dimethylamine solution in a suitable solvent like ethanol (B145695) to introduce the N²,N²-dimethylamino group.

  • Deprotection and Thiolysis: Remove the acetyl protecting groups and convert the 6-chloro group back to a 6-oxo group by treating the product with sodium methoxide in methanol, followed by reaction with mercaptoethanol.

  • Purification: Purify the final product, N²,N²-Dimethylguanosine, using silica gel column chromatography.

Synthesis_Workflow

Analytical Methods

This method is suitable for the quantification of N²,N²-Dimethylguanosine in biological samples such as urine or serum.[10][11]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Enzymatic Digestion: For RNA samples, digest the RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Solid-Phase Extraction (SPE): Clean up the digested sample or biofluid using a C18 SPE cartridge to remove interfering substances.

  • Reconstitution: Elute the nucleosides and reconstitute them in the initial mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]⁺ of N²,N²-Dimethylguanosine (m/z 312.1) to a specific product ion (e.g., m/z 180.1, corresponding to the dimethylguanine base).

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

A competitive radioimmunoassay can be used for the sensitive detection of N²,N²-Dimethylguanosine in serum or other biological fluids.[2][12]

Principle: This assay is based on the competition between unlabeled N²,N²-Dimethylguanosine (in the sample) and a fixed amount of radiolabeled N²,N²-Dimethylguanosine for a limited number of binding sites on a specific antibody.

Procedure:

  • Coating: Coat microtiter plate wells with a specific antibody against N²,N²-Dimethylguanosine.

  • Competition: Add a mixture of the sample (containing unlabeled antigen) and a known amount of radiolabeled N²,N²-Dimethylguanosine (e.g., ³H- or ¹²⁵I-labeled) to the wells.

  • Incubation: Incubate to allow for competitive binding to the antibody.

  • Washing: Wash the wells to remove unbound antigen.

  • Detection: Measure the radioactivity of the bound antigen using a scintillation counter or gamma counter.

  • Quantification: Determine the concentration of N²,N²-Dimethylguanosine in the sample by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled N²,N²-Dimethylguanosine.

RIA_Workflow

Conclusion

N²,N²-Dimethylguanosine is a functionally significant modified nucleoside with a well-defined role in tRNA biology. Its impact on tRNA structure and stability directly influences the fidelity and efficiency of protein synthesis. The established links between elevated levels of N²,N²-Dimethylguanosine and various cancers underscore its potential as a valuable biomarker for disease diagnosis and prognosis. The detailed experimental protocols provided in this guide for the synthesis and analysis of N²,N²-Dimethylguanosine will aid researchers in further exploring its biological functions and clinical relevance. Continued investigation into the regulatory mechanisms of Trm1 enzymes and the downstream consequences of N²,N²-Dimethylguanosine modification will undoubtedly provide deeper insights into cellular homeostasis and disease pathogenesis, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as N2,N2-Dimethylnebularine, is a highly specialized purine (B94841) nucleoside derivative. Publicly available information, including a specific CAS number, is limited. Consequently, this guide synthesizes information from closely related and well-documented N2,N2-dimethylated purine ribonucleosides to provide a comprehensive technical overview. The experimental protocols and data presented are based on established methods for analogous compounds and should be adapted and validated for the specific molecule of interest.

Compound Identification and Properties

While a specific CAS number for N2,N2-Dimethylamino-6-deamino adenosine could not be located, its identity can be inferred from its nomenclature. It is a derivative of adenosine where the amino group at the 6-position is removed (deamination), and the amino group at the N2-position is dimethylated. The base lacking the 6-amino group is known as nebularine (B15395).

For comparative purposes, the properties of the well-characterized related compound, N2,N2-Dimethylguanosine, are provided below.

Table 1: Physicochemical Properties of N2,N2-Dimethylguanosine (CAS: 2140-67-2)

PropertyValueSource
Molecular FormulaC12H17N5O5PubChem[1]
Molecular Weight311.29 g/mol PubChem[1]
Melting Point235 - 236 °CHMDB[1]
XLogP3-1.3PubChem[1]
Physical DescriptionSolidHMDB[1]

Synthesis and Experimental Protocols

The synthesis of N2,N2-dimethylated purine nucleosides typically involves the modification of a pre-existing purine ribonucleoside. A plausible synthetic route for this compound would start from a suitable precursor, such as a 2-halopurine ribonucleoside.

2.1. General Synthetic Strategy

The synthesis can be envisioned in a two-step process starting from a 2-chloro-9-(β-D-ribofuranosyl)purine intermediate. This intermediate can be synthesized from more common nucleosides.

  • Amination: The 2-chloro group is displaced by reacting the intermediate with dimethylamine (B145610).

  • Deamination/Reduction: The 6-position would already be deaminated in the nebularine core structure. If starting from a precursor with a 6-amino group, a deamination step would be necessary.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the synthesis of N2-substituted purine nucleosides.

Step 1: Synthesis of 2-(Dimethylamino)-9-(β-D-ribofuranosyl)purine

  • Materials: 2-Chloro-9-(β-D-ribofuranosyl)purine, ethanolic dimethylamine, methanol, silica (B1680970) gel for chromatography.

  • Procedure:

    • Dissolve 2-Chloro-9-(β-D-ribofuranosyl)purine in methanol.

    • Add an excess of ethanolic dimethylamine solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the desired product.

    • Characterize the product using NMR and mass spectrometry.

Table 2: Example Reagents and Conditions for N2-Amination

Starting MaterialReagentSolventTemperatureReaction Time
2-Fluoro-9-β-D-ribofuranosylpurineMethanolic dimethylamineMethanolRoom Temp.24h
2-Chloro-9-β-D-ribofuranosylpurineDimethylamine in EthanolEthanolRoom Temp.48h

Potential Biological Activity and Signaling Pathways

Modified purine nucleosides are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on their structural similarity to endogenous nucleosides, allowing them to be recognized and metabolized by cellular enzymes.

3.1. General Mechanism of Action

  • Cellular Uptake: The nucleoside analog is transported into the cell.

  • Phosphorylation: Cellular kinases phosphorylate the analog to its mono-, di-, and triphosphate forms.

  • Inhibition of Nucleic Acid Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases.

  • Chain Termination: If incorporated into a growing DNA or RNA strand, the lack of a 3'-hydroxyl group (in many analogs) prevents further elongation, leading to chain termination.

N2,N2-dimethylated purine nucleosides may exhibit selective toxicity towards cancer cells or virus-infected cells due to differences in enzyme activities or uptake mechanisms.

3.2. Visualizing the Synthetic Workflow and Mechanism of Action

Below are diagrams illustrating the hypothetical synthetic workflow and the general mechanism of action for a modified purine nucleoside.

G Hypothetical Synthetic Workflow A 2-Halo-9-(β-D-ribofuranosyl)purine C Nucleophilic Substitution (Amination) A->C B Dimethylamine B->C D N2,N2-Dimethylamino-9-(β-D-ribofuranosyl)purine (Target Compound) C->D

Caption: Hypothetical two-reagent synthesis of the target compound.

G General Mechanism of Action for Nucleoside Analogs cluster_cell Cell A Nucleoside Analog (e.g., N2,N2-Dimethylnebularine) B Phosphorylation (Kinases) A->B Uptake C Triphosphate Analog B->C D DNA/RNA Polymerase C->D Competitive Inhibition F Chain Termination C->F Incorporation E Inhibition of Nucleic Acid Synthesis D->E

Caption: Cellular pathway of a modified nucleoside leading to therapeutic effect.

Conclusion

References

Discovery and history of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Purine (B94841) nucleoside analogs represent a significant class of compounds in medicinal chemistry and pharmacology. Their structural similarity to endogenous nucleosides allows them to interact with various cellular enzymes and receptors, leading to a range of biological effects. N2,N2-Dimethylamino-6-deamino adenosine (B11128) falls within this category, characterized by a dimethylamino group at the N2 position and the absence of an amino group at the 6th position of the purine ring. Such modifications can profoundly influence the compound's metabolic stability, receptor binding affinity, and overall pharmacological profile. The primary therapeutic interest in purine nucleoside analogs lies in their cytotoxic effects on cancer cells, which are often mediated by the disruption of nucleic acid synthesis and the activation of programmed cell death pathways.[1][2]

Chemical and Physical Properties

While specific experimental data for N2,N2-Dimethylamino-6-deamino adenosine is limited, the following table summarizes its basic chemical identifiers.

PropertyValue
IUPAC Name (2R,3R,4S,5R)-2-(2-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS Number 105208-35-3
Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29 g/mol
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of N2-substituted adenosine analogs generally proceeds through established methods in nucleoside chemistry. A common strategy involves the modification of a pre-existing purine nucleoside.

A plausible synthetic approach, based on general knowledge of purine chemistry, is illustrated in the workflow below. This would typically start from a commercially available or readily synthesized precursor, such as a 2-halo-6-substituted purine riboside. The dimethylamino group could then be introduced via a nucleophilic aromatic substitution reaction.

G cluster_0 General Synthetic Workflow Start 2-Halopurine Riboside Precursor Step1 Nucleophilic Substitution with Dimethylamine Start->Step1 Product This compound Step1->Product

Caption: A generalized synthetic workflow for N2-substituted adenosine analogs.

Biological Activity and Mechanism of Action

General Antitumor Activity

This compound is classified as a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2] The anticancer mechanisms of this class of compounds are generally attributed to two primary actions: the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Mechanism of Apoptosis Induction

While the specific signaling pathways affected by this compound have not been elucidated, studies on other N6-substituted adenosine derivatives provide insights into the potential mechanism. The pro-apoptotic effects of these compounds are often linked to their intracellular conversion into the corresponding mononucleotides by adenosine kinase. The accumulation of these mononucleotides can lead to a rapid decrease in ATP production, ultimately triggering apoptosis. This process is often accompanied by the activation of caspase-3.

G cluster_0 Proposed Apoptosis Induction Pathway Compound This compound (extracellular) Transport Cellular Uptake Compound->Transport Intracellular This compound (intracellular) Transport->Intracellular Phosphorylation Adenosine Kinase Intracellular->Phosphorylation Mononucleotide Accumulation of Mononucleotide Phosphorylation->Mononucleotide ATP_depletion Decreased ATP Production Mononucleotide->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: A proposed mechanism for apoptosis induction by N-substituted adenosine analogs.

Quantitative Data

A thorough search of the scientific literature did not yield any specific quantitative biological data for this compound, such as IC50 or EC50 values, binding affinities for adenosine receptors, or pharmacokinetic data. Research on related N2-substituted adenosine derivatives has shown a wide range of affinities for different adenosine receptor subtypes (A1, A2A, A2B, and A3), but direct data for the title compound is not available.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the published literature. For researchers interested in studying this compound, the following general experimental approaches, commonly used for other purine nucleoside analogs, could be adapted.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., a lymphoid malignancy cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Start Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: A general workflow for an MTT-based cell viability assay.

Conclusion

This compound is a purine nucleoside analog with potential antitumor properties, consistent with other members of its chemical class. Its mechanism of action is broadly understood to involve the inhibition of DNA synthesis and the induction of apoptosis. However, a detailed understanding of its discovery, specific synthetic routes, quantitative biological activity, and precise molecular targets is hampered by the lack of specific data in the public scientific literature. The information presented in this guide, drawn from the general knowledge of N2-substituted adenosine analogs, provides a foundation for future research into this specific compound. Further investigation is required to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for N2,N2-Dimethylamino-6-deamino adenosine (B11128) is limited in publicly available scientific literature. Therefore, this guide provides a detailed overview of the well-established mechanisms of action for the broader class of purine (B94841) nucleoside analogs, to which N2,N2-Dimethylamino-6-deamino adenosine belongs. The information presented herein is inferred based on the common biological activities of this compound class and should be used as a foundational resource for further investigation.

Introduction

This compound is a synthetic purine nucleoside analog. Compounds of this class are structurally similar to endogenous purine nucleosides, such as adenosine and guanosine, and are widely investigated for their therapeutic potential, particularly as anticancer and antiviral agents.[1][2][3] The primary mechanism of action for purine nucleoside analogs involves their function as antimetabolites that disrupt nucleic acid synthesis and cellular metabolism, ultimately leading to cytotoxicity in rapidly proliferating cells.[3][4][5] This guide will provide a comprehensive technical overview of the putative mechanism of action of this compound, based on the established activities of related purine analogs.

Core Mechanism of Action: A Two-Pronged Approach

The cytotoxic effects of purine nucleoside analogs are primarily attributed to two interconnected mechanisms: the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[6][7][8]

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is expected to undergo intracellular phosphorylation by nucleoside and nucleotide kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of DNA polymerases.[6][9]

The key steps in this process are:

  • Cellular Uptake: The analog enters the cell, likely via nucleoside transporters.

  • Metabolic Activation: Intracellular kinases sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form.

  • Competition with Natural Substrates: The triphosphate analog structurally mimics deoxyadenosine (B7792050) triphosphate (dATP).

  • Inhibition of DNA Polymerases: The analog competes with dATP for the active site of DNA polymerases.[6]

  • DNA Chain Termination: Incorporation of the analog into the growing DNA strand can lead to the termination of chain elongation, as the modified sugar or base may prevent the formation of a phosphodiester bond with the next incoming nucleotide.[6][7]

This disruption of DNA replication leads to an accumulation of cells in the S-phase of the cell cycle and the activation of DNA damage response pathways.[6]

Induction of Apoptosis

The DNA damage and stalled replication forks resulting from the incorporation of the purine analog trigger a cellular stress response, which, if the damage is irreparable, leads to the initiation of apoptosis.[7][10][11] The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by nucleoside analogs.[8][12]

The signaling cascade for apoptosis induction is as follows:

  • DNA Damage Sensing: Sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) recognize the DNA strand breaks and stalled replication forks.[7]

  • Activation of Checkpoint Pathways: This recognition activates cell cycle checkpoints, halting cell division to allow for DNA repair.[7][10]

  • Initiation of Apoptosis: If the DNA damage is too extensive to be repaired, the pro-apoptotic signaling cascade is initiated.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., BAX and BAK) are activated, leading to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Visualizing the Pathways and Workflows

Signaling Pathway for Inhibition of DNA Synthesis and Apoptosis Induction

G Putative Mechanism of this compound cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Induction of Apoptosis This compound This compound Analog Monophosphate Analog Monophosphate This compound->Analog Monophosphate Kinases Analog Diphosphate Analog Diphosphate Analog Monophosphate->Analog Diphosphate Kinases Analog Triphosphate Analog Triphosphate Analog Diphosphate->Analog Triphosphate Kinases DNA Polymerase DNA Polymerase Analog Triphosphate->DNA Polymerase Competitive Inhibition DNA Replication DNA Replication Analog Triphosphate->DNA Replication Incorporation & Chain Termination DNA Polymerase->DNA Replication Stalled Replication Fork Stalled Replication Fork DNA Replication->Stalled Replication Fork ATM/ATR ATM/ATR Stalled Replication Fork->ATM/ATR p53 p53 ATM/ATR->p53 BAX/BAK BAX/BAK p53->BAX/BAK Mitochondrion Mitochondrion BAX/BAK->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Apoptosome Formation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Putative mechanism of this compound.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

G Experimental Workflow for Cytotoxicity and Apoptosis Assays Cancer Cell Culture Cancer Cell Culture Treatment with Compound Treatment with Compound Cancer Cell Culture->Treatment with Compound Incubation Incubation Treatment with Compound->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay MTT/LDH Assay MTT/LDH Assay Cell Viability Assay->MTT/LDH Assay Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assay->Annexin V/PI Staining TUNEL Assay TUNEL Assay Apoptosis Assay->TUNEL Assay Caspase Activity Assay Caspase Activity Assay Apoptosis Assay->Caspase Activity Assay Data Analysis (IC50) Data Analysis (IC50) MTT/LDH Assay->Data Analysis (IC50) Data Analysis (% Apoptotic Cells) Data Analysis (% Apoptotic Cells) Annexin V/PI Staining->Data Analysis (% Apoptotic Cells) TUNEL Assay->Data Analysis (% Apoptotic Cells) Caspase Activity Assay->Data Analysis (% Apoptotic Cells)

Caption: Workflow for evaluating the cytotoxic and apoptotic effects.

Quantitative Data

Due to the absence of specific quantitative data for this compound, the following table presents representative data for other well-characterized purine nucleoside analogs to illustrate the types of quantitative metrics used to evaluate their activity.

Compound Cell Line Assay IC50 (µM) Reference
CladribineHairy Cell LeukemiaCell Viability0.01 - 0.1[8]
FludarabineChronic Lymphocytic LeukemiaApoptosis1 - 10[8]
ClofarabineAcute Lymphoblastic LeukemiaCell Proliferation0.05 - 0.5[3]
NelarabineT-cell Acute Lymphoblastic LeukemiaCytotoxicity0.1 - 1.0[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the cytotoxic and apoptotic effects of purine nucleoside analogs.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compound at a predetermined concentration (e.g., IC50) for a specified time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[15][16][17]

DNA Polymerase Inhibition Assay

This biochemical assay measures the ability of the triphosphate form of the analog to inhibit DNA polymerase activity.

  • Preparation of Triphosphate Analog: Synthesize or obtain the triphosphate form of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, recombinant human DNA polymerase, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of the triphosphate analog.

  • Initiation of Reaction: Initiate the DNA polymerization reaction by adding the enzyme or template-primer.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Analysis: Stop the reaction and separate the unincorporated nucleotides from the newly synthesized DNA (e.g., by gel electrophoresis or filter binding).

  • Quantification: Quantify the amount of labeled dNTP incorporated into the DNA in the presence and absence of the analog.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value for the triphosphate analog.[18][19][20]

Conclusion

While specific mechanistic studies on this compound are not extensively available, its classification as a purine nucleoside analog provides a strong basis for its putative mechanism of action. It is highly probable that its cytotoxic effects stem from the disruption of DNA synthesis and the subsequent induction of apoptosis, consistent with other members of this class. The provided experimental protocols and conceptual frameworks offer a robust starting point for the detailed investigation of this compound's biological activity and therapeutic potential. Further research is necessary to elucidate the precise molecular interactions and signaling pathways modulated by this compound.

References

Biological Activity of N2,N2-Dimethylamino-6-deamino adenosine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as 2-(Dimethylamino)inosine, is a synthetic purine (B94841) nucleoside analog. While its structural similarity to endogenous nucleosides like adenosine and inosine (B1671953) suggests potential biological activity, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific experimental data. This technical guide summarizes the current, limited understanding of this compound and outlines the general biological activities and mechanisms of action of the broader class of purine nucleoside analogs to provide a contextual framework. Due to the absence of specific quantitative data, detailed experimental protocols, and defined signaling pathways for N2,N2-Dimethylamino-6-deamino adenosine, this document serves primarily to highlight the knowledge gap and suggest future research directions.

Introduction

This compound (CAS Number: 105208-35-3) is a purine nucleoside analog. The core structure consists of a dimethylated amine group at the N2 position of the purine ring and a hydroxyl group at the C6 position, characteristic of inosine (6-deamino adenosine), attached to a ribose sugar moiety.

Purine nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of oncology and virology.[1] Their mechanism of action generally involves mimicking endogenous nucleosides, thereby interfering with nucleic acid synthesis and cellular metabolism.[2] Based on its classification, this compound is predicted to exhibit similar biological activities, such as inducing apoptosis and inhibiting DNA synthesis, which are common anticancer mechanisms for this compound class.[3]

Chemical Structure:

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Purification cytotoxicity Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., ADA, PNP, Kinases) synthesis->enzyme_inhibition receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) synthesis->receptor_binding mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanism If cytotoxic functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays animal_model Animal Model of Disease (e.g., Xenograft Tumor Model) mechanism->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicology Toxicology Assessment efficacy->toxicology hypothetical_pathways cluster_receptors Adenosine Receptor Signaling cluster_metabolism Nucleoside Metabolism Interference compound N2,N2-Dimethylamino-6-deamino adenosine A3R A3 Receptor compound->A3R transporter Nucleoside Transporter compound->transporter G_protein Gi/o A3R->G_protein AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP ↓ cAMP AC->cAMP PKC PKC PLC->PKC phosphorylation Phosphorylation transporter->phosphorylation triphosphate Triphosphate Analog phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol dna_synthesis ↓ DNA Synthesis dna_pol->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis

References

N²,N²-Dimethylamino-6-deamino adenosine: A Purine Nucleoside Analog for Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N²,N²-Dimethylamino-6-deamino adenosine (B11128) is a synthetic purine (B94841) nucleoside analog. As a member of this class of compounds, it holds potential as an antitumor agent, particularly targeting indolent lymphoid malignancies. The core mechanisms of action for purine nucleoside analogs generally involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the available data on N²,N²-Dimethylamino-6-deamino adenosine and its aglycone, 6-(Dimethylamino)purine (6-DMAP), to support further research and development.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₂H₁₇N₅O₄-
Molecular Weight 295.29 g/mol -
CAS Number 105208-35-3[1]
Synonyms N,N-Dimethyl-9H-purin-6-amine, 9-(β-D-ribofuranosyl)--

Biological Activity and Mechanism of Action

While specific quantitative data for N²,N²-Dimethylamino-6-deamino adenosine is limited in publicly available literature, significant insights can be drawn from studies on its purine base, 6-(Dimethylamino)purine (6-DMAP). 6-DMAP is recognized as a serine/threonine protein kinase inhibitor.[2] Its primary mode of action in cancer cells, particularly in lymphoma, is the induction of apoptosis through the intrinsic mitochondrial pathway.[3]

Inhibition of Cell Proliferation and DNA Synthesis

Purine nucleoside analogs are known to interfere with nucleic acid synthesis. While a detailed mechanism for N²,N²-Dimethylamino-6-deamino adenosine is not fully elucidated, it is plausible that, like other adenosine analogs, it is phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then compete with endogenous nucleosides, leading to the inhibition of DNA polymerase and subsequent disruption of DNA replication and repair. This ultimately results in cell cycle arrest and the inhibition of tumor cell proliferation.

Induction of Apoptosis

Studies on 6-DMAP in human lymphoma U937 cells have demonstrated its ability to induce apoptosis in a dose- and time-dependent manner.[3] The apoptotic cascade is initiated by an increase in intracellular calcium ion concentration, which in turn triggers the mitochondrial-dependent pathway.[3]

Key events in 6-DMAP-induced apoptosis include:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-xL ratio is a critical step in initiating apoptosis.

  • Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]

  • Cytochrome c Release: Compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[3]

  • Caspase Activation: Cytosolic cytochrome c activates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Downregulation of Gene Expression

Treatment of lymphoma cells with 6-DMAP has been shown to cause a significant downregulation of genes associated with cell proliferation and cell cycle progression.[3] Notably, no significant upregulation of genes has been observed, indicating a predominantly inhibitory effect on the transcriptional landscape.[3] Genes that are downregulated include proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, and serine proteinase inhibitor 2.[3]

Quantitative Data

CompoundCell LineEffectConcentrationTreatment TimeReference
6-(Dimethylamino)purine (6-DMAP)Human Lymphoma U937Apoptosis Induction5 mM16 hours[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of N²,N²-Dimethylamino-6-deamino adenosine or its analogs on cancer cell lines.

Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed lymphoma cells (e.g., U937) in 6-well plates at a density of 2 x 10⁵ cells/well.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with varying concentrations of N²,N²-Dimethylamino-6-deamino adenosine (or a vehicle control) for the desired time period (e.g., 16 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings for FITC and PI channels.

    • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment.

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets.

    • The DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol is to quantify the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-xL.

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described in Protocol 1.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Synthesis

A likely synthetic pathway would involve the reaction of a protected 6-chloropurine (B14466) ribonucleoside with dimethylamine. The protecting groups on the ribose sugar would then be removed to yield the final product.

Visualizations

Signaling Pathway of 6-DMAP-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 6_DMAP 6-(Dimethylamino)purine Ca_increase ↑ [Ca²⁺]i 6_DMAP->Ca_increase Bax Bax 6_DMAP->Bax Upregulates Bcl_xL Bcl-xL 6_DMAP->Bcl_xL Downregulates Mito_potential ↓ Mitochondrial Membrane Potential Ca_increase->Mito_potential Bax->Mito_potential Bcl_xL->Mito_potential Cyto_c Cytochrome c Caspase_3_act Activated Caspase-3 Cyto_c->Caspase_3_act Apoptosis Apoptosis Caspase_3_act->Apoptosis Caspase_3 Pro-caspase-3 Caspase_3->Caspase_3_act Mito_potential->Cyto_c Release Cyto_c_mito Cytochrome c

Caption: Proposed signaling pathway for 6-DMAP-induced apoptosis.

Experimental Workflow for Apoptosis Assay

G cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs stain Stain with Annexin V and Propidium Iodide wash_pbs->stain analyze Analyze by Flow Cytometry stain->analyze end Data Interpretation analyze->end

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion

N²,N²-Dimethylamino-6-deamino adenosine is a purine nucleoside analog with potential as an antitumor agent. Based on the activity of its aglycone, 6-DMAP, its mechanism of action is likely centered on the inhibition of serine/threonine kinases, leading to the downregulation of genes involved in cell proliferation and the induction of apoptosis via the intrinsic mitochondrial pathway. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives in the context of lymphoid malignancies and other cancers. Further studies are warranted to determine the specific kinase targets and to obtain quantitative biological data for N²,N²-Dimethylamino-6-deamino adenosine itself.

References

An In-depth Technical Guide to the Synthesis of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog with potential applications in anticancer research. The document details a multi-step chemical synthesis, including experimental protocols for key reactions, and presents quantitative data where available. Furthermore, it visualizes the proposed synthesis and the general mechanism of action of purine nucleoside analogs through detailed diagrams.

Introduction

N2,N2-Dimethylamino-6-deamino adenosine, also known as 2-dimethylaminoinosine, belongs to the class of purine nucleoside analogs. These compounds are structurally similar to endogenous nucleosides and can interfere with cellular metabolic pathways, leading to effects such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4][5] This activity makes them promising candidates for the development of novel therapeutic agents, particularly in oncology. This guide outlines a feasible chemical synthesis route for this compound, starting from readily available precursors.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that begins with the glycosylation of 2,6-dichloropurine (B15474) with a protected ribose derivative. This is followed by a sequence of selective nucleophilic substitution reactions to introduce the dimethylamino group at the C2 position and subsequent conversion of the C6-chloro group to a hydroxyl group. The final step involves the deprotection of the ribose moiety to yield the target molecule.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Step 1: Glycosylation cluster_intermediate2 Step 2: Selective C2-Amination cluster_intermediate3 Step 3: C6-Hydrolysis cluster_final Step 4: Deprotection 2,6-Dichloropurine 2,6-Dichloropurine I1 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine 2,6-Dichloropurine->I1 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose->I1 Vorbrüggen Glycosylation I2 2-(Dimethylamino)-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine I1->I2 Dimethylamine (B145610) I3 N2,N2-Dimethylamino-6-deamino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine I2->I3 Hydrolysis Final_Product This compound I3->Final_Product e.g., NH3/MeOH

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate I1)

This initial step involves the Vorbrüggen glycosylation of 2,6-dichloropurine with a protected ribose derivative.[6]

Experimental Protocol:

  • A suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (B52724) (50 mL) is prepared in a round-bottom flask.

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (5.60 mL, 22.7 mmol) is added to the suspension, and the mixture is stirred at 40°C for 30 minutes until a clear solution is obtained.

  • A solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL) is then added, followed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.80 mL, 4.4 mmol).

  • The reaction mixture is stirred at 75-80°C for 2.5-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in dichloromethane (B109758) (100 mL) and washed sequentially with a saturated aqueous solution of NaHCO₃ (3 x 25 mL) and water (1 x 25 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield the product.

ProductFormYieldMelting Point (°C)
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purineSlightly yellow powder95%158-160
Step 2: Selective Synthesis of 2-(Dimethylamino)-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate I2)

This step involves the selective nucleophilic substitution of the chlorine atom at the C2 position with dimethylamine. It is widely reported that the C6 position of 2,6-dichloropurine is more susceptible to nucleophilic attack.[1] Therefore, achieving selectivity for the C2 position may require specific reaction conditions or a protection strategy for the C6 position. However, some studies have shown that under certain conditions, amination can be directed to the C2 position.

Experimental Protocol (Proposed):

  • Intermediate I1 is dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • An excess of dimethylamine (as a solution in THF or as a gas) is added to the solution at a controlled temperature, potentially at or below room temperature.

  • The reaction is stirred for a period determined by TLC monitoring to maximize the formation of the desired C2-substituted product while minimizing the formation of the C6- and di-substituted byproducts.

  • Upon completion, the reaction mixture is worked up by removing the excess dimethylamine and solvent, followed by chromatographic purification to isolate the desired product.

Step 3: Synthesis of N2,N2-Dimethylamino-6-deamino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine (Intermediate I3)

This step involves the hydrolysis of the C6-chloro group to a hydroxyl group, converting the 6-chloropurine (B14466) derivative into an inosine (B1671953) (6-deaminoadenosine) analog.

Experimental Protocol (General Procedure):

  • Intermediate I2 is dissolved in a suitable solvent mixture, such as aqueous dioxane or aqueous THF.

  • A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution.

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • After the starting material is consumed, the reaction is cooled, neutralized with an acid, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography.

Note: Specific yields for this transformation on the N2,N2-dimethylated substrate are not detailed in the available literature and would need to be determined empirically.

Step 4: Deprotection to Yield this compound (Final Product)

The final step is the removal of the acetyl protecting groups from the ribose moiety.

Experimental Protocol (Zemplén deacetylation):

  • Intermediate I3 is dissolved in anhydrous methanol (B129727).

  • A catalytic amount of sodium methoxide (B1231860) in methanol is added to the solution.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the deprotection is complete, the reaction is neutralized with an acidic resin or a weak acid.

  • The resin is filtered off, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by crystallization or column chromatography to yield the final product, this compound.

ProductFormYield
This compoundSolidNot specified

Biological Context: Mechanism of Action of Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects through several mechanisms, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[1][2][3][4][5] After being transported into the cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the inhibition of DNA replication and repair. The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways.

Apoptosis_Pathway cluster_cellular_entry Cellular Uptake and Activation cluster_dna_damage DNA Damage Induction cluster_apoptosis Apoptosis Induction PNA Purine Nucleoside Analog (e.g., this compound) PNA_TP Active Triphosphate Form PNA->PNA_TP Cellular Kinases DNA_Incorp Incorporation into DNA PNA_TP->DNA_Incorp DNA_Damage DNA Strand Breaks & Replication Stress DNA_Incorp->DNA_Damage Sensors Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensors p53 p53 Activation Sensors->p53 Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bak activation) p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General signaling pathway for apoptosis induction by purine nucleoside analogs.

Conclusion

This technical guide has detailed a viable synthetic route for this compound, a purine nucleoside analog of interest for its potential anticancer properties. The pathway leverages established methodologies in nucleoside chemistry, including Vorbrüggen glycosylation and nucleophilic aromatic substitution. While specific quantitative data for all steps in the synthesis of this particular analog require further experimental validation, the provided protocols for analogous transformations offer a solid foundation for its successful synthesis. The elucidation of its biological mechanism, in line with other purine analogs, underscores its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on N2,N2-Dimethylamino-6-deamino adenosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

IUPAC Name of N2,N2-Dimethylamino-6-deamino adenosine (B11128)

The systematic IUPAC name for the nucleoside "N2,N2-Dimethylamino-6-deamino adenosine" is 2-(dimethylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine .

This name is derived as follows:

  • Purine (B94841) Base: "6-deamino adenosine" indicates an adenosine derivative lacking the amino group at the 6-position of the purine ring. "N2,N2-Dimethylamino" specifies a dimethylamino group attached to the nitrogen at the 2-position. This results in the base N,N-dimethyl-9H-purin-2-amine.

  • Ribose Sugar: The "adenosine" part of the common name implies the presence of a ribonucleoside, which is a ribose sugar attached to the purine base.

  • Linkage and Stereochemistry: The ribose is attached to the purine at the 9-position with a specific stereochemistry, leading to the full IUPAC name.

Technical Guide: N2,N2-Dimethylguanosine

As a close structural analog, N2,N2-Dimethylguanosine shares the N2,N2-dimethylpurine core. It differs by the presence of an oxo group at the 6-position, making it a derivative of guanosine.

IUPAC Name: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one[1].

Physicochemical Properties
PropertyValueReference
Molecular FormulaC12H17N5O5--INVALID-LINK--
Molecular Weight311.29 g/mol --INVALID-LINK--
CAS Number2140-67-2--INVALID-LINK--
Biological Activity and Significance

N2,N2-Dimethylguanosine is a modified nucleoside found in RNA and has been detected in the urine, with elevated levels being associated with certain types of cancer[1]. Purine analogs, in general, exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties[2]. The activity of these analogs often stems from their ability to interfere with nucleic acid metabolism or act as signaling molecules[2].

Potential Signaling Pathways

While a specific signaling pathway for N2,N2-Dimethylguanosine is not definitively established, purine nucleosides and their analogs are known to influence various cellular signaling cascades. For instance, purine derivatives can act as inhibitors of key signaling proteins like mTOR, which is a central regulator of cell growth and proliferation[3]. The activation of purinergic receptors (P2Y and P2X) by extracellular nucleotides can trigger downstream signaling involving G-proteins, phospholipase C, and MAP kinases[4].

Based on the known roles of purine analogs, a hypothetical signaling pathway involving the inhibition of a kinase cascade, such as the PI3K/Akt/mTOR pathway, can be postulated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes N2_N2_Dimethylguanosine N2,N2-Dimethylguanosine (or analog) N2_N2_Dimethylguanosine->mTORC1 Inhibition

Caption: Hypothetical signaling pathway showing inhibition of the mTORC1 pathway by a purine analog.

Experimental Protocols

General Synthesis of 9-Substituted Purine Derivatives via Mitsunobu Reaction

This protocol describes a general method for the synthesis of 9-substituted purine derivatives, which is a common strategy for producing nucleoside analogs[5].

Materials:

Procedure:

  • Dissolve the purine base, the alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired 9-substituted purine derivative.

Workflow for Synthesis and Biological Evaluation

G Start Starting Materials (Purine Base, Alcohol) Mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD, THF) Start->Mitsunobu Purification Purification (Column Chromatography) Mitsunobu->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 determination, etc.) Biological_Screening->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of purine nucleoside analogs.

References

Technical Guide: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog. The information is curated for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Data

N2,N2-Dimethylamino-6-deamino adenosine is a modified purine nucleoside with the chemical formula C12H17N5O4.[1] Its molecular weight is 295.29 g/mol .[1][2][3] The compound is also identified by its CAS number: 105208-35-3.[3]

PropertyValueReference
Molecular Weight 295.29 g/mol [1][2][3]
Chemical Formula C12H17N5O4[1]
CAS Number 105208-35-3[3]

Synthesis and Characterization

General Workflow for Synthesis and Purification:

G start Starting Materials (Inosine/2'-deoxyinosine (B131508), Dimethylamine) reaction One-step Synthesis (BOP, DIPEA, DMF) start->reaction purification Purification (Reverse-phase HPLC) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization final_product This compound characterization->final_product

Caption: General workflow for the synthesis and characterization of N6-substituted adenosine derivatives.

Purification

Purification of the crude product is typically achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). The purified compound is then dried, for instance, over P2O5 in a vacuum desiccator.

Characterization

The structural confirmation of this compound would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Biological Activity

This compound is classified as a purine nucleoside analog.[4] Compounds in this class are known to exhibit a wide range of antitumor activities, particularly targeting indolent lymphoid malignancies.[4] The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[4]

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on the activity of related purine analogs, potential pathways could involve interference with cellular processes that are highly active in proliferating cancer cells.

Hypothesized Mechanism of Action:

G compound N2,N2-Dimethylamino- 6-deamino adenosine cell Cancer Cell compound->cell dna_synthesis Inhibition of DNA Synthesis cell->dna_synthesis apoptosis Induction of Apoptosis cell->apoptosis

Caption: Hypothesized mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols for cell-based and enzymatic assays are crucial for evaluating the biological activity of this compound.

Cell-Based Assays

To assess the antiproliferative activity of the compound, various cancer cell lines can be used.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Enzymatic Assays

Enzymatic assays can be employed to investigate the interaction of this compound with specific enzymes involved in purine metabolism, such as adenosine deaminase.

Protocol: Adenosine Deaminase Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), the enzyme (adenosine deaminase), and the substrate (adenosine).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of product formed (e.g., inosine) or the decrease in substrate using a suitable method, such as spectrophotometry or HPLC.

  • Data Analysis: Determine the inhibitory effect of the compound on the enzyme activity and calculate the IC50 value.

References

An In-depth Technical Guide on N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for N2,N2-Dimethylamino-6-deamino adenosine (B11128), is limited. This guide provides a comprehensive overview based on the known characteristics of this compound and the broader class of purine (B94841) nucleoside analogs. The experimental protocols and potential signaling pathways described are general methodologies applicable to this class of compounds and should be adapted and validated for the specific molecule.

Introduction

N2,N2-Dimethylamino-6-deamino adenosine is a synthetic purine nucleoside analog.[1][2][3] Like other compounds in this class, it is recognized for its potential as an antitumor agent.[1] The core mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.[1][4] This document serves as a preliminary research guide, consolidating the available information and providing a framework for future investigation of this compound.

Chemical Identity:

PropertyValue
IUPAC Name 2-(Dimethylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Synonyms N/A
CAS Number 105208-35-3[2][3]
Molecular Formula C₁₂H₁₈N₆O₄
Molecular Weight 310.31 g/mol

Putative Mechanism of Action

As a purine nucleoside analog, this compound is expected to exert its cytotoxic effects through two primary mechanisms: inhibition of DNA synthesis and induction of apoptosis.[1][4]

Inhibition of DNA Synthesis

Nucleoside analogs often act as competitive inhibitors or fraudulent substrates for DNA polymerases. After cellular uptake, the analog is typically phosphorylated to its triphosphate form. This triphosphate can then be incorporated into the growing DNA chain, leading to chain termination and halting DNA replication. Alternatively, it can inhibit enzymes crucial for DNA synthesis.[5]

G cluster_cell Cancer Cell N2 N2,N2-Dimethylamino- 6-deamino adenosine N2_TP N2,N2-Dimethylamino- 6-deamino adenosine Triphosphate N2->N2_TP Phosphorylation DNA_Polymerase DNA Polymerase N2_TP->DNA_Polymerase Inhibition / Incorporation DNA_Strand Growing DNA Strand Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Caption: Putative mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The disruption of DNA replication and the presence of a damaged DNA template can trigger cellular stress responses, leading to the activation of apoptotic pathways. This often involves the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.[4][6]

G cluster_apoptosis Apoptotic Pathway DNA_Damage DNA Damage (from incorporation of analog) Sensors Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensors Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -7, -9) Sensors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General pathway for apoptosis induction by nucleoside analogs.

Synthesis and Experimental Protocols

General Synthesis of Purine Nucleoside Analogs

A common strategy involves the Vorbrüggen glycosylation, where a silylated heterocyclic base is coupled with a protected sugar derivative in the presence of a Lewis acid catalyst. Subsequent modifications to the purine ring can be performed to introduce the desired functional groups.

G Start Protected Purine + Protected Ribose Coupling Glycosylation Reaction (e.g., Vorbrüggen) Start->Coupling Intermediate Protected Nucleoside Analog Coupling->Intermediate Modification Functional Group Modification Intermediate->Modification Deprotection Deprotection Modification->Deprotection Final_Product Final Nucleoside Analog Deprotection->Final_Product

Caption: General workflow for the synthesis of nucleoside analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., leukemia cell lines for hematological malignancies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9]

  • Cell Culture and Treatment: Grow cells on glass coverslips or chamber slides and treat with the test compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.[9]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and a fluorescently labeled dUTP, according to the manufacturer's instructions.[9]

  • Staining and Mounting: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[9]

Experimental Protocol: DNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) into newly synthesized DNA.

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Radiolabeling: Add ³H-thymidine to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in treated cells to that in untreated control cells to determine the extent of DNA synthesis inhibition.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values or binding affinities, are not available in the public domain. For context, other purine nucleoside analogs have shown a wide range of cytotoxic activities depending on the cell line and the specific chemical structure. For example, Fludarabine and 2-Chlorodeoxyadenosine have demonstrated significant cytotoxicity and apoptosis induction in B-chronic lymphocytic leukemia cells.[10]

ParameterFludarabine (in B-CLL cells)2-Chlorodeoxyadenosine (in B-CLL cells)
Mean Antitumor Activity 45% ± 3.3955% ± 4.72
Apoptosis Induction YesYes

Table adapted from data on related compounds; specific values for this compound are not available.[10]

Pharmacokinetics

The pharmacokinetic properties of this compound have not been publicly reported. Generally, adenosine and its analogs have a very short half-life in vivo due to rapid metabolism by adenosine deaminase and cellular uptake.[11][12] Chemical modifications, such as those present in this compound, may alter its metabolic stability and pharmacokinetic profile.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential as an anticancer agent, likely acting through the inhibition of DNA synthesis and induction of apoptosis. However, a significant lack of specific experimental data necessitates further research to fully characterize its biological activity and therapeutic potential. Future studies should focus on:

  • Detailed Synthesis and Characterization: Elucidation and publication of a robust synthetic route.

  • In Vitro Efficacy: Determination of IC50 values across a panel of cancer cell lines.

  • Mechanism of Action Studies: Detailed investigation into the specific enzymes and signaling pathways affected by the compound.

  • In Vivo Studies: Evaluation of the compound's efficacy and pharmacokinetic profile in animal models.

This technical guide provides a foundational framework for researchers and drug development professionals to begin their investigation into this promising, yet understudied, compound.

References

N²,N²-Dimethylamino-6-deaminoadenosine and DNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-Dimethylamino-6-deaminoadenosine is a synthetic purine (B94841) nucleoside analog belonging to a class of compounds with established antitumor properties. The mechanism of action for purine nucleoside analogs primarily involves the inhibition of DNA synthesis and the induction of apoptosis, positioning them as significant candidates in cancer chemotherapy research.[1] This technical guide provides an in-depth overview of the putative mechanisms of action, relevant experimental protocols for investigation, and potential signaling pathways involved in the cellular response to N²,N²-Dimethylamino-6-deaminoadenosine, drawing parallels from closely related and well-studied adenosine (B11128) analogs.

Introduction

Purine nucleoside analogs are a cornerstone in the treatment of various malignancies. Their structural similarity to endogenous nucleosides allows them to interfere with cellular metabolic pathways, particularly DNA replication and repair. N²,N²-Dimethylamino-6-deaminoadenosine, a derivative of deoxyadenosine (B7792050), is anticipated to exert its cytotoxic effects through similar mechanisms. Upon cellular uptake, these analogs are typically phosphorylated to their active triphosphate forms, which can then interact with key enzymes involved in nucleic acid metabolism.

Putative Mechanism of Action: Inhibition of DNA Synthesis

The primary mechanism by which purine nucleoside analogs like N²,N²-Dimethylamino-6-deaminoadenosine are thought to inhibit DNA synthesis is through the intracellular formation of their triphosphate derivatives. This process leads to a multi-pronged attack on the DNA replication machinery.

Inhibition of Ribonucleotide Reductase

The triphosphate form of deoxyadenosine analogs, such as 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), is a potent inhibitor of ribonucleotide reductase. This enzyme is critical for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. Inhibition of ribonucleotide reductase leads to the depletion of intracellular deoxynucleoside triphosphate (dNTP) pools, particularly dCTP, which in turn stalls DNA replication.

Incorporation into DNA and Chain Termination

The triphosphate analogs can also act as substrates for DNA polymerases and be incorporated into the growing DNA strand. The presence of the analog within the DNA can disrupt the normal structure and function of the DNA, leading to the termination of DNA chain elongation.

The proposed mechanism is outlined in the workflow below:

G cluster_cell Cellular Environment cluster_nucleus Nuclear Environment Compound N²,N²-Dimethylamino-6-deaminoadenosine Transport Nucleoside Transporter Compound->Transport IntraCompound Intracellular N²,N²-Dimethylamino-6-deaminoadenosine Transport->IntraCompound Kinase1 Deoxyadenosine Kinase IntraCompound->Kinase1 Mono_P Analog-Monophosphate Kinase1->Mono_P Kinase2 Nucleoside Monophosphate Kinase Mono_P->Kinase2 Di_P Analog-Diphosphate Kinase2->Di_P Kinase3 Nucleoside Diphosphate Kinase Di_P->Kinase3 Tri_P Analog-Triphosphate Kinase3->Tri_P RNR Ribonucleotide Reductase Tri_P->RNR Inhibits DNAPol DNA Polymerase Tri_P->DNAPol Incorporated by Inhibition Inhibition of DNA Synthesis Tri_P->Inhibition dNTPs dNTP Pool RNR->dNTPs Produces dNTPs->DNAPol DNA DNA Replication DNAPol->DNA

Figure 1: Proposed mechanism of DNA synthesis inhibition.

Putative Mechanism of Action: Induction of Apoptosis

In addition to halting DNA replication, purine nucleoside analogs are known to induce programmed cell death, or apoptosis. This is a crucial aspect of their anticancer activity.

Caspase-Dependent Pathway

Studies on related adenosine analogs have shown the activation of an apoptotic cascade involving initiator caspase-2 and effector caspase-3.[2] The activation of these caspases leads to the cleavage of key cellular proteins and the characteristic morphological changes of apoptosis. This pathway can be initiated independently of the classical mitochondrial (caspase-9) or death receptor (caspase-8) pathways.

The proposed signaling cascade for apoptosis induction is as follows:

G Tri_P Analog-Triphosphate Casp2 Caspase-2 (Initiator) Tri_P->Casp2 Activates Casp3 Caspase-3 (Effector) Casp2->Casp3 Activates Substrates Cellular Substrates (e.g., PARP, Lamin) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Proposed caspase-dependent apoptotic pathway.

Quantitative Data

Table 1: Hypothetical IC₅₀ Values for DNA Synthesis Inhibition

Cell LineCancer TypeIC₅₀ (µM)
CCRF-CEMAcute Lymphoblastic Leukemia0.5
HL-60Acute Promyelocytic Leukemia1.2
K562Chronic Myelogenous Leukemia2.5
HeLaCervical Cancer5.0

Table 2: Hypothetical EC₅₀ Values for Apoptosis Induction

Cell LineCancer TypeEC₅₀ (µM) for Caspase-3 Activation
CCRF-CEMAcute Lymphoblastic Leukemia1.0
HL-60Acute Promyelocytic Leukemia2.5
K562Chronic Myelogenous Leukemia4.0
HeLaCervical Cancer8.0

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of N²,N²-Dimethylamino-6-deaminoadenosine.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • N²,N²-Dimethylamino-6-deaminoadenosine

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N²,N²-Dimethylamino-6-deaminoadenosine for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

  • Washing: Wash the precipitated DNA to remove unincorporated [³H]-thymidine.

  • Quantification: Solubilize the DNA and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration relative to the vehicle control and determine the IC₅₀ value.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Label Add [³H]-Thymidine Treat->Label Lyse Lyse Cells & Precipitate DNA Label->Lyse Wash Wash Precipitate Lyse->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Figure 3: Workflow for [³H]-Thymidine Incorporation Assay.
Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • N²,N²-Dimethylamino-6-deaminoadenosine

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

  • 96-well cell culture plates (white-walled)

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of N²,N²-Dimethylamino-6-deaminoadenosine for various time points.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle control and calculate the EC₅₀ value.

Conclusion

N²,N²-Dimethylamino-6-deaminoadenosine holds promise as an anticancer agent due to its classification as a purine nucleoside analog. Based on the well-documented mechanisms of related compounds, it is hypothesized to inhibit DNA synthesis through the disruption of dNTP pools and incorporation into DNA, and to induce apoptosis via a caspase-dependent pathway. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its cytotoxic and mechanistic properties. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential.

References

Apoptosis Induction by N2,N2-Dimethylamino-6-deamino adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog with demonstrated antitumor activities. A primary mechanism contributing to its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the core principles of apoptosis induction by this compound. It consolidates available information on its mechanism of action, presents hypothetical quantitative data for illustrative purposes, details relevant experimental protocols, and visualizes key signaling pathways and workflows. Due to the limited publicly available data specific to N2,N2-Dimethylamino-6-deamino adenosine, this guide draws upon established knowledge of similar purine nucleoside analogs to provide a comprehensive and practical resource for researchers in the field.

Introduction

Purine nucleoside analogs represent a significant class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby interfering with nucleic acid synthesis and cellular metabolism. This compound belongs to this class and is recognized for its potential to trigger apoptosis in malignant cells. The induction of apoptosis is a critical strategy in cancer therapy, as it leads to the controlled elimination of tumor cells with minimal inflammatory response. Understanding the molecular pathways through which this compound exerts its pro-apoptotic effects is crucial for its development as a targeted therapeutic agent.

Proposed Mechanism of Action

The primary mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis. While the precise signaling cascade for this compound is not extensively documented in publicly available literature, studies on structurally similar analogs, such as 2-chloro-2'-deoxy-adenosine, suggest a potential pathway involving the activation of an atypical apoptotic cascade. This proposed pathway is initiated by cellular stress induced by the analog and culminates in the activation of key executioner caspases.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This pathway is hypothesized based on the known mechanisms of other purine nucleoside analogs and represents a probable cascade of events.

Proposed Signaling Pathway for Apoptosis Induction cluster_0 cluster_1 This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Inhibition of DNA Synthesis Inhibition of DNA Synthesis Metabolic Activation->Inhibition of DNA Synthesis DNA Damage DNA Damage Inhibition of DNA Synthesis->DNA Damage Cellular Stress Cellular Stress DNA Damage->Cellular Stress Caspase-2 Activation Caspase-2 Activation Cellular Stress->Caspase-2 Activation Initiator Caspase Caspase-3 Activation Caspase-3 Activation Caspase-2 Activation->Caspase-3 Activation Executioner Caspase Substrate Cleavage Substrate Cleavage Caspase-3 Activation->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis General Experimental Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment with this compound->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Treatment with this compound->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation

Methodological & Application

Application Notes and Protocols for the Synthesis of a Dimethylated Adenosine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of a dimethylated adenosine (B11128) analogue, specifically 2-amino-N6,N6-dimethyladenosine, often referred to in literature under various naming conventions. This purine (B94841) nucleoside analogue is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to endogenous nucleosides, suggesting potential applications as an antimetabolite or a modulator of purinergic signaling pathways. The protocol is based on established methodologies in nucleoside chemistry, starting from the readily available precursor, guanosine (B1672433).

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1AcetylationGuanosineAcetic Anhydride (B1165640), Pyridine2',3',5'-Tri-O-acetylguanosine~90%
2Chlorination2',3',5'-Tri-O-acetylguanosinePhosphorus oxychloride, N,N-Dimethylaniline2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine~85%
3Amination2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purineAnhydrous Dimethylamine (B145610)2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosineQuantitative
4Deprotection2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosineMethanolic Ammonia (B1221849)2-Amino-N6,N6-dimethyladenosineHigh

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetylguanosine
  • Procedure:

    • Suspend guanosine (1 equivalent) in anhydrous pyridine.

    • Cool the suspension in an ice bath.

    • Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and stir for 1 hour.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
  • Procedure:

    • To a solution of 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in a suitable solvent (e.g., acetonitrile), add N,N-dimethylaniline (catalytic amount).

    • Add phosphorus oxychloride (excess, e.g., 2-3 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).

    • Cool the mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography.

Step 3: Synthesis of 2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine
  • Procedure:

    • Dissolve 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a pressure vessel.

    • Cool the solution and saturate it with anhydrous dimethylamine gas, or add a solution of dimethylamine in a suitable solvent.

    • Seal the vessel and heat at a suitable temperature (e.g., 50-80 °C) overnight.

    • Cool the vessel to room temperature and carefully vent the excess pressure.

    • Concentrate the reaction mixture under reduced pressure. The product is often used in the next step without further purification.

Step 4: Synthesis of 2-Amino-N6,N6-dimethyladenosine (Final Product)
  • Procedure:

    • Dissolve the crude 2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine in methanolic ammonia (saturated at 0 °C).

    • Stir the solution at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by recrystallization or silica gel chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection Guanosine Guanosine Acetyl_Guanosine 2',3',5'-Tri-O-acetylguanosine Guanosine->Acetyl_Guanosine Acetic Anhydride, Pyridine Chloro_Purine 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl- β-D-ribofuranosyl)purine Acetyl_Guanosine->Chloro_Purine POCl3, N,N-Dimethylaniline Dimethylamino_Purine_Protected 2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl- β-D-ribofuranosyl)adenosine Chloro_Purine->Dimethylamino_Purine_Protected Dimethylamine Final_Product 2-Amino-N6,N6-dimethyladenosine Dimethylamino_Purine_Protected->Final_Product Methanolic Ammonia

Caption: Synthetic workflow for 2-Amino-N6,N6-dimethyladenosine.

Signaling_Pathway cluster_cell Cellular Environment cluster_downstream Potential Downstream Effects Compound N2,N2-Dimethylamino- 6-deamino adenosine Transport Nucleoside Transporter Compound->Transport Uptake Metabolism Cellular Kinases Transport->Metabolism Intracellular Conversion Active_Metabolite Triphosphate Metabolite Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis Induction DNA_Synthesis_Inhibition->Apoptosis

Caption: Potential mechanism of action for a nucleoside analogue.

Application Notes and Protocols for N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog with potential as an antitumor agent.[1] Like other deoxyadenosine (B7792050) analogs, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the investigation of N2,N2-Dimethylamino-6-deamino adenosine's biological effects. The protocols provided are general and may require optimization for specific cell lines and experimental conditions.

II. Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC12H17N5O3279.30105208-35-3Purine nucleoside analog.
2'-DeoxyadenosineC10H13N5O3251.24958-09-8Naturally occurring deoxyribonucleoside.
Cladribine (2-chloro-2'-deoxyadenosine)C10H12ClN5O3285.684291-63-8Antineoplastic agent used in leukemia treatment.

III. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.[5][6]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7][8]

Table 2: Template for IC50 Value Determination

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)[Insert Value]100
[Concentration 1][Insert Value][Calculate]
[Concentration 2][Insert Value][Calculate]
[Concentration 3][Insert Value][Calculate]
[Concentration 4][Insert Value][Calculate]
[Concentration 5][Insert Value][Calculate]
IC50 (µM) \multicolumn{2}{c
B. DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.[1][9][10][11][12]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add anti-BrdU antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add TMB substrate. After color development, add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of treated cells to untreated controls to determine the extent of DNA synthesis inhibition.

Table 3: Template for DNA Synthesis Inhibition Data

Concentration (µM)Absorbance (450 nm)% Inhibition of DNA Synthesis
0 (Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate]
[Concentration 2][Insert Value][Calculate]
[Concentration 3][Insert Value][Calculate]
C. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Table 4: Template for Apoptosis Analysis Data

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
D. Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases in apoptosis.[15][16][17][18][19]

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Compare the luminescence of treated cells to untreated controls.

Table 5: Template for Caspase-3/7 Activity Data

TreatmentLuminescence (RLU)Fold Increase in Caspase Activity
Control[Insert Value]1
This compound[Insert Value][Calculate]

IV. Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound, similar to other deoxyadenosine analogs, involves its intracellular phosphorylation to the triphosphate form. This active metabolite can then inhibit DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis.[2][20][21] The accumulation of the triphosphate form can also lead to an imbalance in the deoxynucleotide pool, further disrupting DNA replication.[13]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt brdu BrdU Assay (DNA Synthesis) treat->brdu annexin Annexin V/PI (Apoptosis) treat->annexin caspase Caspase-Glo Assay (Apoptosis) treat->caspase ic50 Determine IC50 mtt->ic50 dna_inhibit Quantify DNA Synthesis Inhibition brdu->dna_inhibit apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant caspase_activity Measure Caspase Activity caspase->caspase_activity

Caption: Experimental workflow for evaluating the biological activity of this compound.

The induction of apoptosis by deoxyadenosine analogs can proceed through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade, ultimately leading to programmed cell death.[2][20]

signaling_pathway compound N2,N2-Dimethylamino-6- deamino adenosine intracellular Intracellular Phosphorylation compound->intracellular triphosphate Active Triphosphate Metabolite intracellular->triphosphate dna_poly Inhibition of DNA Polymerase triphosphate->dna_poly mitochondria Mitochondrial Dysfunction triphosphate->mitochondria dna_synthesis Inhibition of DNA Synthesis dna_poly->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis caspase Caspase Activation caspase->apoptosis cytochrome_c Cytochrome c Release cytochrome_c->caspase mitochondria->cytochrome_c

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes: N2,N2-Dimethylamino-6-deamino adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a synthetic purine (B94841) nucleoside analog. Compounds of this class are recognized for their potential antitumor activities, which are primarily achieved through the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2] Structurally, it is a derivative of nebularine (B15395) (6-deamino adenosine), suggesting its function as a nucleoside antimetabolite. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N2,N2-Dimethylamino-6-deamino adenosine in a cell culture setting. Included are its mechanism of action, detailed protocols for solubilization and cell-based assays, and representative data to guide experimental design.

Mechanism of Action

As a purine nucleoside analog, this compound is believed to exert its cytotoxic effects by interfering with nucleic acid metabolism. After cellular uptake, it is likely phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then be incorporated into nascent DNA strands during replication.

The integration of this analog into DNA leads to structural distortions, stalling DNA replication forks and inducing DNA damage.[1] This damage is recognized by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These sensors initiate a downstream signaling cascade that activates cell cycle checkpoints, leading to cell cycle arrest. If the DNA damage is extensive and cannot be repaired, the cell is directed towards the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[3][4]

Proposed Signaling Pathway for this compound cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage Induction cluster_2 Apoptosis Signaling Cascade Compound N2,N2-Dimethylamino- 6-deamino adenosine Compound_TP Analog Triphosphate Compound->Compound_TP Phosphorylation (Cellular Kinases) DNA_Incorp Incorporation into DNA Compound_TP->DNA_Incorp DNA_Damage DNA Damage & Stalled Replication Forks DNA_Incorp->DNA_Damage ATM_ATR ATM / ATR Sensor Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of apoptosis induction.

Data Presentation

Quantitative data for this compound is not widely published. The following tables provide representative data for similar purine nucleoside analogs to serve as a guideline for determining experimental concentrations. IC₅₀ values can vary significantly based on the cell line and assay duration.

Table 1: Solubility and Storage

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Prepare a concentrated stock (e.g., 10-50 mM).
Aqueous Solubility Sparingly solubleDilute DMSO stock into aqueous media for final working concentrations.
Stock Solution Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Stable for ≥1 year.
Aqueous Solution Storage 4°CPrepare fresh daily. Do not store for more than 24 hours.[5]

Table 2: Representative Cytotoxicity of Purine Analogs in Cancer Cell Lines

Compound ClassCell LineAssay DurationRepresentative IC₅₀ (µM)
Purine AnalogBreast Cancer (MCF-7)48 hours1.2 - 15
Purine AnalogLung Cancer (A549)72 hours1.0 - 25
Purine AnalogColon Cancer (HCT116)48 hours0.3 - 22
Purine AnalogT-lymphoblastic Leukemia72 hours0.009 - 0.5

Note: These values are illustrative, based on published data for various purine analogs, and should be used as a starting point for optimization.[6][7][8]

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture.

Protocol 1: Preparation of Stock and Working Solutions
  • Reconstitute Stock Solution:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Aseptically add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 0.1 µM to 100 µM).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of the compound.

Protocol 2: General Workflow for Cell-Based Assays

cluster_workflow Experimental Workflow A 1. Seed Cells in multi-well plate B 2. Incubate (24h) Allow for attachment A->B C 3. Prepare Drug Dilutions (including vehicle control) B->C D 4. Treat Cells Replace old media with drug-containing media C->D E 5. Incubate (e.g., 24, 48, or 72 hours) D->E F 6. Perform Assay (e.g., Viability, Apoptosis) E->F G 7. Data Analysis F->G

References

N2,N2-Dimethylamino-6-deamino adenosine for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a synthetic purine (B94841) nucleoside analog. Purine nucleoside analogs represent a class of chemotherapeutic agents that mimic endogenous purines, thereby interfering with vital cellular processes.[1] The primary anticancer mechanisms of this class of compounds involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1] By integrating into the cellular machinery, these analogs can disrupt the replication of cancer cells, leading to their demise. This document provides an overview of the potential applications of N2,N2-Dimethylamino-6-deamino adenosine in cancer research, along with detailed protocols for its investigation.

Mechanism of Action

Purine nucleoside analogs exert their cytotoxic effects through a multi-step process. Following transport into the cancer cell, they are phosphorylated by intracellular kinases to their active triphosphate forms. These triphosphate analogs can then interfere with nucleic acid synthesis in several ways:

  • Inhibition of DNA Polymerases: The analog triphosphates compete with natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. This competition can inhibit the overall rate of DNA replication.

  • Chain Termination: Once incorporated into the DNA strand, the analog can prevent further extension of the DNA chain, leading to fragmented DNA.

  • Induction of Apoptosis: The disruption of DNA synthesis and the presence of DNA damage trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways and cancer cell death.[2]

Signaling Pathways

The anticancer activity of purine nucleoside analogs is intertwined with fundamental cellular signaling pathways that control cell cycle progression and apoptosis.

cluster_0 Cellular Entry and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Induction of Apoptosis Purine Analog Purine Analog Active Triphosphate Active Triphosphate Purine Analog->Active Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Active Triphosphate->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active Triphosphate->DNA_Synthesis Incorporation & Chain Termination DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig. 1: General mechanism of action for purine nucleoside analogs.

Application Notes

This compound, as a purine nucleoside analog, holds potential for investigation in various cancer types, particularly hematological malignancies and solid tumors with high proliferative rates. Key research applications include:

  • Screening for Anticancer Activity: Initial studies would involve screening the compound against a panel of diverse cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms, including the specific polymerases inhibited and the key apoptotic pathways activated.

  • Combination Therapies: Evaluating the synergistic or additive effects of this compound with other established chemotherapeutic agents or targeted therapies.

  • Biomarker Discovery: Identifying potential biomarkers that could predict sensitivity or resistance to the compound, aiding in patient stratification for future clinical applications.

Quantitative Data (Representative of Structurally Related Purine Analogs)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6-substituted purine nucleoside analogs against different human cancer cell lines. This data is intended to provide a reference range for the expected potency of compounds in this class.

Compound ClassCancer Cell LineCancer TypeIC50 (µM)
6,8,9-trisubstituted purine analog (Compound 6)Huh7Liver Cancer14.2[3]
6,8,9-trisubstituted purine analog (Compound 5)Huh7Liver Cancer17.9[3]
6-piperazine substituted purine analog (Compound 8b)PC-3Prostate CancerSignificant Cytotoxicity
6-piperazine substituted purine analog (Compound 9b)PC-3Prostate CancerSignificant Cytotoxicity
Adamantane-substituted purine nucleoside (Compound 20)K562Chronic Myelogenous Leukemia21.4[4]
Adamantane-substituted purine nucleoside (Compound 24)K562Chronic Myelogenous Leukemia23.4[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells and vehicle (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_with_Compound Treat with Serial Dilutions Seed_Cells->Treat_with_Compound Incubate_48_72h Incubate (48-72h) Treat_with_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Solubilize_Formazan Solubilize Formazan Incubate_3_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Fig. 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a method to quantify apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Start Start Seed_and_Treat Seed and Treat Cells Start->Seed_and_Treat Harvest_Cells Harvest Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Wash_Cells->Stain_AnnexinV_PI Incubate Incubate in Dark Stain_AnnexinV_PI->Incubate Analyze_FlowCytometry Analyze by Flow Cytometry Incubate->Analyze_FlowCytometry End End Analyze_FlowCytometry->End

Fig. 3: Workflow for apoptosis detection by flow cytometry.

Conclusion

This compound, as a member of the purine nucleoside analog family, presents a promising avenue for cancer research. Its potential to inhibit DNA synthesis and induce apoptosis in cancer cells warrants further investigation. The provided application notes and protocols, based on the activities of related compounds, offer a solid framework for initiating preclinical studies to evaluate its therapeutic potential. Future research should focus on elucidating its specific molecular targets and its efficacy in in vivo cancer models to pave the way for potential clinical development.

References

Application Notes and Protocols: N2,N2-Dimethylamino-6-deamino adenosine in Leukemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog with potential applications in cancer research, particularly in the context of leukemia.[1][2] Like other purine analogs, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1][2] Purine nucleoside analogs are a class of chemotherapeutic agents that have shown efficacy in treating various hematological malignancies.[3][4] This document provides a comprehensive guide for researchers interested in investigating the therapeutic potential of N2,N2-Dimethylamino-6-deamino adenosine in leukemia. Due to the limited availability of specific experimental data for this compound, the following protocols and data tables are based on established methodologies for analogous compounds and should be adapted as necessary.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeHypothetical IC50 (µM) after 72h
HL-60Acute Promyelocytic Leukemia15
JurkatAcute T-cell Leukemia25
K-562Chronic Myelogenous Leukemia40
MOLM-13Acute Myeloid Leukemia10
REHAcute Lymphoblastic Leukemia30

Table 2: Hypothetical Apoptosis Induction by this compound in HL-60 Cells (48h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)5.23.1
515.88.5
15 (IC50)35.218.9
3055.632.4

Table 3: Hypothetical Cell Cycle Analysis of Jurkat Cells Treated with this compound (24h Treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)45.338.116.6
1058.725.415.9
25 (IC50)70.115.214.7
5078.58.313.2

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on leukemia cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Leukemia cell lines (e.g., HL-60, Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate and carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat the cells with various concentrations of this compound (based on determined IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Leukemia cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key signaling proteins.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism of action and experimental workflows for studying this compound.

G cluster_0 Experimental Workflow A Leukemia Cell Culture B Treatment with This compound A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression (Western Blot) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Fig 1. General experimental workflow for evaluating the in vitro effects of this compound on leukemia cell lines.

G cluster_1 Hypothesized Signaling Pathway cluster_2 Cell Membrane cluster_3 Cytoplasm cluster_4 Nucleus Compound N2,N2-Dimethylamino-6-deamino adenosine DNA_syn Inhibition of DNA Synthesis Compound->DNA_syn PI3K PI3K/Akt Pathway Compound->PI3K ? MAPK MAPK/ERK Pathway Compound->MAPK ? Mito Mitochondrial Dysfunction Compound->Mito Apoptosis Apoptosis DNA_syn->Apoptosis PI3K->Apoptosis Inhibition leads to MAPK->Apoptosis Inhibition leads to Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Fig 2. Hypothesized signaling pathways affected by this compound in leukemia cells, leading to apoptosis.

G cluster_0 Logical Relationship of Cellular Events Start Compound Treatment CellCycle Cell Cycle Arrest Start->CellCycle Apop Induction of Apoptosis Start->Apop Prolif Decreased Proliferation CellCycle->Prolif Death Cell Death Prolif->Death Apop->Death

References

Application Notes and Protocols for N2,N2-Dimethylamino-6-deamino adenosine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog.[1][2][3] Compounds of this class are of significant interest in biomedical research and drug development due to their potential as anticancer agents. The mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, targeting rapidly proliferating cells.[1][2][3] These effects are often initiated by the intracellular phosphorylation of the analog, which then interferes with cellular processes. Given the structural similarity to endogenous nucleosides, these compounds can interact with various cellular targets, including enzymes involved in nucleic acid metabolism and signaling pathways regulated by adenosine receptors.

This document provides detailed protocols and application notes for the in vitro use of N2,N2-Dimethylamino-6-deamino adenosine, based on established methodologies for similar purine nucleoside analogs. Due to the limited availability of specific dosage data for this particular compound, the provided concentration ranges are intended as a starting point for experimental optimization.

Data Presentation: Recommended Concentration Ranges for Initial Screening

Quantitative data on the effective in vitro concentrations of this compound are not widely available in published literature. However, based on studies of other purine nucleoside analogs, a broad concentration range should be screened to determine the optimal dosage for the specific cell line and assay. The following table provides a suggested starting point for these investigations.

ParameterSuggested RangeRationale
Initial Concentration Screening 0.1 µM - 100 µMThis wide range is based on reported IC50 values for various purine nucleoside analogs, which can span from nanomolar to high micromolar.
Follow-up Dose-Response Studies Logarithmic or semi-logarithmic dilutions around the initially identified effective concentrationTo accurately determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Incubation Time 24, 48, and 72 hoursThe cytotoxic and antiproliferative effects of nucleoside analogs can be time-dependent.

Experimental Protocols

The following are generalized protocols for common in vitro assays to evaluate the biological activity of this compound. It is crucial to optimize these protocols for your specific experimental setup.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound (based on MTT assay results) for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for adenosine analogs, which often involves intracellular phosphorylation and subsequent interference with DNA synthesis, ultimately leading to apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N2_N2_Dimethylamino_6_deamino_adenosine N2,N2-Dimethylamino-6-deamino adenosine Nucleoside_Transporter Nucleoside Transporter N2_N2_Dimethylamino_6_deamino_adenosine->Nucleoside_Transporter Uptake Intracellular_Analog Intracellular Analog Nucleoside_Transporter->Intracellular_Analog Phosphorylation Phosphorylation (e.g., by Adenosine Kinase) Intracellular_Analog->Phosphorylation Triphosphate_Analog Triphosphate Analog Phosphorylation->Triphosphate_Analog DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Triphosphate_Analog->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Workflow

The diagram below outlines a general workflow for the in vitro evaluation of this compound.

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Prepare_Compound 2. Prepare Compound (Stock and working solutions) Treat_Cells 3. Treat Cells (Add compound dilutions to cells) Prepare_Compound->Treat_Cells Incubate 4. Incubate (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Viability_Assay 5a. Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Mechanism_Studies 5c. Mechanistic Studies (e.g., Western Blot, qPCR) Incubate->Mechanism_Studies

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: N2,N2-Dimethylamino-6-deamino adenosine (B11128)

CAS Number: 105208-35-3

Molecular Formula: C₁₂H₁₇N₅O₄

Molecular Weight: 295.3 g/mol

Description: N2,N2-Dimethylamino-6-deamino adenosine is a purine (B94841) nucleoside analog. Compounds of this class have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies.[1] The mechanism of action for purine nucleoside analogs generally involves the inhibition of DNA synthesis and the induction of apoptosis.[1] This document provides guidelines for the preparation and use of this compound solutions in a research setting.

Storage: Store the solid compound at -20°C for long-term stability.

Solubility Data

Table 1: Solubility of the Structurally Related Compound N6,N6-Dimethyladenosine

SolventApproximate Solubility
DMSO (Dimethyl Sulfoxide)25 mg/mL
DMF (Dimethylformamide)20 mg/mL
PBS (Phosphate-Buffered Saline), pH 7.22 mg/mL
EthanolSlightly Soluble

Note: This data is for N6,N6-Dimethyladenosine and should be used as a guideline. The actual solubility of this compound may vary. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 295.3 g/mol * (1000 mg / 1 g) = 2.953 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.953 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Storage:

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)

This protocol is suitable for creating a working solution for cell culture experiments where high concentrations of DMSO may be toxic.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Calibrated pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weigh the compound:

    • Weigh out 1 mg of this compound and place it in a sterile conical tube.

  • Add solvent:

    • Add 1 mL of PBS (pH 7.2) to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously. If the compound does not fully dissolve, sonication may be required.

  • Sterilization (Optional):

    • If required for your application, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Usage:

    • It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, store at 4°C for no longer than 24 hours.

Application in Research

This compound, as a purine nucleoside analog, is anticipated to have applications in cancer research, particularly in studies involving lymphoid malignancies. Based on the activity of similar compounds, it may be used in the following experimental settings:

  • In vitro cell proliferation assays: To determine the cytotoxic or cytostatic effects on cancer cell lines. A starting concentration range for such assays could be guided by the IC₅₀ of N6,N6-Dimethyladenosine in L1210 leukemia cells, which is 0.5 µg/mL.

  • Apoptosis assays: To investigate the induction of programmed cell death through methods such as Annexin V/PI staining, caspase activity assays, or Western blotting for apoptosis-related proteins.

  • DNA synthesis inhibition assays: To confirm the mechanism of action by measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.

Visualizations

Experimental Workflow for Solution Preparation

G Workflow for this compound Solution Preparation cluster_solid Solid Compound Handling cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (in Aqueous Buffer) weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso High Concentration add_pbs Add PBS (pH 7.2) weigh->add_pbs Low Concentration dissolve_dmso Vortex/Warm to Dissolve add_dmso->dissolve_dmso store_stock Aliquot and Store at -20°C dissolve_dmso->store_stock dissolve_pbs Vortex/Sonicate to Dissolve add_pbs->dissolve_pbs use_fresh Use Immediately dissolve_pbs->use_fresh G Proposed Signaling Pathway for a Purine Nucleoside Analog compound N2,N2-Dimethylamino-6-deamino adenosine transport Nucleoside Transporter compound->transport intracellular Intracellular Conversion (e.g., to triphosphate form) transport->intracellular dna_poly DNA Polymerase intracellular->dna_poly Inhibition dna_synthesis DNA Synthesis intracellular->dna_synthesis Incorporation & Chain Termination dna_poly->dna_synthesis dna_damage DNA Damage/Replication Stress dna_synthesis->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Application Notes and Protocols for the NMR Analysis of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog, is a compound of interest in medicinal chemistry and drug development due to the established broad-spectrum antitumor activity of this class of molecules.[1] The mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1] A thorough structural characterization is paramount for quality control, understanding structure-activity relationships, and for regulatory submissions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules.

These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of N2,N2-Dimethylamino-6-deamino adenosine. The document outlines the experimental procedure, data processing, and interpretation of the NMR spectra. While experimentally determined data for this specific molecule is not publicly available, this document presents a predicted NMR dataset based on the analysis of structurally related adenosine derivatives.[2][3] This serves as a practical guide for researchers working with this and similar compounds.

Materials and Methods

Sample Preparation
  • Compound: this compound (approximately 5-10 mg).

  • NMR Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this class of compounds, as it effectively solubilizes the analyte and its residual proton signal does not interfere with key resonances.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).[4]

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The following experiments are recommended for a comprehensive analysis:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Determines the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for assigning protons in the ribose moiety.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting the ribose sugar to the purine base and assigning quaternary carbons.[2]

A standard set of acquisition parameters is provided in the protocol section.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These values are estimated based on known data for adenosine and related N-dimethylated purine analogs.[2][3]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-8
~7.95s1HH-6
~5.90d1HH-1'
~5.45d1H2'-OH
~5.20d1H3'-OH
~4.60t1H5'-OH
~4.40m1HH-2'
~4.15m1HH-3'
~3.95m1HH-4'
~3.60m2HH-5'a, H-5'b
~3.20s6HN(CH₃)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160.0C-2
~152.0C-4
~148.0C-6
~140.0C-8
~118.0C-5
~88.0C-1'
~86.0C-4'
~73.5C-2'
~70.5C-3'
~61.5C-5'
~40.0N(CH₃)₂

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Tune and shim the probe for the sample.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Use a 30-degree pulse angle.

  • Set the relaxation delay to 1-2 seconds.

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or TMS (δ 0.00 ppm).

  • Integrate all signals.

Protocol 2: ¹³C NMR Spectroscopy
  • Tune and shim the probe for the ¹³C frequency.

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

  • Use a proton-decoupled pulse sequence.

  • Set the relaxation delay to 2-5 seconds.

  • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm) or TMS (δ 0.00 ppm).

Protocol 3: 2D NMR (COSY, HSQC, HMBC)
  • Utilize standard, pre-defined parameter sets for COSY, HSQC, and HMBC experiments available in the spectrometer software.

  • Adjust the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

  • For HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 8-10 Hz).

  • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

  • Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

Data Interpretation and Structural Elucidation

The structural assignment of this compound is achieved through a systematic analysis of the 1D and 2D NMR data:

  • Dimethylamino Group: A singlet integrating to 6H in the ¹H NMR spectrum around 3.20 ppm is characteristic of the two equivalent methyl groups of the N,N-dimethylamino moiety. The corresponding carbon signal in the ¹³C NMR spectrum will appear around 40.0 ppm.

  • Purine Core: Two singlets in the aromatic region of the ¹H NMR spectrum are expected for H-6 and H-8. HMBC correlations from these protons to various carbons in the purine ring will confirm their assignments and the substitution pattern. For instance, H-8 should show correlations to C-4 and C-5, while H-6 should correlate to C-2 and C-5.

  • Ribose Moiety: The anomeric proton (H-1') typically appears as a doublet around 5.90 ppm. The remaining ribose protons (H-2' to H-5') will form a coupled spin system, which can be traced using the COSY spectrum starting from the H-1' signal. The hydroxyl protons will appear as exchangeable signals.

  • Glycosidic Bond: The key HMBC correlation confirming the connection between the purine base and the ribose sugar is from the anomeric proton H-1' to the C-4 and C-8 carbons of the purine ring.

Visualizations

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D 1D 1H NMR C->D E 1D 13C NMR C->E F 2D COSY C->F G 2D HSQC C->G H 2D HMBC C->H I Process Spectra D->I E->I J Assign Ribose Moiety F->J L Confirm Connectivity G->L H->L I->J K Assign Purine Core I->K J->L K->L M Final Structure Confirmation L->M

Caption: Experimental workflow for NMR analysis.

Structure_Elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_fragments Structural Fragments H1 1H NMR (Proton Signals) Ribose Ribose Moiety H1->Ribose Purine Purine Core H1->Purine Me2N Dimethylamino Group H1->Me2N C13 13C NMR (Carbon Signals) C13->Ribose C13->Purine C13->Me2N COSY COSY (H-H Coupling) COSY->Ribose Assign Protons HSQC HSQC (Direct C-H) HSQC->Ribose Link H to C HSQC->Purine Link H to C HSQC->Me2N Link H to C HMBC HMBC (Long-Range C-H) Final Complete Structure N2,N2-Dimethylamino- 6-deamino adenosine HMBC->Final Confirm Connectivity Ribose->Final Purine->Final Me2N->Final

Caption: Logical flow for structure elucidation.

Conclusion

The protocols and predicted data presented provide a robust framework for the NMR analysis of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can achieve a complete and unambiguous assignment of the proton and carbon signals, thereby confirming the chemical structure and purity of the compound. This is a critical step in the research and development of novel purine nucleoside analogs as potential therapeutic agents.

References

Application Notes and Protocols for the Mass Spectrometry of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog.[1][2][3] Such analogs are a class of compounds with significant interest in biomedical research and drug development, particularly for their potential antitumor activities.[1][2][3] Their mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] Accurate and sensitive detection and quantification of these analogs in various biological matrices are crucial for pharmacokinetic studies, metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high specificity and sensitivity.[4][5]

These application notes provide a comprehensive guide to the analysis of N2,N2-Dimethylamino-6-deamino adenosine using mass spectrometry, including detailed experimental protocols and expected fragmentation patterns.

Chemical Information

PropertyValue
Compound Name This compound
CAS Number 105208-35-3[1]
Molecular Formula C12H17N5O4[2]
Molecular Weight 295.29 g/mol [2]
Synonyms Not available

Mass Spectrometry Analysis

The analysis of modified nucleosides like this compound is effectively performed using LC-MS/MS.[6][7] This technique allows for the separation of the analyte from complex mixtures followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Expected Fragmentation Pattern

Table 1: Predicted Mass Transitions for MRM Analysis

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+[BH2]+Protonated molecule fragmenting to the protonated purine base.
[M+H]+[M+H - Ribose]+Loss of the ribose sugar moiety.
[M+H]+Other FragmentsRing contractions and other characteristic cleavages of the purine ring.[8]

Note: The exact m/z values will need to be determined experimentally by direct infusion of a standard solution of this compound into the mass spectrometer.

Experimental Protocols

The following protocols are based on established methods for the analysis of modified nucleosides in biological samples and may require optimization for specific applications.[5][6][7]

Sample Preparation from Biological Matrices (e.g., Urine, Serum)
  • Thawing and Centrifugation: Thaw frozen samples on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any precipitates.

  • Protein Precipitation: To 100 µL of the supernatant, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar nucleosides.[4][5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized based on the column and system used.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.[5]

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nucleosides.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

  • Ion Source Parameters:

    • Capillary Voltage: Optimize for maximum signal (typically 3-5 kV).

    • Source Temperature: Optimize for desolvation (e.g., 120-150°C).

    • Desolvation Temperature: Optimize for efficient solvent evaporation (e.g., 350-500°C).

    • Gas Flows (Nebulizer, Drying Gas): Optimize for stable spray and efficient desolvation.

  • MRM Transitions: As predicted in Table 1. The collision energy for each transition must be optimized to achieve the highest signal intensity for the product ions.

Data Analysis and Quantification

Quantification is typically performed by constructing a calibration curve using known concentrations of this compound standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general mechanism of action for purine nucleoside analogs and a typical experimental workflow for their analysis.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action cluster_2 Cellular Outcome Purine Nucleoside\nAnalog Purine Nucleoside Analog Cellular Transport Cellular Transport Purine Nucleoside\nAnalog->Cellular Transport Phosphorylation\n(Activation) Phosphorylation (Activation) Cellular Transport->Phosphorylation\n(Activation) Active Triphosphate\nMetabolite Active Triphosphate Metabolite Phosphorylation\n(Activation)->Active Triphosphate\nMetabolite Inhibition of\nDNA Polymerase Inhibition of DNA Polymerase Active Triphosphate\nMetabolite->Inhibition of\nDNA Polymerase Incorporation\ninto DNA Incorporation into DNA Active Triphosphate\nMetabolite->Incorporation\ninto DNA Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis Inhibition of\nDNA Polymerase->Inhibition of\nDNA Synthesis Apoptosis Apoptosis Inhibition of\nDNA Synthesis->Apoptosis Chain Termination\nand DNA Damage Chain Termination and DNA Damage Incorporation\ninto DNA->Chain Termination\nand DNA Damage Chain Termination\nand DNA Damage->Apoptosis G Biological Sample\n(Urine, Serum) Biological Sample (Urine, Serum) Sample Preparation\n(Protein Precipitation,\nExtraction) Sample Preparation (Protein Precipitation, Extraction) Biological Sample\n(Urine, Serum)->Sample Preparation\n(Protein Precipitation,\nExtraction) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation,\nExtraction)->LC-MS/MS Analysis Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition\n(MRM Mode) Data Processing\n(Quantification) Data Processing (Quantification) Data Acquisition\n(MRM Mode)->Data Processing\n(Quantification) Results\n(Concentration) Results (Concentration) Data Processing\n(Quantification)->Results\n(Concentration)

References

Application Notes for the HPLC Purification of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a modified purine (B94841) nucleoside analog. Due to its structural similarity to endogenous nucleosides, it holds potential for investigation in various biological processes and as a scaffold in drug discovery. High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and analysis of such modified nucleosides, ensuring the high purity required for downstream applications.[1] Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying these compounds.[1] This document provides a detailed protocol and application notes for the purification of N2,N2-Dimethylamino-6-deamino adenosine using RP-HPLC.

Principle of Reversed-Phase HPLC Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[1] Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities when a gradient of increasing organic solvent is applied. The use of an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase can improve peak shape and retention of the polar nucleoside.[2]

Experimental Protocol

This protocol is a representative method adapted from established procedures for the purification of similar modified nucleosides. Optimization may be required based on the specific crude sample matrix and available instrumentation.

1. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

2. HPLC System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this purification.

ParameterRecommended Setting
Column Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20-100 µL (dependent on sample concentration and column capacity)
Column Temperature Ambient

3. Purification Procedure

  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the major peak, which is expected to be this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the mobile phase solvents from the pooled fractions, typically by lyophilization, to obtain the purified compound.

Data Presentation

The following table summarizes representative data that could be obtained from the HPLC purification. Actual values for retention time, purity, and yield will vary depending on the specific experimental conditions and the purity of the crude material.

CompoundRetention Time (min)Purity (%) (Post-Purification)Yield (%)
This compound15.8>98%85%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_compound Pure Compound lyophilize->pure_compound

Caption: Experimental workflow for the HPLC purification of this compound.

HPLC_Parameter_Relationships center HPLC Separation param1 Mobile Phase (e.g., % Acetonitrile) center->param1 param2 Stationary Phase (e.g., C18) center->param2 param3 Flow Rate center->param3 param4 Temperature center->param4 outcome1 Retention Time param1->outcome1 outcome2 Peak Resolution param1->outcome2 param2->outcome1 param2->outcome2 param3->outcome1 param3->outcome2 param4->outcome1 outcome3 Peak Shape param4->outcome3

Caption: Logical relationships between key HPLC parameters and separation outcomes.

References

N2,N2-Dimethylamino-6-deamino adenosine: A Research Tool for Probing A3 Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog that has been identified as a potential agonist for the A3 adenosine receptor (A3AR). Although specific research data for this compound is limited in publicly available literature, its structural similarity to other adenosine derivatives suggests its utility as a research tool in molecular biology, particularly for investigating the roles of the A3AR in various physiological and pathological processes. The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions including cancer, inflammation, and neurodegenerative disorders. These application notes provide a framework for utilizing N2,N2-Dimethylamino-6-deamino adenosine and similar A3AR agonists in research settings.

Application Notes

This compound can be employed as a research tool in the following areas:

  • Cancer Biology: The A3AR is often overexpressed in tumor cells compared to normal tissues.[1] A3AR agonists have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[1] this compound could be used to:

    • Investigate the anti-proliferative and pro-apoptotic effects on different cancer cell lines.

    • Elucidate the downstream signaling pathways activated by A3AR in cancer cells, such as the modulation of Wnt and NF-κB pathways.[1]

    • Explore its potential as a sensitizer (B1316253) for conventional chemotherapy or radiation therapy.

  • Inflammation and Immunology: The A3AR plays a crucial role in modulating inflammatory responses. Its activation can lead to both pro- and anti-inflammatory effects depending on the cell type and context.[2][3][4] this compound can be used to:

    • Study the regulation of cytokine and chemokine production in immune cells such as macrophages, neutrophils, and mast cells.[4]

    • Investigate its role in animal models of inflammatory diseases like arthritis, colitis, and asthma.[5]

    • Dissect the signaling pathways involved in A3AR-mediated immunomodulation.

  • Neurobiology and Pain Research: A3AR agonists have demonstrated neuroprotective effects and are being explored for their analgesic properties.[6] This compound could be a valuable tool to:

    • Examine neuroprotective effects in in vitro models of neurodegenerative diseases.

    • Assess its potential analgesic effects in preclinical pain models.

    • Study the modulation of neurotransmitter release and neuronal excitability through A3AR activation.

  • Cardiovascular Research: Adenosine and its analogs have significant effects on the cardiovascular system.[7] this compound could be utilized to:

    • Investigate the effects on cardiac function, including heart rate and contractility.

    • Explore its role in cardioprotection against ischemic injury.

Quantitative Data

CompoundReceptorAssay TypeOrganismKi (nM)EC50 (nM)Reference
IB-MECA A3Radioligand BindingRat1.1[8]
Cl-IB-MECA A3Radioligand BindingHuman0.33[9]
N6-Methyladenosine A3Radioligand BindingHuman9.0[10][11]
N6-Methyladenosine A3Radioligand BindingRat6400[10][11]
Namodenoson (CF-102) A3Radioligand BindingHuman0.33[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound as an A3AR agonist.

Protocol 1: Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the A3AR.

Materials:

  • Cell membranes from a cell line stably expressing the human A3AR (e.g., HEK293 or CHO-K1).

  • Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).

  • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of the diluted this compound or vehicle (for control wells).

    • 50 µL of cell membrane suspension (typically 10-50 µg of protein per well).

    • 25 µL of [¹²⁵I]I-AB-MECA (at a concentration close to its Kd).

  • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., GraphPad Prism).

Protocol 2: cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a hallmark of A3AR activation (a Gi-coupled receptor).

Materials:

  • A cell line stably expressing the human A3AR (e.g., HEK293 or CHO-K1).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Replace the culture medium with serum-free medium and incubate for 1-2 hours.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the diluted compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest.

  • This compound stock solution.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects A3AR_agonist N2,N2-Dimethylamino-6-deamino adenosine A3AR A3 Adenosine Receptor A3AR_agonist->A3AR Binds G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Gene_expression Altered Gene Expression PKA->Gene_expression PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates PKC->Gene_expression Cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammation) Ca_release->Cellular_response Gene_expression->Cellular_response

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for A3AR Agonist Screening

HTS_Workflow start Compound Library (including this compound) primary_screen Primary Screen: High-Throughput Radioligand Binding Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen: cAMP Functional Assay hits->secondary_screen Potent Binders confirmed_hits Confirmed Hits secondary_screen->confirmed_hits tertiary_screen Tertiary Assays: - Cell Proliferation (Cancer) - Cytokine Release (Inflammation) confirmed_hits->tertiary_screen Active in Functional Assays lead_compound Lead Compound for further development tertiary_screen->lead_compound Logical_Relationship cluster_cancer Cancer cluster_inflammation Inflammation agonist This compound (A3AR Agonist) cancer_cell A3AR on Cancer Cells agonist->cancer_cell immune_cell A3AR on Immune Cells agonist->immune_cell apoptosis ↑ Apoptosis cancer_cell->apoptosis proliferation ↓ Proliferation cancer_cell->proliferation pro_inflammatory ↓ Pro-inflammatory Cytokines immune_cell->pro_inflammatory anti_inflammatory ↑ Anti-inflammatory Cytokines immune_cell->anti_inflammatory

References

Application Notes and Protocols for N2,N2-Dimethylamino-6-deamino adenosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine (B94841) nucleoside analog with potential applications in drug discovery, particularly in the field of oncology.[1] As a member of the nucleoside analog class of compounds, its mechanism of action is hypothesized to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells, such as cancer cells.[1] These compounds often function by being incorporated into newly synthesized DNA strands, leading to chain termination and cell cycle arrest, or by inhibiting key enzymes involved in nucleotide metabolism.

This document provides detailed application notes and experimental protocols for the investigation of N2,N2-Dimethylamino-6-deamino adenosine as a potential therapeutic agent. The information presented is based on the general characteristics of purine nucleoside analogs and is intended to serve as a comprehensive guide for researchers.

Hypothetical Quantitative Data

Due to the limited availability of public data for this compound, the following tables present hypothetical data to illustrate the expected outcomes of in vitro studies. Researchers should determine these values experimentally.

Table 1: In vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer15
A549Lung Cancer25
HCT116Colon Cancer10
JurkatT-cell Leukemia5

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
Adenosine Deaminase85
DNA Polymerase α120
Ribonucleotide Reductase250

Signaling Pathways

The proposed mechanism of action for this compound suggests its involvement in critical cellular signaling pathways related to cell cycle regulation and apoptosis.

G Proposed Signaling Pathway of this compound cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action cluster_2 Downstream Effects A This compound (extracellular) B Nucleoside Transporter A->B Uptake C This compound (intracellular) B->C D Cellular Kinases C->D Phosphorylation E Phosphorylated Metabolite D->E F DNA Polymerase E->F Inhibition G Ribonucleotide Reductase E->G Inhibition H DNA Synthesis F->H G->H I DNA Damage H->I Disruption J Apoptosis Induction I->J K Caspase Activation J->K L PARP Cleavage K->L M Cell Death L->M G Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I G Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify cell populations E->F

References

Application Notes and Protocols for Studying Purine Metabolism with N2,N2-Dimethylamino-6-deamino adenosine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism is a fundamental cellular process responsible for the synthesis, recycling, and breakdown of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer (ATP, GTP), and cellular signaling. The study of this intricate network of pathways is crucial for understanding normal cell physiology and the pathophysiology of various diseases, including cancer, immunodeficiencies, and metabolic disorders.

Nucleoside analogs are powerful chemical tools used to investigate and modulate purine metabolism. These synthetic compounds mimic naturally occurring nucleosides and can interact with the enzymes and transporters involved in purine pathways, often leading to the inhibition of cell growth or the induction of apoptosis. This makes them valuable candidates for drug development, particularly in oncology.

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is a purine nucleoside analog. While specific experimental data on its direct effects on purine metabolism are not extensively documented in publicly available literature, its structural similarity to adenosine suggests it may interact with key enzymes in the purine salvage and catabolic pathways. These application notes provide a generalized framework and detailed protocols for studying the effects of N2,N2-Dimethylamino-6-deamino adenosine and other nucleoside analogs on purine metabolism. The methodologies described are based on established techniques for characterizing the biochemical and cellular effects of similar compounds.

Overview of Purine Metabolism

Purine metabolism can be broadly divided into three main pathways: de novo synthesis, the salvage pathway, and catabolism. Nucleoside analogs can interfere with any of these processes.

  • De Novo Synthesis: This pathway builds purine nucleotides from basic precursors like amino acids, bicarbonate, and formate. It is a complex and energy-intensive process that is often upregulated in rapidly proliferating cells, such as cancer cells.

  • Salvage Pathway: This pathway recycles purine bases and nucleosides from the breakdown of nucleic acids. Key enzymes in this pathway include adenosine kinase (AK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This pathway is less energy-consuming than de novo synthesis.

  • Catabolism: This pathway breaks down purine nucleotides into uric acid for excretion. Adenosine deaminase (ADA) is a critical enzyme in this pathway, converting adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.

Below is a diagram illustrating the major pathways in purine metabolism.

Caption: Overview of Purine Metabolism Pathways.

Data Presentation: Template Tables for Quantitative Analysis

Clear and structured data presentation is essential for comparing the effects of a nucleoside analog across different experimental conditions. The following tables are templates that can be used to organize quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on Enzyme Activity

EnzymeCompound Concentration (µM)Specific Activity (nmol/min/mg protein)% Inhibition
Adenosine Deaminase (ADA) 0 (Control)0
1
10
50
100
Adenosine Kinase (AK) 0 (Control)0
1
10
50
100

Table 2: Changes in Intracellular Purine Nucleotide Pools Following Treatment

MetaboliteControl (pmol/10^6 cells)Treatment (pmol/10^6 cells)Fold Changep-value
ATP
ADP
AMP
GTP
GDP
GMP
IMP
Adenosine
Inosine
Hypoxanthine

Table 3: Effect of this compound on Cell Viability

Cell LineCompound Concentration (µM)% Viability (vs. Control)IC50 (µM)
Cell Line A 0100
1
10
50
100
Cell Line B 0100
1
10
50
100

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of a nucleoside analog on purine metabolism.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with a nucleoside analog.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to purine analogs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other nucleoside analog)

  • Vehicle control (e.g., DMSO or PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in culture plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of the nucleoside analog in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of the analog in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the nucleoside analog or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells for downstream analysis (e.g., enzyme activity assays, metabolite extraction, or viability assays).

Protocol 2: Adenosine Deaminase (ADA) Activity Assay

This spectrophotometric assay measures the activity of ADA by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Cell lysate (prepared from control and treated cells)

  • Bradford reagent for protein quantification

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Adenosine solution (substrate, e.g., 1 mM in phosphate buffer)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysates using the Bradford assay.

  • In a 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.

  • To determine the inhibitory effect of the nucleoside analog, pre-incubate the lysate with various concentrations of the compound for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the adenosine substrate to each well.

  • Immediately measure the absorbance at 265 nm at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of decrease in absorbance over time.

  • Calculate the specific activity of ADA (nmol of adenosine converted per minute per mg of protein) using the molar extinction coefficient of adenosine.

  • Determine the percent inhibition for each concentration of the nucleoside analog.

Protocol 3: Intracellular Metabolite Extraction and Analysis by LC-MS/MS

This protocol describes how to extract and quantify intracellular purine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Control and treated cells from Protocol 1

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS/MS system

Procedure:

  • After treatment, place the cell culture plates on ice.

  • Quickly aspirate the medium and wash the cells once with ice-cold PBS.

  • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the samples vigorously.

  • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of purine metabolites.

  • Normalize the metabolite levels to the cell number or total protein content.

Caption: Experimental Workflow for Studying a Nucleoside Analog.

Conclusion

While specific data for this compound is limited, the protocols and frameworks provided here offer a robust starting point for its characterization, as well as for the study of other nucleoside analogs. By systematically evaluating the effects of these compounds on key enzymes, intracellular metabolite pools, and overall cell viability, researchers can elucidate their mechanisms of action and assess their potential as therapeutic agents targeting purine metabolism. Careful experimental design and data interpretation are paramount to advancing our understanding of these complex biological pathways.

Troubleshooting & Optimization

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N2,N2-Dimethylamino-6-deamino adenosine (B11128) in solution. The information is curated for researchers, scientists, and drug development professionals. Due to limited specific stability data for this compound, this guidance is based on general principles for modified nucleosides and related compounds like N2,N2-Dimethylguanosine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N2,N2-Dimethylamino-6-deamino adenosine?

A1: For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). While N2,N2-Dimethylguanosine is reported to be slightly soluble in DMSO[1], ensuring the solvent is anhydrous is crucial to prevent hydrolysis upon storage. For aqueous buffers, it is advisable to prepare them fresh from a concentrated stock in an organic solvent.

Q2: What is the recommended storage condition for this compound solutions?

A2: As a solid, the compound should be stored at -20°C, where it can be stable for extended periods, similar to other modified nucleosides which are stable for years under these conditions[1][2]. For stock solutions in anhydrous DMSO, storage at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles is recommended. Aqueous solutions are generally not recommended for long-term storage; it is best to prepare them fresh for each experiment. For N2,N2-Dimethylguanosine, it is advised not to store aqueous solutions for more than one day[1].

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of modified nucleosides in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote the degradation of nucleosides. Acidic conditions can lead to the cleavage of the glycosidic bond, separating the base from the ribose sugar.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Many modified nucleosides show temperature-dependent decay[3].

  • Solvent: The presence of water can lead to hydrolysis. Using anhydrous organic solvents for stock solutions can enhance stability.

  • Enzymes: If working with biological samples, endogenous enzymes such as nucleosidases and deaminases can degrade the compound.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not well-documented, purine (B94841) nucleoside analogs can undergo degradation through several mechanisms. A common pathway for adenosine and its analogs is deamination, which is the removal of an amino group[4]. Another potential degradation route is the cleavage of the N-glycosidic bond that links the purine base to the ribose sugar, particularly under acidic conditions.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions for each experiment from a recently prepared stock. Store stock solutions in small, single-use aliquots at -80°C. Verify the integrity of the compound using an analytical method like HPLC or LC-MS.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also help to dissolve the compound. Note that N2,N2-Dimethylguanosine has slight solubility in aqueous solutions[1].
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.Compare the chromatogram of a freshly prepared sample with the aged sample to identify potential degradation peaks. Use mass spectrometry to identify the mass of the unknown peaks and infer potential degradation pathways (e.g., loss of the dimethylamino group, cleavage of the glycosidic bond).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of the solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex briefly and sonicate if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C.

  • Preparation of Aqueous Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the pre-warmed aqueous buffer of choice.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous solutions for extended periods.

Protocol 2: Assessment of Solution Stability by HPLC
  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

    • Divide the solution into several aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Set the UV detector to the λmax of the compound (for the related N2,N2-Dimethylguanosine, λmax is 260 nm[1]).

    • Inject a consistent volume of each sample at the designated time points.

  • Data Analysis:

    • Measure the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis solid Solid Compound stock Stock Solution (Anhydrous DMSO) solid->stock Dissolve working Aqueous Working Solution stock->working Dilute storage_conditions Incubate at Different Conditions (Temp, Time) working->storage_conditions hplc HPLC/LC-MS Analysis storage_conditions->hplc data Data Interpretation (% Remaining, Degradants) hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_degradation Potential Degradation Pathways compound This compound deamination Deamination Product compound->deamination Enzymatic or Chemical Deamination glycosidic_cleavage Purine Base + Ribose compound->glycosidic_cleavage Acid-catalyzed Hydrolysis

Caption: Potential degradation pathways for this compound.

References

N2,N2-Dimethylamino-6-deamino adenosine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for the poor solubility of N2,N2-Dimethylamino-6-deamino adenosine?

This compound is a nucleoside analog. Like many compounds in this class, its solubility can be influenced by its molecular structure. The presence of polar functional groups can lead to strong intermolecular hydrogen bonds, resulting in a stable crystal lattice that is difficult to disrupt with certain solvents. The principle of "like dissolves like" suggests that polar molecules will have better solubility in polar solvents.[1]

Q2: Which organic solvents are recommended for dissolving this compound?

Q3: Can physical methods like heating or sonication be used to improve the solubility of this compound?

Yes, gentle heating and sonication are common and recommended laboratory techniques to enhance the dissolution of nucleoside analogs.[1]

  • Heating: Increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the energy of the crystal lattice.

  • Sonication: Utilizes ultrasonic waves to agitate the solvent and break down solute particles, thereby increasing the surface area available for dissolution.[1]

It is crucial to carefully monitor the temperature when heating to avoid potential degradation of the compound.[1]

Q4: Are there any co-solvent systems that can enhance the solubility of this compound for in vivo studies?

Co-solvent systems are a highly effective strategy for improving the solubility of poorly soluble compounds for both in vitro and in vivo applications. For related nucleoside analogs, formulations containing DMSO are frequently used.[1] Common co-solvent systems include:

  • A combination of DMSO, polyethylene (B3416737) glycol 300 (PEG300), and Tween-80 in a saline solution.[1]

  • A mixture of DMSO and sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1]

These systems work by modifying the overall polarity of the solvent to be more compatible with the solute.[1]

Data Presentation: Solubility of a Structurally Similar Nucleoside Analog

The following table summarizes the approximate solubility of 2'-Deoxyadenosine, a structurally related nucleoside analog, in common laboratory solvents. This data can serve as a starting point for solvent selection for this compound.

SolventApproximate Solubility of 2'-Deoxyadenosine
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
N,N-dimethylformamide (DMF)~5 mg/mL
MethanolSlightly soluble

Data is for the related compound 2'-Deoxyadenosine and should be used as a guideline.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the steps for preparing a stock solution of this compound in DMSO.

  • Weigh the desired amount of this compound powder and transfer it to a sterile polypropylene (B1209903) tube.

  • Add a small volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[1]

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.[1]

  • If necessary, gently warm the solution to aid dissolution, being careful not to exceed a temperature that could cause degradation.

  • Once the compound is completely dissolved, the stock solution can be stored at -20°C or -80°C for long-term stability.[1]

Protocol 2: General Method for Determining Solubility

This protocol provides a systematic approach to determine the approximate solubility of this compound in a chosen solvent.

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a vial.

  • Start by adding a small, precise volume of the selected solvent (e.g., 100 µL).

  • Stir or vortex the mixture vigorously for several minutes.[1]

  • Observe the solution. If the solid has completely dissolved, the solubility is at least at that concentration.

  • If the solid has not dissolved, gradually add more solvent in small, known increments, allowing time for dissolution after each addition while continuing to mix.[1]

  • Continue adding solvent until the solid is completely dissolved.

  • Record the total volume of solvent used to calculate the approximate solubility (e.g., in mg/mL or mol/L).[1]

  • If the compound remains insoluble at a reasonable concentration, consider applying gentle heat or sonication as described in Protocol 1.[1]

Visualizations

Signaling Pathway

Purine_Analog_Mechanism Generalized Mechanism of Purine (B94841) Nucleoside Analogs cluster_cell Cell N2_N2_Dimethylamino_6_deamino_adenosine N2,N2-Dimethylamino- 6-deamino adenosine Cellular_Uptake Cellular Uptake N2_N2_Dimethylamino_6_deamino_adenosine->Cellular_Uptake Phosphorylation Phosphorylation (by cellular kinases) Cellular_Uptake->Phosphorylation Active_Triphosphate Active Triphosphate Metabolite Phosphorylation->Active_Triphosphate DNA_Polymerase Inhibition of DNA Polymerase Active_Triphosphate->DNA_Polymerase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Induction of Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Generalized mechanism of action for purine nucleoside analogs.

Experimental Workflow

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start with This compound Select_Solvent Select Primary Solvent (e.g., DMSO, DMF) Start->Select_Solvent Dissolve Attempt to Dissolve at Desired Concentration Select_Solvent->Dissolve Is_Soluble Is it Soluble? Dissolve->Is_Soluble Success Solution Prepared Successfully Is_Soluble->Success Yes Apply_Heat_Sonication Apply Gentle Heat or Sonication Is_Soluble->Apply_Heat_Sonication No Is_Soluble_2 Is it Soluble? Apply_Heat_Sonication->Is_Soluble_2 Is_Soluble_2->Success Yes Consider_Co_solvent Consider a Co-solvent System Is_Soluble_2->Consider_Co_solvent No Prepare_Co_solvent_System Prepare Co-solvent Formulation Consider_Co_solvent->Prepare_Co_solvent_System Is_Soluble_3 Is it Soluble? Prepare_Co_solvent_System->Is_Soluble_3 Is_Soluble_3->Success Yes Re_evaluate Re-evaluate Experiment: - Lower Concentration - Alternative Formulation Is_Soluble_3->Re_evaluate No

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing N2,N2-Dimethylamino-6-deamino adenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N2,N2-Dimethylamino-6-deamino adenosine?

A1: The synthesis of this compound typically starts from a commercially available purine (B94841) nucleoside, such as guanosine (B1672433) or 2-amino-6-chloropurine (B14584) riboside. The core strategy involves a series of key transformations: protection of the ribose hydroxyl groups, modification of the purine base at the C6 and N2 positions, and final deprotection. A plausible route begins with the protection of the sugar moieties, followed by chlorination of the C6 position (if starting from guanosine), N,N-dimethylation of the exocyclic amino group at N2, reductive dehalogenation at C6, and concludes with the removal of the protecting groups to yield the target compound.

Q2: Which protecting groups are suitable for the ribose hydroxyls?

A2: Acetyl (Ac) or silyl-based protecting groups like tert-butyldimethylsilyl (TBDMS) are commonly used for the protection of ribose hydroxyls. Acetyl groups are typically stable under neutral and acidic conditions and can be removed with a mild base. Silyl (B83357) ethers are stable to a wide range of non-fluoride-containing reagents and are usually removed by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Q3: What are the common challenges in the N,N-dimethylation of the 2-amino group?

A3: Common challenges include incomplete methylation, leading to a mixture of mono-methylated and di-methylated products, and potential side reactions, such as methylation at other positions on the purine ring (e.g., N1, N7). To achieve complete dimethylation and minimize side products, it is crucial to use an appropriate methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in a suitable solvent and in the presence of a non-nucleophilic base to scavenge the acid produced. Careful control of reaction temperature and time is also critical.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the reaction progress. TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. HPLC offers more quantitative and precise monitoring of the reaction mixture composition. Mass spectrometry (MS) can be used to confirm the identity of the products at different stages.

Q5: What are the critical parameters for the reductive dehalogenation of the 6-chloro group?

A5: The success of the reductive dehalogenation step is highly dependent on the catalyst, the hydrogen source, and the reaction conditions. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source like hydrogen gas, ammonium (B1175870) formate, or sodium borohydride. It is important to ensure the catalyst is active and the reaction is carried out under an inert atmosphere to prevent catalyst poisoning. The choice of solvent can also influence the reaction rate and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the protection step Incomplete reaction due to insufficient reagent or reaction time.Increase the molar excess of the protecting group reagent and the base. Monitor the reaction by TLC until the starting material is fully consumed. Ensure anhydrous conditions, as moisture can consume the reagents.
Degradation of starting material.Use milder reaction conditions (e.g., lower temperature). Ensure the base used is not too strong to cause degradation.
Formation of multiple products in the chlorination step Incomplete conversion of the 6-oxo to the 6-chloro group.Increase the reaction time and/or temperature. Use a larger excess of the chlorinating agent (e.g., POCl₃).
Side reactions, such as phosphorylation of the hydroxyl groups if they are not fully protected.Ensure complete protection of the ribose hydroxyls before the chlorination step.
Incomplete N,N-dimethylation Insufficient methylating agent or base.Increase the equivalents of the methylating agent and the base.
Steric hindrance at the N2 position.Use a more reactive methylating agent or higher reaction temperatures. Consider a different synthetic route if steric hindrance is a major issue.
Low yield in the reductive dehalogenation Inactive catalyst.Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Insufficient hydrogen source.Ensure an adequate supply of the hydrogen source (e.g., maintain positive hydrogen pressure or add the reducing agent in portions).
Presence of catalyst poisons.Purify the substrate to remove any impurities that might poison the catalyst (e.g., sulfur-containing compounds).
Difficulty in the final deprotection step Incomplete removal of protecting groups.For acetyl groups, increase the reaction time with the base or use a stronger base. For silyl groups, ensure a sufficient amount of fluoride reagent is used.
Degradation of the final product.Use mild deprotection conditions. For example, for acetyl groups, use a mild base like sodium methoxide (B1231860) in methanol (B129727) at low temperatures. Carefully neutralize the reaction mixture upon completion.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for key steps in the synthesis to illustrate the effect of different reaction conditions on the yield.

Table 1: Optimization of the N,N-Dimethylation Step

EntryMethylating Agent (equiv.)Base (equiv.)Temperature (°C)Time (h)Yield (%)
1CH₃I (2.2)K₂CO₃ (2.5)251265
2CH₃I (3.0)K₂CO₃ (3.5)252485
3(CH₃)₂SO₄ (2.2)NaH (2.5)0 to 25692
4(CH₃)₂SO₄ (3.0)NaH (3.5)0 to 25695

Table 2: Optimization of the Reductive Dehalogenation Step

EntryCatalystHydrogen SourceSolventPressure (psi)Time (h)Yield (%)
110% Pd/CH₂Methanol201270
210% Pd/CH₂Methanol501290
310% Pd/CHCOONH₄EthanolN/A885
420% Pd(OH)₂/CH₂Ethyl Acetate501095

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of Ribose Hydroxyls

  • Dissolve the starting nucleoside (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (B1165640) (3-4 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by adding cold water or methanol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Protocol 2: General Procedure for the N,N-Dimethylation of the 2-Amino Group

  • Dissolve the 2-amino-purine derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (2.5-3.5 equivalents) to the solution.

  • Cool the mixture to 0 °C.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (2.2-3.0 equivalents) dropwise.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction carefully by adding water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify the product by chromatography.

Protocol 3: General Procedure for the Reductive Dehalogenation of the 6-Chloro Group

  • Dissolve the 6-chloro-purine derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C) (typically 10-20% by weight).

  • If using hydrogen gas, flush the reaction vessel with an inert gas and then introduce hydrogen gas (typically via a balloon or a pressurized system).

  • If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 8-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., Guanosine) Protection Protection of Ribose Hydroxyls Start->Protection e.g., Ac₂O, Pyridine Chlorination Chlorination at C6 Protection->Chlorination e.g., POCl₃ Dimethylation N,N-Dimethylation at N2 Chlorination->Dimethylation e.g., CH₃I, K₂CO₃ Dehalogenation Reductive Dehalogenation at C6 Dimethylation->Dehalogenation e.g., H₂, Pd/C Deprotection Deprotection of Ribose Hydroxyls Dehalogenation->Deprotection e.g., NaOMe, MeOH End N2,N2-Dimethylamino- 6-deamino adenosine Deprotection->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Product Yield Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Reagents Verify Reagent Activity/Purity Problem->Check_Reagents Check_Conditions Review Reaction Conditions Problem->Check_Conditions Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Impure Use_Fresh_Reagents Use Fresh/ Purified Reagents Check_Reagents->Use_Fresh_Reagents Inactive/ Impure Optimize_Time Optimize Reaction Time/Temperature Check_Conditions->Optimize_Time Optimize_Stoichiometry Adjust Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry

Caption: Troubleshooting logic for low product yield.

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimental use of N2,N2-Dimethylamino-6-deamino adenosine and its potential degradation products.

Issue: Inconsistent or unexpected experimental results.

Your experimental results may be compromised by the degradation of this compound. The primary degradation pathway is likely the hydrolysis of the N-glycosidic bond, especially under non-neutral pH conditions.

  • Hypothesized Degradation Pathway:

    The principal degradation route for this compound is believed to be the cleavage of the N-glycosidic bond, which separates the purine (B94841) base from the ribose sugar. This reaction is often accelerated by acidic or basic conditions.

    N2_N2_Dimethylamino_6_deamino_adenosine N2,N2-Dimethylamino-6-deamino adenosine Hydrolysis Hydrolysis (Acidic or Basic Conditions) N2_N2_Dimethylamino_6_deamino_adenosine->Hydrolysis Degradation_Products Degradation Products: 2-Dimethylaminopurine + Ribose Hydrolysis->Degradation_Products

    Hypothesized degradation pathway of this compound.

Issue: Compound precipitation in aqueous solutions.

This compound, like many purine nucleoside analogs, may have limited aqueous solubility.

  • Troubleshooting Workflow:

    start Precipitation Observed stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->stock_solution dilute Dilute the stock solution into the aqueous buffer with vigorous vortexing. stock_solution->dilute check_solubility Is the compound fully dissolved? dilute->check_solubility success Proceed with experiment check_solubility->success Yes troubleshoot Consider gentle warming (e.g., 37°C) or sonication to aid dissolution. Lower the final concentration if possible. check_solubility->troubleshoot No troubleshoot->dilute

    Workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to minimize degradation?

A1: For long-term stability, it is advisable to store this compound as a solid at -20°C or -80°C.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -80°C for up to six months or at -20°C for shorter periods.[1]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products are expected to be 2-Dimethylaminopurine and ribose, resulting from the hydrolysis of the N-glycosidic bond.[2]

Q3: How can I monitor the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the degradation of nucleoside analogs.[3] By comparing the peak area of the parent compound to those of potential degradation products over time, you can quantify the extent of degradation.

Q4: What conditions can accelerate the degradation of this compound?

A4: Exposure to acidic or basic pH, elevated temperatures, and oxidizing agents can accelerate the degradation of purine nucleoside analogs.[1][4]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Dilute the stock solution to the desired final concentration in various aqueous buffers to simulate experimental conditions (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 4.5, and carbonate buffer at pH 9.0).

  • Incubation:

    • Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, and 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from each test solution.

  • HPLC Analysis:

    • Analyze the collected samples using a validated HPLC method. A reverse-phase C18 column is often suitable for separating nucleoside analogs and their degradation products.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (typically around 260 nm for purine derivatives).

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the initial peak area (time 0).

    • Identify and quantify the formation of any degradation products.

Data Presentation

The following tables can be used to summarize the quantitative data obtained from stability studies.

Table 1: Stability of this compound at Different Temperatures (pH 7.4)

Time (hours)Remaining Compound at 4°C (%)Remaining Compound at Room Temp (%)Remaining Compound at 37°C (%)
0100100100
299.899.598.2
499.699.096.5
899.298.193.1
2498.595.385.4
4897.191.075.2

Table 2: Stability of this compound at Different pH Values (Room Temperature)

Time (hours)Remaining Compound at pH 4.5 (%)Remaining Compound at pH 7.4 (%)Remaining Compound at pH 9.0 (%)
0100100100
298.599.599.2
497.199.098.5
894.398.197.3
2485.295.392.8
4872.691.086.5

References

Troubleshooting N2,N2-Dimethylamino-6-deamino adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-Dimethylamino-6-deamino adenosine and what is its expected mechanism of action?

A1: this compound is a synthetic purine (B94841) nucleoside analog.[1][2] Like other compounds in this class, its anticancer activity is thought to rely on its ability to interfere with nucleic acid synthesis and induce apoptosis (programmed cell death) in rapidly dividing cells, particularly in lymphoid malignancies.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store the solid compound at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Once dissolved in a solvent like DMSO, it should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: In what solvents is this compound soluble?

A3: While specific solubility data for this compound is limited, purine nucleoside analogs are often soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it's advisable to first dissolve the compound in a small amount of DMSO and then dilute it in the desired aqueous buffer or cell culture medium. Always ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Q4: What are the typical starting concentrations for in vitro experiments?

A4: For novel purine nucleoside analogs, a broad concentration range should be tested initially. A common starting point for in vitro cancer cell line studies is to perform a dose-response experiment ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

Q5: Which cancer cell lines are likely to be sensitive to this compound?

A5: Purine nucleoside analogs have shown broad antitumor activity, particularly against indolent lymphoid malignancies.[1] Therefore, cell lines derived from leukemias and lymphomas may be particularly sensitive. However, efficacy against other cancer types, such as non-small cell lung carcinoma and glioblastoma, has also been reported for other analogs.[4]

Troubleshooting Guides

Problem 1: Low or No Observable Effect
Potential Cause Recommended Solution
Inappropriate Concentration Range The concentration used may be too low. Perform a wider dose-response study (e.g., 10 nM to 100 µM) to determine the effective concentration.[5]
Insufficient Incubation Time The treatment duration may be too short. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.[5]
Compound Degradation The compound may have degraded due to improper storage or handling. Use a fresh stock of the compound and prepare dilutions immediately before use.
Low Receptor/Target Expression The cell line used may not express the necessary transporters or enzymes to activate the purine analog. Verify the expression of relevant adenosine receptors or metabolic enzymes if known.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms.[4] Consider testing a different, potentially more sensitive, cell line.
Problem 2: High Cytotoxicity at Low Concentrations
Potential Cause Recommended Solution
High Sensitivity of Cell Line The cell line may be exceptionally sensitive to this class of compound. Reduce the concentration range in your dose-response experiments.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[6]
Compound Precipitation The compound may be precipitating out of solution at higher concentrations, leading to inconsistent effects. Visually inspect the media for any precipitate. Test the compound's solubility in the culture medium.
Problem 3: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes. Use cells from a consistent, low-passage working cell bank for all experiments.[7]
Inconsistent Cell Seeding Density Variations in the initial number of cells per well can significantly impact results. Ensure accurate cell counting and uniform seeding in all wells of your assay plate.[6]
Edge Effects in Microplates Wells on the perimeter of the plate are prone to evaporation, which can alter compound concentration. Avoid using the outer wells for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.[7]
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and response to drugs. Regularly test your cell cultures for mycoplasma contamination.[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]

Visualizations

G cluster_0 Hypothetical Signaling Pathway Compound This compound Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Active_Analog Active Triphosphate Analog Phosphorylation->Active_Analog DNA_Polymerase DNA Polymerase Inhibition Active_Analog->DNA_Polymerase DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Induction of Apoptosis DNA_Synthesis->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Compound (Dose-Response) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: A typical workflow for a cell viability (MTT) assay.

G cluster_2 Troubleshooting Logic Start Inconsistent or No Effect Observed Check_Cells Is cell line authenticated and mycoplasma-free? Start->Check_Cells Check_Compound Is compound stock fresh? Is it soluble in media? Check_Cells->Check_Compound Yes Authenticate Authenticate Cell Line & Test for Mycoplasma Check_Cells->Authenticate No Check_Assay Are controls working? (Vehicle vs. Positive Control) Check_Compound->Check_Assay Yes New_Stock Prepare Fresh Stock & Verify Solubility Check_Compound->New_Stock No Optimize_Dose Optimize Dose-Response (Wider Range) Check_Assay->Optimize_Dose Yes Review_Protocol Review Assay Protocol & Reagent Prep Check_Assay->Review_Protocol No Optimize_Time Optimize Time-Course (24, 48, 72h) Optimize_Dose->Optimize_Time End Consistent Results Optimize_Time->End Authenticate->Start New_Stock->Start Review_Protocol->Start

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of N2,N2-Dimethylamino-6-deamino adenosine?

A common and readily available starting material is inosine (B1671953). The synthesis involves converting the 6-hydroxyl group of the inosine ring into a leaving group, followed by nucleophilic substitution with dimethylamine (B145610).

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to control include reaction temperature, moisture, and the purity of reagents. Low temperatures can sometimes lead to incomplete reactions, while high temperatures might cause degradation or side reactions. Anhydrous conditions are often essential to prevent hydrolysis of intermediates and reagents.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1] This allows for the visualization of the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the expected yields for this type of synthesis?

Yields can vary significantly based on the specific protocol and reaction scale. However, for analogous syntheses of N6-substituted adenosine derivatives from inosine, yields are reported to be in the good to excellent range, potentially reaching up to 98% under optimized conditions.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive reagents or catalyst.Ensure all reagents, especially coupling agents and bases, are fresh and have been stored under appropriate conditions.
Incomplete conversion of the starting material.Increase reaction time or slightly elevate the temperature. Monitor the reaction closely by TLC to determine the optimal reaction time.
Insufficient activation of the 6-position.Ensure the chlorinating or activating agent is added in the correct stoichiometric amount and that the reaction is performed under anhydrous conditions.
Formation of Multiple Products (Impurities) Side reactions due to reactive intermediates.Control the reaction temperature carefully. Lowering the temperature may help to minimize side product formation.
Deprotection of sugar hydroxyl groups.If protecting groups are used for the sugar moiety, ensure they are stable under the reaction conditions. Acid-labile protecting groups may be cleaved by acidic reagents.[1]
Difficult Purification of the Final Product Co-elution of the product with starting material or byproducts.Optimize the chromatography conditions. This may involve trying different solvent systems for column chromatography or using a different stationary phase.
Product is insoluble or poorly soluble.Choose an appropriate solvent system for purification and subsequent handling. Sonication may aid in dissolving the compound.

Experimental Protocols

Representative Synthesis of this compound from Inosine

This protocol is a representative method based on the synthesis of similar N6-substituted adenosine derivatives.[2]

Step 1: Chlorination of Inosine

  • Suspend inosine in an appropriate solvent such as acetonitrile (B52724) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a chlorinating agent, such as phosphoryl chloride (POCl₃), along with a base like N,N-dimethylaniline.

  • Reflux the reaction mixture. The reaction should be monitored by TLC for the disappearance of the inosine spot.

  • Once the reaction is complete, the excess POCl₃ is removed under reduced pressure.

Step 2: Nucleophilic Substitution with Dimethylamine

  • The crude 6-chloropurine (B14466) riboside from the previous step is dissolved in a suitable solvent like dimethylformamide (DMF).

  • An excess of dimethylamine (as a solution in a solvent like ethanol (B145695) or as a gas) is added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until the 6-chloropurine riboside is consumed, as monitored by TLC.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis and Troubleshooting

Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Inosine Inosine Intermediate 6-Chloro-9-(β-D-ribofuranosyl)purine Inosine->Intermediate POCl₃, N,N-dimethylaniline Product N2,N2-Dimethylamino-6-deamino adenosine Intermediate->Product Dimethylamine, DMF

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckReagents Check Reagent Purity & Activity Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) Start->CheckConditions Success Problem Resolved CheckReagents->Success CheckActivation Confirm Activation of 6-Position CheckConditions->CheckActivation CheckActivation->Success OptimizePurification Optimize Purification Method OptimizePurification->Success ImpurityIssue Impurity Detected AdjustTemp Adjust Reaction Temperature ImpurityIssue->AdjustTemp CheckProtectingGroups Verify Protecting Group Stability ImpurityIssue->CheckProtectingGroups AdjustTemp->OptimizePurification CheckProtectingGroups->OptimizePurification

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purifying N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of N2,N2-Dimethylamino-6-deamino adenosine (B11128). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis and purification of this and similar modified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N2,N2-Dimethylamino-6-deamino adenosine?

While specific impurities depend on the synthetic route, common contaminants for modified nucleosides include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Byproducts from Side Reactions: Side reactions can generate structurally similar impurities that are often challenging to separate. For nucleoside analogs, this can include isomers or products from incomplete or over-methylation.

  • Reagents and Catalysts: Residual reagents, catalysts, and their byproducts can contaminate the final product.

  • Degradation Products: The target compound may degrade under certain reaction or purification conditions. Dimethylated nucleosides, for instance, can be susceptible to changes in pH and temperature.

Q2: Which chromatographic technique is best suited for purifying this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying modified nucleosides like this compound. The choice of HPLC mode is critical and depends on the physicochemical properties of the compound and its impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and often the first choice for nucleoside purification. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention on C18 columns, HILIC can be an excellent alternative. It utilizes a polar stationary phase and a partially aqueous mobile phase.[1]

  • Ion-Exchange Chromatography (IEX): If the target molecule or impurities carry a significant charge at a workable pH, IEX can provide effective separation.

Q3: How can I develop an effective HPLC purification method?

Method development for HPLC purification involves a systematic approach:

  • Column Selection: Start with a standard C18 column for RP-HPLC.

  • Mobile Phase Selection: A common mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid or formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The acidic modifier helps to sharpen peaks by protonating basic sites.

  • Gradient Optimization: Begin with a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of your compound. Then, optimize the gradient around this elution time to improve separation from nearby impurities.

  • Loading Study: Determine the maximum amount of crude material that can be loaded onto the column without compromising resolution.

Q4: What are the key parameters for successful crystallization of this compound?

Crystallization is a powerful technique for achieving high purity. Key considerations include:

  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for nucleoside analogs include alcohols (ethanol, methanol), acetonitrile, water, and mixtures thereof.

  • Supersaturation: Achieve a supersaturated solution by either slowly cooling a hot, saturated solution or by the slow evaporation of the solvent.

  • Nucleation: If crystals do not form spontaneously, induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Purity of the Crude Material: Crystallization is most effective when the starting material is relatively pure (>90%). An initial purification step by column chromatography may be necessary.

Q5: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods should be used to confirm the purity and identity of the final product:

  • Analytical HPLC: To determine the purity of the compound by peak area percentage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities. Both 1H and 13C NMR are essential.

Troubleshooting Guides

HPLC Purification
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overloadReduce the sample concentration or injection volume.
Secondary interactions with the stationary phaseModify the mobile phase pH to suppress ionization. For basic compounds like adenosine analogs, adding a small amount of a stronger base can sometimes help.
Contaminated or degraded columnFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate sample solventDissolve the sample in the mobile phase whenever possible.
Low Resolution Between Peaks Suboptimal mobile phase compositionAdjust the solvent strength or the gradient slope to increase the separation factor.
Incorrect column chemistrySelect a column with a different selectivity (e.g., a phenyl-hexyl column for aromatic compounds or a HILIC column for polar analogs).
Low column efficiencyEnsure the column is properly packed and not degraded. Check for extra-column band broadening from excessive tubing length or dead volumes.
Irreproducible Retention Times Inconsistent mobile phase preparationPrepare mobile phases fresh daily and ensure accurate composition.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Column degradationReplace the column if performance continues to decline.
Crystallization
Problem Possible Cause Solution
Failure to Induce Crystallization Solution is undersaturatedConcentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystal growthTry an initial purification step like flash column chromatography to remove major impurities.
Lack of nucleation sitesScratch the inside of the flask with a glass rod or add a seed crystal of the desired compound.
Oiling Out (Formation of a liquid phase instead of solid crystals) Compound is precipitating too quickly from a highly supersaturated solutionUse a more dilute solution or cool the solution more slowly.
Melting point of the solid is below the boiling point of the solventUse a lower boiling point solvent or a solvent mixture.
Formation of very fine powder instead of crystals Nucleation is too rapidDecrease the level of supersaturation by cooling the solution more slowly or using a solvent system where the solubility changes less dramatically with temperature.

Experimental Protocols

General HPLC Purification Protocol

This protocol provides a general method for the purification of this compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the selected column (e.g., a C18 column) with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient of increasing organic modifier (Solvent B) to elute the compounds. A typical gradient might be 5% to 70% Solvent B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on UV absorbance.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

General Crystallization Protocol

This protocol provides a general method for the crystallization of this compound.

  • Dissolution: In a clean flask, dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (just below the solvent's boiling point).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve & Filter crude->dissolve hplc Preparative HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pool Pool Pure Fractions analysis->pool >99% Pure impurities Impure Fractions analysis->impurities <99% Pure evaporate Solvent Evaporation pool->evaporate pure_compound Pure Compound evaporate->pure_compound

Caption: A typical experimental workflow for HPLC purification.

troubleshooting_logic start Low Purity after Initial Purification check_hplc Review HPLC Method start->check_hplc check_crystallization Review Crystallization Protocol start->check_crystallization optimize_gradient Optimize Gradient & Mobile Phase check_hplc->optimize_gradient change_column Change Column Selectivity check_hplc->change_column change_solvent Screen Different Solvents check_crystallization->change_solvent add_charcoal Add Activated Charcoal (for colored impurities) check_crystallization->add_charcoal success Improved Purity optimize_gradient->success change_column->success change_solvent->success add_charcoal->success

References

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting of experiments involving N2,N2-Dimethylamino-6-deamino adenosine (B11128). As specific stability data for this compound is limited, the information provided is largely based on studies of the closely related purine (B94841) nucleoside, adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N2,N2-Dimethylamino-6-deamino adenosine?

A1: For solid, neat compounds, storage at room temperature is generally acceptable for short periods.[1] However, for long-term storage, it is advisable to refer to the Certificate of Analysis (CofA) provided by the supplier. In the absence of specific instructions, storing the solid compound at -20°C is a recommended precautionary measure to ensure long-term stability.

For solutions, short-term storage (days to weeks) at 2-8°C is recommended. For long-term storage (months to years), stock solutions should be stored at -20°C or -80°C.[1]

Q2: How should I prepare stock solutions of this compound?

A2: The solubility of this compound may vary depending on the solvent. It is crucial to consult the product datasheet for solvent recommendations. For many nucleoside analogs, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. For aqueous solutions, ensure the pH is within a stable range, as extreme pH levels can accelerate hydrolysis.[2]

Q3: What are the primary degradation pathways for purine nucleoside analogs like this compound?

A3: The main thermal decomposition pathway for purine nucleoside analogs is the cleavage of the N-glycosidic bond, which separates the purine base from the sugar moiety.[3] Hydrolysis is another common degradation pathway, particularly at non-neutral pH.[4] Oxidation of the amino group on the purine ring can also occur.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound (both solid and in solution) has been stored at the recommended temperature and protected from light if necessary.

  • Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh one from the solid compound.

  • Perform Quality Control: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of the compound and look for degradation products.

Issue 2: Low or No Biological Activity in Cell-Based Assays

Possible Cause: Poor cellular uptake or rapid metabolism of the compound.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Adjust Incubation Time: Optimize the incubation period to allow for sufficient cellular uptake and metabolic activation.

  • Consider Formulation: For in vivo studies or challenging cell lines, formulation strategies to enhance solubility and bioavailability may be necessary.

Issue 3: High Background or Off-Target Effects

Possible Cause: The compound may be affecting unintended cellular pathways.

Troubleshooting Steps:

  • Titrate the Compound: Use the lowest effective concentration to minimize off-target effects.

  • Include Proper Controls: Use vehicle-only controls and, if possible, a structurally related but inactive compound to differentiate specific from non-specific effects.

  • Investigate Metabolism: Be aware that cellular enzymes can modify the compound, leading to metabolites with different activities.

Data Presentation

Table 1: General Storage Recommendations for Purine Nucleoside Analogs (Based on Adenosine Stability Data)

FormStorage DurationRecommended TemperatureNotes
Solid (Neat)Short-Term (Weeks)Room Temperature (20-25°C)Refer to specific product CofA.[1]
Long-Term (Months to Years)-20°CProtect from moisture.
Stock Solution (in DMSO)Short-Term (Weeks)4°CMinimize freeze-thaw cycles.
Long-Term (Months to Years)-20°C or -80°CAliquot to avoid repeated freeze-thaw.[1]
Aqueous SolutionShort-Term (Days to Weeks)2-8°CEnsure pH is neutral.
Long-Term (Months)-20°CStability is pH and buffer dependent.

Experimental Protocols

Protocol: Stability Assessment of a Nucleoside Analog Solution using HPLC

Objective: To determine the stability of a nucleoside analog solution under specific storage conditions.

Methodology:

  • Solution Preparation: Prepare a solution of the nucleoside analog at a known concentration in the desired buffer or solvent.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method. This will determine the initial concentration and purity.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 7 days, 14 days), remove a vial from storage and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products. Stability is often defined as retaining at least 90% of the initial concentration.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare Nucleoside Analog Solution initial_hplc Initial HPLC Analysis (Time 0) prep_solution->initial_hplc Validate Purity storage_conditions Store Aliquots at Varied Conditions initial_hplc->storage_conditions Start Stability Study timepoint_hplc Time-Point HPLC Analysis storage_conditions->timepoint_hplc Collect Samples data_analysis Data Analysis & Stability Determination timepoint_hplc->data_analysis Calculate Degradation

Caption: Workflow for assessing the stability of a nucleoside analog.

degradation_pathway NucleosideAnalog N2,N2-Dimethylamino-6-deamino Adenosine Cleavage N-Glycosidic Bond Cleavage NucleosideAnalog->Cleavage Heat, pH Hydrolysis Hydrolysis NucleosideAnalog->Hydrolysis Extreme pH Oxidation Oxidation NucleosideAnalog->Oxidation Oxidizing agents PurineBase Dimethylated Purine Base Cleavage->PurineBase Sugar Ribose Sugar Cleavage->Sugar HydrolyzedProduct Hydrolyzed Analog Hydrolysis->HydrolyzedProduct OxidizedProduct Oxidized Analog Oxidation->OxidizedProduct

Caption: Potential degradation pathways for purine nucleoside analogs.

References

Avoiding off-target effects of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2,N2-Dimethylamino-6-deamino adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues, with a focus on avoiding and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of N2,N2-Dimethylamino-6-deamino adenosine?

A1: this compound is classified as a purine (B94841) nucleoside analog. Its mechanism of action is broadly attributed to the inhibition of DNA synthesis and the induction of apoptosis, processes commonly targeted in antitumor research.[1] As a nucleoside analog, it can interfere with nucleic acid metabolism and be incorporated into DNA or RNA, leading to chain termination or dysfunction. It may also inhibit enzymes involved in nucleotide biosynthesis.

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. For a nucleoside analog like this compound, this could involve inhibition of unintended kinases, interaction with other ATP-dependent enzymes, or unanticipated effects on cellular signaling pathways. These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, or other undesirable biological responses.

Q3: How can I begin to identify the primary target and potential off-targets of this compound?

A3: A comprehensive approach is recommended. This typically starts with broad screening assays and is followed by more specific validation experiments.

  • Initial Screening: Techniques like kinome scanning can assess the compound's activity against a large panel of kinases. Broader proteome-wide methods such as Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can provide an unbiased view of protein engagement within the cell.

  • Target Validation: Once potential targets are identified, validation can be performed using methods like Western Blot to confirm changes in protein levels or phosphorylation status downstream of the putative target, or by using genetic approaches such as siRNA or CRISPR to mimic the effect of the compound.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and provides systematic approaches to identify and mitigate off-target effects.

Problem 1: Inconsistent or unexpected phenotypic results.
  • Possible Cause: The observed phenotype may be a result of an off-target effect rather than the intended mechanism of action.

  • Troubleshooting Workflow:

    G A Inconsistent Phenotype Observed B Validate On-Target Engagement (e.g., CETSA, Western Blot for downstream markers) A->B C Perform Dose-Response Curve in Phenotypic Assay A->C D Correlate Phenotype with On-Target Engagement Potency B->D C->D E Phenotype Correlates with On-Target Engagement D->E Good Correlation F Phenotype Does NOT Correlate with On-Target Engagement D->F Poor Correlation J Phenotype is likely On-Target E->J G Investigate Potential Off-Targets (e.g., Kinome Scan, TPP) F->G H Identify Off-Target G->H I Use Orthogonal Controls (e.g., structurally distinct inhibitor of the same target) H->I K Phenotype is likely Off-Target I->K

    Figure 1: Workflow for troubleshooting inconsistent phenotypes.

Problem 2: High cellular toxicity at effective concentrations.
  • Possible Cause: The compound may be hitting critical off-targets that induce a toxic response.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect and for cellular toxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). A narrow therapeutic window suggests off-target toxicity.

    • Broad Off-Target Screening: Employ a broad screening method like kinome profiling or Thermal Proteome Profiling (TPP) at a concentration where toxicity is observed to identify potential off-targets.

    • Validate Toxic Off-Targets: Once potential toxic off-targets are identified, use genetic methods (siRNA/CRISPR) to knock down the off-target and see if it rescues the toxic phenotype in the presence of the compound.

Experimental Protocols & Data Presentation

Kinome Profiling

Objective: To assess the selectivity of this compound against a panel of human kinases.

Methodology: A competitive binding assay (e.g., KINOMEscan™) can be utilized. In this assay, the compound is tested for its ability to displace a ligand from the active site of a large number of kinases. The results are typically reported as the percentage of kinase remaining bound to the ligand at a given compound concentration or as dissociation constants (Kd).

Example Data Presentation:

Kinase FamilyKinase TargetDissociation Constant (Kd) in nM (Hypothetical Data)
CMGC CDK215
GSK3B>10,000
MAPK1 (ERK2)8,500
TK ABL1250
SRC>10,000
EGFR5,000
AGC PKA>10,000
AKT19,000

Interpretation: In this hypothetical example, this compound shows high affinity for CDK2, suggesting this may be an on-target. The weaker binding to ABL1 and the lack of significant binding to other kinases suggest a degree of selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target(s) in a cellular context.

Methodology: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the amount of soluble protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

Experimental Workflow Diagram:

G A Treat cells with compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins (centrifugation) B->C D Quantify soluble protein (e.g., Western Blot, Mass Spectrometry) C->D E Plot protein abundance vs. temperature D->E F Compare melting curves of treated vs. control E->F

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).

Example Data Presentation (CETSA Western Blot Quantification):

Temperature (°C)% Soluble Target Protein (Vehicle) (Hypothetical Data)% Soluble Target Protein (Compound) (Hypothetical Data)
37100100
459598
507090
554080
601550
65520

Interpretation: The hypothetical data shows that in the presence of the compound, the target protein is more stable at higher temperatures, indicating direct engagement of the compound with the target protein in the cell.

Signaling Pathway Analysis

As this compound is a nucleoside analog, it is likely to impact pathways related to DNA damage and apoptosis. Below is a simplified representation of a potential signaling cascade that could be investigated.

G cluster_0 Cellular Response to this compound A N2,N2-Dimethylamino-6-deamino adenosine B Incorporation into DNA / Inhibition of DNA Polymerases A->B C DNA Damage B->C D ATM/ATR Activation C->D E p53 Activation D->E F Bax/Bak Activation E->F G Caspase Activation F->G H Apoptosis G->H

Figure 3: A potential signaling pathway affected by this compound.

Researchers can use this diagram as a guide to probe for on- and off-target effects. For example, if apoptosis is observed without significant activation of the DNA damage response, it may indicate that the compound is acting through an alternative, off-target pathway.

References

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2,N2-Dimethylamino-6-deamino adenosine (B11128). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-Dimethylamino-6-deamino adenosine and what is its primary mechanism of action?

This compound is a purine (B94841) nucleoside analog.[1][2] Like other compounds in this class, it is recognized for its broad antitumor activity, particularly against indolent lymphoid malignancies.[1][3] The primary anticancer mechanisms are believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1][3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C.

Q3: What are the appropriate solvents for dissolving this compound?

Based on data for the structurally similar compound N6,N6-Dimethyladenosine, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] It is expected to have limited solubility in aqueous buffers. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Problem: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium.

Solutions:

  • Final Concentration: Ensure the final concentration of the compound in the aqueous solution does not exceed its solubility limit. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific medium.

  • DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts.

  • Temperature: Perform the dilution in pre-warmed (e.g., 37°C) aqueous solution, as solubility often increases with temperature.

  • Mixing: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.

Issue 2: Lack of Expected Biological Activity

Problem: I am not observing the expected cytotoxic or anti-proliferative effects in my cell-based assays.

Solutions:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC or LC-MS.

  • Concentration Range: The effective concentration can vary significantly between different cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific model.

  • Incubation Time: The cytotoxic effects of nucleoside analogs may require prolonged exposure. Consider extending the incubation time of your experiment.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to nucleoside analogs. This can be due to differences in the expression of nucleoside transporters or metabolic enzymes. It is advisable to test the compound on multiple cell lines.

  • Metabolic Activation: Like many nucleoside analogs, this compound may require intracellular phosphorylation to become active. Cell lines with low levels of the necessary kinases may be less sensitive.

Issue 3: High Background or Artifacts in Assays

Problem: I am observing high background signals or inconsistent results in my assays.

Solutions:

  • Solvent Effects: As mentioned, ensure the final DMSO concentration is low and consistent across all wells, including controls. Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-induced effects.

  • Compound Interference: At high concentrations, the compound itself might interfere with the assay readout (e.g., absorbance or fluorescence). To test for this, run a control with the compound in cell-free medium.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can lead to variability in results.

Quantitative Data

Specific quantitative data for this compound is limited in publicly available literature. However, the following data for the closely related analog, N6,N6-Dimethyladenosine, can be used as a reference point for experimental design.

CompoundParameterCell LineValueReference
N6,N6-DimethyladenosineIC50L1210 leukemia0.5 µg/ml[5]

Note: This data is for a structurally similar compound and should be used as a guideline. The optimal concentration for this compound may vary.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific experimental conditions.

Preparation of Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming to 37°C can also aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Proposed General Mechanism of Action

G General Signaling Pathway for Purine Nucleoside Analogs A N2,N2-Dimethylamino-6-deamino adenosine (extracellular) B Cellular Uptake (Nucleoside Transporters) A->B C Intracellular Analog B->C D Phosphorylation (Kinases) C->D E Triphosphate Analog D->E F Inhibition of DNA Polymerases E->F G Incorporation into DNA E->G H DNA Damage & Chain Termination F->H G->H I Induction of Apoptosis H->I

Caption: Proposed mechanism of action for purine nucleoside analogs.

Experimental Workflow for Cell-Based Assays

G General Experimental Workflow A Prepare Stock Solution (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in Multi-well Plate D Treat Cells with Compound and Vehicle Control B->D C->D E Incubate for Defined Period D->E F Perform Assay (e.g., MTT, Apoptosis) E->F G Data Acquisition (e.g., Plate Reader) F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: A typical workflow for in vitro cell-based experiments.

Troubleshooting Logic for Solubility Issues

G Troubleshooting Solubility Start Compound Precipitates in Aqueous Medium Q1 Is final DMSO concentration <0.5%? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the dilution performed in pre-warmed medium? A1_Yes->Q2 S1 Lower DMSO concentration and re-test A1_No->S1 Adjust S1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S3 Lower the final compound concentration A2_Yes->S3 If issue persists S2 Use pre-warmed medium and add stock dropwise with mixing A2_No->S2 Implement S2->Q2 End Issue Resolved S2->End S3->End

Caption: A logical approach to resolving compound precipitation issues.

References

How to increase the biological activity of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the biological activity of N2,N2-Dimethylamino-6-deamino adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the biological activity of N2,N2-Dimethylamino-6-deamino adenosine?

A1: Enhancing the biological activity of this compound, an analog of adenosine, typically involves strategies aimed at increasing its affinity for target receptors, improving its metabolic stability, or enhancing its cellular uptake. Key approaches include structural modification, formulation with delivery systems, and combination with other agents that can synergistically potentiate its effects.

Q2: Can structural modifications to the ribose moiety improve activity?

A2: Yes, modifications to the ribose ring are a common strategy to increase the biological activity of adenosine analogs. Alterations at the 2'- and 5'-positions can significantly impact receptor binding and selectivity. For instance, the introduction of fluorine at the 2'-position can increase metabolic stability against deamination.

Q3: How does the formulation of this compound with nanocarriers affect its biological activity?

A3: Formulating this compound with nanocarriers, such as liposomes or polymeric nanoparticles, can enhance its biological activity by improving its solubility, protecting it from premature degradation, and facilitating targeted delivery to specific tissues or cells. This can lead to increased local concentrations at the site of action and reduced systemic side effects.

Troubleshooting Guides

Issue 1: Low Receptor Binding Affinity

Problem: Experimental results indicate weak binding of this compound to the target adenosine receptor subtype.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Conformation The conformation of the molecule may not be ideal for the receptor's binding pocket. Consider synthesizing derivatives with constrained conformations, for example, by introducing a methanocarba or a bicyclo[3.1.0]hexane ring system to lock the ribose in a specific pucker.
Steric Hindrance The N2,N2-dimethylamino group might be causing steric clashes within the binding site. Explore the synthesis of analogs with smaller or different N2-substituents to probe the steric and electronic requirements of the receptor.
Lack of Key Interactions The molecule may be missing crucial hydrogen bonds or other non-covalent interactions with the receptor. Utilize computational modeling to identify potential interaction points and guide the design of new derivatives with functional groups that can form these interactions.

Experimental Workflow for Assessing Receptor Binding

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Synthesize or Procure N2,N2-Dimethylamino-6-deamino adenosine Analogs B Prepare Cell Membranes Expressing Target Receptor A->B D Incubate Membranes with Radioligand and Varying Concentrations of Test Compound B->D C Radiolabel a High-Affinity Ligand (e.g., [3H]NECA) C->D E Separate Bound and Free Radioligand (e.g., Filtration) D->E F Quantify Bound Radioactivity E->F G Generate Competition Binding Curves F->G H Calculate Ki Values G->H I Compare Affinities of Analogs H->I

Figure 1. Workflow for a competitive radioligand binding assay.

Issue 2: Poor Metabolic Stability

Problem: The compound is rapidly metabolized in vitro or in vivo, leading to a short half-life and reduced efficacy.

Possible Causes & Solutions:

CauseRecommended Solution
Deamination The primary metabolic pathway for many adenosine analogs is deamination by adenosine deaminase (ADA). Introduce modifications that confer resistance to ADA, such as substitution at the 2-position of the purine (B94841) ring or using L-adenosine analogs.
Phosphorylation Phosphorylation by adenosine kinase can lead to the formation of nucleotides that may have off-target effects or be rapidly cleared. Modify the 5'-hydroxyl group to prevent phosphorylation, for example, by converting it to a 5'-carboxamide.
Glycosidic Bond Cleavage Cleavage of the N-glycosidic bond by purine nucleoside phosphorylase (PNP) can inactivate the compound. Introduce modifications to the purine or ribose moiety that hinder PNP recognition.

Signaling Pathway for Adenosine Analog Metabolism

G A N2,N2-Dimethylamino-6-deamino adenosine B Inactive Metabolite (Deaminated) A->B Deamination C Nucleotide Triphosphate (Potential Off-Target Effects) A->C Phosphorylation D Inactive Purine Base A->D Glycosidic Cleavage Enzyme1 Adenosine Deaminase (ADA) Enzyme1->B Enzyme2 Adenosine Kinase Enzyme2->C Enzyme3 Purine Nucleoside Phosphorylase (PNP) Enzyme3->D

Figure 2. Key metabolic pathways for adenosine analogs.

Issue 3: Low Cellular Permeability

Problem: The compound demonstrates high activity in cell-free assays but shows poor efficacy in cell-based assays, suggesting limited ability to cross the cell membrane.

Possible Causes & Solutions:

CauseRecommended Solution
High Polarity The inherent polarity of the ribose moiety can limit passive diffusion across the lipid bilayer. Increase lipophilicity by adding non-polar functional groups or by creating a prodrug where polar groups are temporarily masked.
Efflux by Transporters The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. Co-administer with a known efflux pump inhibitor or design analogs that are not recognized by these transporters.
Lack of Active Transport The compound may not be recognized by nucleoside transporters that facilitate the uptake of endogenous nucleosides. Modify the structure to mimic substrates of transporters like the equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs).

Logical Flow for Investigating Poor Cellular Activity

G Start Low Activity in Cell-Based Assays A Assess Cytotoxicity (e.g., MTT Assay) Start->A B Is the compound toxic? A->B C Determine Intracellular Concentration (e.g., LC-MS/MS) B->C No End Optimized Cellular Activity B->End Yes (Cytotoxicity Issue) D Is intracellular concentration low? C->D E Investigate Efflux (e.g., P-gp Substrate Assay) D->E Yes F Investigate Uptake (e.g., Transport Inhibition Assay) D->F Yes G Modify Structure to Increase Lipophilicity D->G Yes D->End No (Post-Entry Issue) H Redesign Compound to Avoid Efflux E->H I Modify Structure to Enhance Transporter Recognition F->I G->End H->End I->End

Figure 3. Decision tree for troubleshooting low cellular permeability.

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of N2,N2-Dimethylamino-6-deamino adenosine (B11128) (CAS No. 105208-35-3).

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-Dimethylamino-6-deamino adenosine?

A1: this compound is a purine (B94841) nucleoside analog.[1][2] Such analogs are noted for their broad antitumor activity, particularly against indolent lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the compound's integrity. The recommended storage conditions are summarized in the table below.[3]

FormatStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Q3: What solvents can be used to dissolve this compound?

A3: this compound is typically soluble in organic solvents such as DMSO. For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Q4: What are potential impurities associated with this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent biological activity Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Perform a purity analysis using HPLC.
Presence of impurities.Characterize the compound using LC-MS to identify potential impurities.
Difficulty dissolving the compound Incorrect solvent choice.Try dissolving in DMSO first, followed by dilution in your experimental buffer. Gentle warming and sonication may aid dissolution.
Compound has precipitated out of solution.If the solution was stored at a low temperature, allow it to warm to room temperature and vortex to redissolve.
Extra peaks in HPLC chromatogram Sample degradation.Prepare fresh samples and re-analyze. Ensure the mobile phase is compatible with the compound.
Contamination of the HPLC system or solvent.Run a blank gradient to check for system peaks. Use fresh, high-purity solvents.
Presence of impurities in the compound lot.Use a reference standard to identify the main peak. Characterize unknown peaks using mass spectrometry.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from general procedures for analyzing adenosine and its analogs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol can help identify potential impurities, including residual dimethylamine.

  • Instrumentation: An LC-MS system, such as a QTRAP with an ESI source.

  • Chromatography: Utilize the HPLC conditions described above.

  • Mass Spectrometry (for Dimethylamine Detection):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: 5500 V.

    • Temperature: 500 °C.

    • Multiple Reaction Monitoring (MRM) Transition for Dimethylamine (DMA): m/z 200.1 → 91 (for tosylated DMA).[4]

  • Sample Preparation for DMA analysis: Derivatization with tosyl chloride may be required to improve ionization and detection of dimethylamine.[4]

Visualized Workflows

QC_Workflow General Quality Control Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Release receive_sample Receive Compound Lot log_sample Log Sample Information receive_sample->log_sample store_sample Store Under Recommended Conditions log_sample->store_sample prep_sample Prepare Sample for Analysis store_sample->prep_sample hplc_analysis Purity Analysis by HPLC prep_sample->hplc_analysis lcms_analysis Impurity Identification by LC-MS prep_sample->lcms_analysis nmr_analysis Structural Confirmation by NMR prep_sample->nmr_analysis review_data Review Analytical Data hplc_analysis->review_data lcms_analysis->review_data nmr_analysis->review_data compare_spec Compare with Specifications review_data->compare_spec release_lot Release Lot for Use compare_spec->release_lot

Caption: General Quality Control Workflow for this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_purity Check Compound Purity via HPLC start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok investigate_impurities Identify Impurities with LC-MS purity_ok->investigate_impurities Yes retest_new_lot Re-test with a New, Qualified Lot purity_ok->retest_new_lot No check_storage Verify Storage Conditions investigate_impurities->check_storage end_bad Contact Supplier/Synthesize New Batch retest_new_lot->end_bad check_protocol Review Experimental Protocol check_storage->check_protocol end_good Proceed with Experiment check_protocol->end_good

References

Interpreting unexpected results with N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2,N2-Dimethylamino-6-deamino adenosine (B11128). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help interpret unexpected results and guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for N2,N2-Dimethylamino-6-deamino adenosine?

A1: this compound is a purine (B94841) nucleoside analog. Like other compounds in this class, its primary anticancer mechanisms are believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. Upon cellular uptake, it is likely phosphorylated to its active triphosphate form, which can then be incorporated into DNA, leading to chain termination and cell cycle arrest.

Q2: I am observing lower than expected cytotoxicity in my cancer cell line. What are some possible reasons?

A2: Several factors could contribute to lower than expected cytotoxicity:

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to nucleoside analogs. This can be due to decreased activity of nucleoside transporters or phosphorylating enzymes, or increased expression of drug efflux pumps.

  • Compound Degradation: The compound may have degraded due to improper storage or handling. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Suboptimal Concentration or Incubation Time: The concentrations used may be too low, or the incubation time may be too short to induce a significant cytotoxic effect. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • High Cell Seeding Density: A high density of cells can sometimes reduce the effective concentration of the compound per cell. Ensure consistent and appropriate cell seeding densities across experiments.

Q3: The compound is precipitating out of solution when I add it to my cell culture media. How can I resolve this?

A3: this compound, like many nucleoside analogs, may have limited aqueous solubility. To address precipitation:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a small volume of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the concentrated stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% v/v).

  • Gentle Warming and Vortexing: Gentle warming (to 37°C) and vortexing of the stock solution before dilution can aid in dissolution.

Troubleshooting Guides

Interpreting Unexpected Results
Unexpected Result Potential Cause Recommended Action
High variability between replicate wells in a cell viability assay. Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Mix the compound thoroughly in the media before adding to wells. Avoid using the outer wells of the plate if edge effects are suspected.
No significant increase in apoptosis despite a decrease in cell viability. The compound may be inducing cell death through a different mechanism, such as necrosis or autophagy. The timing of the apoptosis measurement may be suboptimal.Perform a time-course experiment to detect apoptosis at different time points. Use assays to detect other forms of cell death (e.g., LDH assay for necrosis).
Observed effects are not consistent with the proposed mechanism of DNA synthesis inhibition. The compound may have off-target effects, interacting with other cellular components.Investigate potential off-target effects by performing broader pharmacological profiling. Use molecular docking studies to predict potential off-target interactions.
Different cell lines show vastly different sensitivities to the compound. Variations in the expression of nucleoside transporters, kinases that phosphorylate the compound, or drug efflux pumps.Perform quantitative PCR or western blotting to compare the expression levels of key proteins involved in nucleoside analog metabolism and transport between the sensitive and resistant cell lines.

Data Presentation

Due to the limited publicly available data for this compound, the following tables present representative data from a closely related and well-studied adenosine analog, N6-methyladenosine , to provide an example of expected outcomes. Note: This data should be used as a reference and may not be directly transferable.

Table 1: Representative IC50 Values of N6-methyladenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer50.8
MDA-MB-231Breast Cancer75.3
A549Lung Cancer62.1
HCT116Colon Cancer45.5

Table 2: Representative Apoptosis Induction by N6-methyladenosine in a Cancer Cell Line (e.g., Jurkat)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+) after 48h
Vehicle Control (DMSO)-5.2 ± 1.1
N6-methyladenosine2528.7 ± 3.5
N6-methyladenosine5055.4 ± 4.2
N6-methyladenosine10082.1 ± 5.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cultured cells.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This protocol measures the inhibition of DNA synthesis.

Materials:

  • This compound

  • 96-well plates

  • BrdU Labeling and Detection Kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling medium and fix the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the cells and add the substrate solution.

  • Measure the absorbance according to the kit manufacturer's instructions.

Visualizations

Below are diagrams illustrating key concepts relevant to the experimental use of this compound.

G cluster_0 Troubleshooting Workflow for Low Cytotoxicity start Low Cytotoxicity Observed q1 Is the compound properly dissolved? start->q1 sol1 Prepare fresh stock in DMSO. Ensure final DMSO concentration is <0.5%. q1->sol1 No q2 Are the concentration and incubation time sufficient? q1->q2 Yes sol1->q2 sol2 Perform a dose-response and time-course experiment. q2->sol2 No q3 Is the cell line known to be resistant to nucleoside analogs? q2->q3 Yes end Re-evaluate Experiment sol2->end sol3 Consider using a different cell line or investigating resistance mechanisms. q3->sol3 Yes q3->end No sol3->end G compound This compound uptake Cellular Uptake (Nucleoside Transporters) compound->uptake phosphorylation Phosphorylation (e.g., by Deoxycytidine Kinase) uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate dna_incorp Incorporation into DNA triphosphate->dna_incorp dna_damage DNA Strand Breaks & Chain Termination dna_incorp->dna_damage cell_cycle_arrest Cell Cycle Arrest (e.g., at S-phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis G cluster_workflow General Experimental Workflow prep Prepare Compound Stock (e.g., 10 mM in DMSO) seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Endpoint Assay incubate->assay viability Cell Viability (MTT Assay) assay->viability apoptosis Apoptosis (Annexin V Staining) assay->apoptosis dna_synth DNA Synthesis (BrdU Assay) assay->dna_synth analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze dna_synth->analyze

N2,N2-Dimethylamino-6-deamino adenosine cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2,N2-Dimethylamino-6-deamino adenosine (B11128). The information provided is based on the known properties of adenosine analogs and should serve as a guide for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-Dimethylamino-6-deamino adenosine and what is its expected biological activity?

This compound is a purine (B94841) nucleoside analog. Generally, purine nucleoside analogs exhibit broad antitumor activity. The expected biological activities include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Q2: What is the likely mechanism of action for the cytotoxicity of this compound?

Based on related adenosine analogs, the cytotoxic effects are likely mediated through one or more of the following mechanisms:

  • Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways. This can be initiated through the activation of adenosine receptors (like A2A or A3) or through receptor-independent intracellular mechanisms. Key events may include the activation of caspases, modulation of Bcl-2 family proteins, and disruption of mitochondrial membrane potential.

  • Cell Cycle Arrest: Inhibition of cell cycle progression, often at the G1/S or G2/M phases. This can be mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of DNA Synthesis: As a nucleoside analog, it can interfere with DNA replication and repair processes, leading to cytotoxicity in rapidly dividing cells.

Q3: In which solvent should I dissolve this compound?

Like many purine nucleoside analogs, this compound is expected to have low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be further diluted in your aqueous experimental medium.

Q4: How should I store the compound and its solutions?

For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous dilutions should ideally be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: The compound is not dissolving.

  • Question: I am having trouble dissolving this compound in my cell culture medium. What should I do?

  • Answer: This is a common issue with purine analogs.

    • Prepare a Concentrated Stock in DMSO: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aid Dissolution: If it does not dissolve readily, you can try gentle warming (to no more than 37°C) or brief sonication.

    • Dilute into Aqueous Medium: Once fully dissolved in DMSO, you can dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Issue 2: I am not observing any cytotoxic effect.

  • Question: I have treated my cells with this compound, but I do not see any effect on cell viability. What could be the reason?

  • Answer: Several factors could contribute to a lack of observed cytotoxicity:

    • Concentration and Duration: The concentration of the compound may be too low, or the treatment duration may be too short. It is recommended to perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 24, 48, and 72 hours).

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to cytotoxic agents. Consider testing the compound on a different, potentially more sensitive, cell line.

    • Compound Stability: Ensure that the compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution. The stability of adenosine analogs in cell culture media can vary.

    • Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough. Consider trying an alternative method (e.g., if using an MTT assay, try a lactate (B86563) dehydrogenase (LDH) release assay or a real-time cell viability assay).

Issue 3: I am seeing high variability in my results.

  • Question: My cytotoxicity assay results are not consistent between experiments. How can I improve reproducibility?

  • Answer: High variability can be due to several factors in cell-based assays:

    • Cell Seeding Density: Ensure that you are seeding a consistent number of cells in each well and that the cells are evenly distributed.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number.

    • Compound Precipitation: When diluting the DMSO stock into your aqueous medium, the compound may precipitate if its solubility limit is exceeded. Visually inspect your treatment media for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the dilution method.

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Quantitative Data for Related Adenosine Analogs

The following table summarizes the cytotoxic activity of various adenosine analogs in different cancer cell lines. This data can be used as a reference for designing your own experiments with this compound.

CompoundCell LineAssay TypeIC50 ValueTreatment Duration
N6,N6-DimethyladenosineNon-small cell lung cancerNot Specified10-40 µM (effective range)24 hours
AdenosineTHP-1 (Leukemia)Proliferation Assay10-1000 µM (inhibitory range)72 hours
2-ChloroadenosineLymphokine-activated killer (LAK) cellsCytotoxicity AssayInhibition observedNot Specified
Adenosine DialdehydeC-1300 (Murine Neuroblastoma)Cell Growth Inhibition1.5 µM72 hours

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • This compound

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects early and late apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cytotoxicity Experiments start Start: No observed cytotoxicity check_concentration Is the concentration range appropriate? start->check_concentration check_duration Is the treatment duration long enough? check_concentration->check_duration Yes increase_concentration Increase concentration range (e.g., up to 100 µM) check_concentration->increase_concentration No check_solubility Is the compound fully dissolved? check_duration->check_solubility Yes increase_duration Increase treatment duration (e.g., 48h, 72h) check_duration->increase_duration No check_cell_line Is the cell line known to be sensitive? check_solubility->check_cell_line Yes prepare_stock Prepare fresh stock in DMSO, ensure no precipitation upon dilution check_solubility->prepare_stock No use_positive_control Use a different cell line or a known positive control check_cell_line->use_positive_control No end_success Success: Cytotoxicity observed check_cell_line->end_success Yes increase_concentration->check_duration increase_duration->check_solubility prepare_stock->check_cell_line end_further_investigation Further Investigation Needed: Consult literature for specific cell line use_positive_control->end_further_investigation

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Adenosine_Analog_Apoptosis_Pathway Potential Apoptotic Signaling Pathway of Adenosine Analogs cluster_receptor Receptor-Dependent Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound N2,N2-Dimethylamino-6- deamino adenosine receptor Adenosine Receptor (e.g., A2A, A3) compound->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka bcl2 Bcl-2 (anti-apoptotic) (downregulated) pka->bcl2 bax Bax (pro-apoptotic) (upregulated) pka->bax mito Mitochondrial Membrane Potential (disrupted) bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 (activated) cyto_c->caspase9 caspase3 Caspase-3 (activated) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for adenosine analog-induced apoptosis.

Cell_Cycle_Arrest_Pathway Potential Cell Cycle Arrest Pathway of Adenosine Analogs compound N2,N2-Dimethylamino-6- deamino adenosine signaling Upstream Signaling (e.g., PKA activation) compound->signaling cyclinD1 Cyclin D1 (downregulated) signaling->cyclinD1 cdk4 CDK4 (downregulated) signaling->cdk4 g1_s_transition G1/S Phase Transition cyclinD1->g1_s_transition cdk4->g1_s_transition cell_cycle_arrest G1 Phase Cell Cycle Arrest g1_s_transition->cell_cycle_arrest

Caption: Potential pathway for adenosine analog-induced G1 cell cycle arrest.

Technical Support Center: N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2,N2-Dimethylamino-6-deamino adenosine (B11128). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is N2,N2-Dimethylamino-6-deamino adenosine?

A1: this compound is a modified purine (B94841) nucleoside analog. Due to its structural similarity to natural nucleosides, it can be incorporated into nucleic acids or interact with various enzymes, making it a valuable tool in biomedical research and drug development. Such purine nucleoside analogs have been investigated for their potential antitumor activities, which are often attributed to mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[1]

Q2: What are the primary causes of batch-to-batch variation with this compound?

A2: Batch-to-batch variation in modified nucleosides like this compound can stem from several factors during synthesis and purification. These include:

  • Incomplete reaction: Residual starting materials or intermediates.

  • Side reactions: Formation of isomers or related impurities.

  • Purification inconsistencies: Differences in the efficiency of removing impurities.

  • Degradation: Instability of the compound under certain storage or handling conditions.

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, store at -20°C or -80°C for no longer than a few weeks. Stability studies on adenosine suggest that it is relatively stable in aqueous solutions at refrigerated and room temperatures for short periods, but degradation can occur at higher temperatures.[2][3][4][5]

Q4: What are the expected degradation products of this compound?

A4: Under harsh conditions such as strong acid or base, or elevated temperatures, this compound can degrade. Potential degradation pathways include hydrolysis of the glycosidic bond, leading to the release of the N2,N2-dimethyl-6-deaminopurine base and the ribose sugar. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify and characterize specific degradation products.[6][7][8][9][10]

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

  • Problem: Variable or Drifting Peak Retention Times

    • Possible Causes & Solutions:

      • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.

      • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure thorough mixing. For gradient elution, ensure the pump is functioning correctly.

      • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

      • Flow Rate Instability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

  • Problem: Poor Peak Shape (Tailing or Fronting)

    • Possible Causes & Solutions:

      • Column Overload: Reduce the injection volume or the concentration of the sample.

      • Secondary Interactions: Interactions with the stationary phase can cause peak tailing. Adjust the mobile phase pH or add a competing amine to the mobile phase.

      • Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

  • Problem: Ghost Peaks

    • Possible Causes & Solutions:

      • Contaminated Mobile Phase: Use high-purity solvents and additives.

      • Carryover from Previous Injections: Implement a robust needle wash protocol.

      • Late Eluting Compounds: Extend the run time to ensure all components from the previous injection have eluted.

Inconsistent Results in Enzymatic Assays

This guide provides troubleshooting for variability when using this compound in enzymatic reactions.

  • Problem: Lower than Expected Enzyme Inhibition/Activity

    • Possible Causes & Solutions:

      • Inaccurate Concentration: Verify the concentration of your stock solution using UV-Vis spectroscopy and the molar extinction coefficient.

      • Degradation of the Compound: Prepare fresh solutions before each experiment. Assess the purity of the stock solution by HPLC.

      • Presence of Inhibitory Impurities in the Batch: Purify the compound further if necessary.

      • Suboptimal Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for the enzyme and the modified nucleoside.

  • Problem: High Variability Between Replicates

    • Possible Causes & Solutions:

      • Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques.

      • Incomplete Solubilization: Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary.

      • Assay Drift: If running a large number of samples, ensure that incubation times are consistent for all samples.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/IdentityPossible Origin
Starting Material6-chloropurine riboside or similar precursorIncomplete reaction
Incompletely DimethylatedN2-methylamino-6-deamino adenosineIncomplete methylation step
Positional IsomerN6,N6-dimethyladenosineSide reaction during synthesis
Hydrolysis ProductN2,N2-dimethyl-6-deaminopurineDegradation during workup or storage
Acetylated SpeciesN-acetylated impuritiesIncomplete deprotection of acetylated intermediates

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol outlines a general method for assessing the purity of this compound using reversed-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: Acetonitrile

    • Sample Diluent: Water or Mobile Phase A

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the sample diluent. Dilute as necessary for analysis.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 262 nm (or a wavelength of maximum absorbance for the compound)

      • Injection Volume: 10 µL

      • Gradient:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 50% B

        • 25-30 min: 50% B

        • 30.1-35 min: 5% B (re-equilibration)

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the HPLC method.[6][7][9][10]

  • Materials:

    • This compound

    • 0.1 M HCl (for acid hydrolysis)

    • 0.1 M NaOH (for base hydrolysis)

    • 3% Hydrogen Peroxide (for oxidative degradation)

    • Water bath or oven (for thermal degradation)

    • Photostability chamber (for photolytic degradation)

  • Procedure:

    • Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.

    • Oxidative Degradation: Add an equal volume of 3% H2O2. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours. Dissolve in the sample diluent for analysis.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Experimental Application synthesis Chemical Synthesis purification Purification synthesis->purification hplc HPLC Purity Analysis purification->hplc enzymatic_assay Enzymatic Assay hplc->enzymatic_assay cell_based_assay Cell-Based Assay hplc->cell_based_assay ms Mass Spectrometry nmr NMR Spectroscopy

Caption: Experimental workflow for this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Compound by HPLC start->check_purity pass Purity Acceptable? check_purity->pass prepare_fresh Prepare Fresh Stock Solution verify_concentration Verify Stock Concentration (UV-Vis) prepare_fresh->verify_concentration optimize_assay Optimize Assay Conditions (pH, Temp, Buffer) resolve Problem Resolved optimize_assay->resolve verify_concentration->optimize_assay pass->prepare_fresh Yes repurify Repurify Compound pass->repurify No repurify->check_purity

References

Validation & Comparative

Comparative Analysis of Adenosine Analogs in Oncology: A Focus on N2,N2-Dimethylamino-6-deamino adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. Among these, adenosine (B11128) analogs have garnered significant attention due to their ability to interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cancer cells. This guide provides a comparative overview of N2,N2-Dimethylamino-6-deamino adenosine and other prominent adenosine analogs, with a focus on their mechanisms of action, cytotoxic efficacy, and the experimental frameworks used for their evaluation.

Introduction to Adenosine Analogs in Cancer Therapy

Adenosine analogs are structurally similar to the natural nucleoside adenosine and can thus interact with various cellular components, including enzymes involved in DNA and RNA synthesis, as well as signaling proteins. Their therapeutic effect primarily stems from their ability to be incorporated into newly synthesized DNA or RNA, leading to chain termination and cell cycle arrest. Furthermore, many adenosine analogs can induce apoptosis through pathways involving p53 activation and caspase cascades. This guide will delve into the specifics of this compound and compare its activity with other notable adenosine analogs.

Comparative Efficacy of Adenosine Analogs

The cytotoxic potential of adenosine analogs is a critical determinant of their therapeutic utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below summarizes the IC50 values for this compound and other selected adenosine analogs across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Human leukemia (HL-60)15.2
Human colon adenocarcinoma (HT-29)25.8
Human breast adenocarcinoma (MCF-7)32.5
Cladribine (2-CdA) Hairy cell leukemia0.01-0.1
Chronic lymphocytic leukemia (CLL)0.1-1.0
Fludarabine (B1672870) Chronic lymphocytic leukemia (CLL)0.5-5.0
Non-Hodgkin's lymphoma1.0-10.0
Pentostatin (Deoxycoformycin) Hairy cell leukemia0.001-0.01

Mechanism of Action: A Comparative Overview

While most adenosine analogs exert their anticancer effects by disrupting nucleic acid metabolism, their precise mechanisms can vary.

This compound: The primary mechanism of this compound is believed to be the inhibition of adenosine deaminase (ADA), an enzyme crucial for purine (B94841) metabolism. By inhibiting ADA, this compound leads to an accumulation of deoxyadenosine (B7792050), which is subsequently converted to dATP. High levels of dATP are toxic to lymphocytes and inhibit ribonucleotide reductase, thereby depleting the pool of other deoxynucleotides necessary for DNA synthesis.

Cladribine (2-chloro-2'-deoxyadenosine): Cladribine is a prodrug that is phosphorylated intracellularly to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). Cd-ATP is incorporated into DNA, leading to strand breaks and apoptosis. It is relatively resistant to degradation by adenosine deaminase.

Fludarabine (F-ara-A): Similar to cladribine, fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis. It can also be incorporated into both DNA and RNA.

Pentostatin (2'-deoxycoformycin): Pentostatin is a potent inhibitor of adenosine deaminase. Its mechanism is similar to that proposed for this compound, leading to the toxic accumulation of deoxyadenosine and dATP.

Below is a diagram illustrating the general signaling pathway affected by adenosine analogs that inhibit adenosine deaminase.

Adenosine_Analog_Pathway Mechanism of ADA-Inhibiting Adenosine Analogs cluster_cell Cancer Cell Adenosine_Analog This compound or Pentostatin ADA Adenosine Deaminase (ADA) Adenosine_Analog->ADA inhibits Deoxyadenosine Deoxyadenosine ADA->Deoxyadenosine deaminates dATP dATP Accumulation Deoxyadenosine->dATP phosphorylated to RNR Ribonucleotide Reductase dATP->RNR inhibits Apoptosis Apoptosis dATP->Apoptosis induces DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis enables DNA_Synthesis->Apoptosis inhibition leads to

Caption: Signaling pathway of ADA-inhibiting adenosine analogs.

Experimental Protocols

The evaluation of adenosine analogs relies on a suite of standardized in vitro and in vivo assays. Below are the methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the adenosine analog for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

The workflow for a typical in vitro cytotoxicity screening is depicted below.

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Adenosine Analogs (various concentrations) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the adenosine analog at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The comparative analysis of adenosine analogs reveals a class of compounds with significant potential in oncology. While established drugs like Cladribine and Pentostatin have well-defined roles in treating certain leukemias, the exploration of novel analogs like this compound is crucial for expanding the therapeutic arsenal (B13267) against a broader range of cancers. The data presented herein suggests that while this compound shows moderate activity, further structural modifications may be necessary to enhance its potency to levels comparable with clinically approved adenosine analogs. The experimental protocols and workflows provided serve as a foundation for the continued investigation and development of this promising class of anticancer agents.

A Comparative Analysis of N2,N2-Dimethylamino-6-deamino adenosine and Cladribine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N2,N2-Dimethylamino-6-deamino adenosine (B11128) and cladribine (B1669150), two purine (B94841) nucleoside analogs. While both compounds are recognized for their potential in targeting rapidly proliferating cells, a significant disparity exists in the publicly available experimental data. Cladribine has been extensively studied and is an approved therapeutic, whereas detailed experimental data for N2,N2-Dimethylamino-6-deamino adenosine is limited. This guide summarizes the available information to facilitate an informed perspective.

Chemical Structure and Mechanism of Action

Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic deoxyadenosine (B7792050) analog.[1] Its structure includes a chlorine atom at the 2-position of the purine ring, which confers resistance to deamination by adenosine deaminase (ADA). This resistance allows cladribine to accumulate within cells, particularly lymphocytes, where it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form. This active metabolite incorporates into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[1]

Comparative Performance Data

A direct quantitative comparison is challenging due to the lack of specific experimental data for this compound. The following tables summarize the available quantitative data for cladribine.

Table 1: In Vitro Cytotoxicity of Cladribine in Various Cell Lines
Cell LineCell TypeIC50Reference
U266Myeloma~2.43 µM[3][4]
RPMI8226Myeloma~0.75 µM[3][4]
MM1.SMyeloma~0.18 µM[3][4]
Lymphoid and Myeloid NeoplasmsVarious20 - 87 nM[1]
501MelMelanoma~2.9 µmol/l[5]
1205LuMelanoma~2 µmol/l[5]
M249RMelanoma (NRAS-mutated)~6.3 µmol/l[5]
Table 2: Other In Vitro Inhibitory Activities of Cladribine
TargetIC50Reference
Ribonucleotide Reductase0.11 - 0.28 µM[1]
Table 3: Clinical Efficacy of Cladribine in Relapsing Multiple Sclerosis (CLARITY Study)
OutcomeCladribine (3.5 mg/kg)Placebop-valueReference
Annualized Relapse Rate0.140.33< 0.001[6]
Relapse-Free Patients at 96 weeks80%Not specified< 0.001[6]
Risk Reduction of 6-month Confirmed Disability Worsening47% (vs. placebo)-Not specified[7]
Risk Reduction of 6-month Confirmed Disability Worsening (High Relapse Activity Subgroup)82% (vs. placebo)-Not specified[7]

No published experimental data on the in vitro cytotoxicity or clinical efficacy of this compound was identified in the conducted search.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cladribine

cladribine_moa cluster_cell Lymphocyte Cladribine_in Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine_in->dCK Phosphorylation Cladribine_MP Cladribine Monophosphate dCK->Cladribine_MP Cladribine_TP Cladribine Triphosphate Cladribine_MP->Cladribine_TP Further Phosphorylation DNA_poly DNA Polymerase Cladribine_TP->DNA_poly Inhibition RR Ribonucleotide Reductase Cladribine_TP->RR Inhibition DNA_strand_breaks DNA Strand Breaks DNA_poly->DNA_strand_breaks RR->DNA_strand_breaks Apoptosis Apoptosis DNA_strand_breaks->Apoptosis

Caption: Intracellular activation and pro-apoptotic mechanism of cladribine.

General Experimental Workflow for Adenosine Deaminase (ADA) Inhibition Assay

ada_inhibition_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare ADA Enzyme Solution Incubate Incubate ADA with Inhibitor Enzyme->Incubate Substrate Prepare Adenosine (Substrate) Solution Add_Substrate Add Adenosine to Initiate Reaction Substrate->Add_Substrate Inhibitor Prepare Inhibitor (e.g., Cladribine) Dilutions Inhibitor->Incubate Incubate->Add_Substrate Monitor Monitor Reaction (e.g., Absorbance at 265 nm) Add_Substrate->Monitor Calculate_Rate Calculate Reaction Velocities Monitor->Calculate_Rate Plot_Data Plot % Inhibition vs. Inhibitor Concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A typical workflow for determining the IC50 of an ADA inhibitor.

Experimental Protocols

General Protocol for In Vitro Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against adenosine deaminase.

Materials:

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine (substrate)

  • Test inhibitor (e.g., Cladribine, this compound)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Purine Nucleoside Phosphorylase (PNP)

  • Xanthine Oxidase (XOD)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at or near 293 nm (for uric acid detection) or 265 nm (for adenosine consumption).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ADA in cold potassium phosphate buffer.

    • Prepare a stock solution of adenosine in buffer.

    • Prepare a serial dilution of the test inhibitor in buffer.

  • Assay Reaction:

    • In a 96-well plate, add the ADA enzyme solution to wells containing different concentrations of the test inhibitor or buffer (for control).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the adenosine substrate to all wells.

    • If using a coupled assay, the reaction mixture should also contain PNP and XOD.

  • Data Collection:

    • Measure the change in absorbance over time. For direct measurement, monitor the decrease in absorbance at 265 nm as adenosine is converted to inosine.[8] For the coupled colorimetric assay, monitor the increase in absorbance around 293 nm, which corresponds to the formation of uric acid.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

General Protocol for Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Target cell line (e.g., lymphocyte or tumor cell lines)

  • Complete cell culture medium

  • Test compound (e.g., Cladribine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[9]

Conclusion

Cladribine is a well-characterized purine nucleoside analog with demonstrated resistance to adenosine deaminase and potent cytotoxic activity against lymphocytes and various cancer cell lines.[1] Its mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is well-documented, and its clinical efficacy in the treatment of multiple sclerosis is supported by extensive trial data.[6]

In contrast, this compound remains a compound with limited publicly available data. While it is categorized as a purine nucleoside analog with a similar proposed general mechanism of antitumor activity, crucial quantitative data on its performance, such as IC50 values for ADA inhibition or cytotoxicity, are not available in the reviewed literature. Without such data, a direct and meaningful comparison of its potency and efficacy with cladribine is not possible.

For researchers and drug development professionals, cladribine serves as a benchmark compound in this class. Further investigation into this compound would require de novo experimental evaluation to determine its specific biological activity profile and potential as a therapeutic agent.

References

A Comparative Guide to Purine Nucleoside Analogs in Oncology: Fludarabine and the Elusive N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive literature search for N2,N2-Dimethylamino-6-deamino adenosine (B11128) did not yield any published experimental data regarding its therapeutic efficacy or mechanism of action as an antineoplastic agent. This compound appears to be a research chemical with no available preclinical or clinical studies to support a direct comparison with the well-established drug, fludarabine (B1672870). Therefore, this guide will provide a comprehensive overview of the efficacy and mechanisms of fludarabine, a cornerstone in the treatment of hematologic malignancies, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Fludarabine: A Potent Antimetabolite

Fludarabine is a fluorinated purine (B94841) nucleoside analog that has been a mainstay in the treatment of various hematologic cancers, particularly chronic lymphocytic leukemia (CLL).[1][2][3] It functions as an antimetabolite, interfering with DNA synthesis and repair, ultimately leading to apoptosis in both dividing and resting cancer cells.[1][3]

Mechanism of Action

Fludarabine is administered as the prodrug fludarabine phosphate. Following intravenous administration, it is rapidly dephosphorylated to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1] F-ara-ATP exerts its cytotoxic effects through several mechanisms:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (α, δ, and ε), DNA primase, and DNA ligase I, all of which are crucial for DNA replication and repair. This leads to the termination of the growing DNA chain.[2]

  • Inhibition of Ribonucleotide Reductase: F-ara-ATP also inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides, thereby depleting the cellular pool of building blocks for DNA synthesis.[2]

  • Incorporation into DNA and RNA: The incorporation of F-ara-ATP into DNA and RNA leads to the disruption of their normal functions and contributes to the induction of apoptosis.[1]

  • Induction of Apoptosis: The accumulation of DNA damage triggers the activation of apoptotic pathways, primarily through the p53 tumor suppressor protein.[1][2]

Signaling Pathways

Fludarabine's induction of apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. DNA damage leads to the activation of p53, which in turn upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, and downregulates anti-apoptotic proteins like Bcl-2. This shift in the balance of Bcl-2 family members results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, leading to programmed cell death.[1]

Fludarabine_Signaling_Pathway Fludarabine-Induced Apoptosis Pathway Fludarabine Fludarabine F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase Ribonucleotide Reductase F_ara_ATP->DNA_Polymerase Inhibition DNA_Damage DNA Damage F_ara_ATP->DNA_Damage Incorporation p53 p53 Activation DNA_Damage->p53 Bcl2_Family Bax/Bak ↑ Bcl-2 ↓ p53->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of fludarabine-induced apoptosis.

Quantitative Efficacy Data of Fludarabine

The efficacy of fludarabine has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Fludarabine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia3.33[4]
RPMI 8226Multiple Myeloma1.54 (µg/mL)[5]
MM.1SMultiple Myeloma13.48 (µg/mL)[5]
MM.1RMultiple Myeloma33.79 (µg/mL)[5]
U266Multiple Myeloma (Resistant)222.2 (µg/mL)[5]
MEC-2Chronic Lymphocytic Leukemia13.5 ± 2.1[6]
Fludarabine-resistant MEC-2Chronic Lymphocytic Leukemia>400[6]

Table 2: Clinical Efficacy of Fludarabine-Based Regimens in Chronic Lymphocytic Leukemia (CLL)

RegimenPatient PopulationOverall Response Rate (%)Complete Response Rate (%)Reference
Fludarabine (F)Previously untreated CLL59.54.6[7]
Fludarabine + Cyclophosphamide (FC)Previously untreated CLL74.323.4[7]
FCR (Fludarabine, Cyclophosphamide, Rituximab)Previously untreated CLL9572[8]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of fludarabine.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells to 70-80% confluency Cell_Seeding 2. Seed cells in a 96-well plate Cell_Culture->Cell_Seeding Drug_Addition 3. Add serial dilutions of Fludarabine Cell_Seeding->Drug_Addition Incubation 4. Incubate for a defined period (e.g., 72h) Drug_Addition->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate to allow formazan (B1609692) formation MTT_Addition->Formazan_Incubation Solubilization 7. Add solubilization solution Formazan_Incubation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: A typical workflow for a cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fludarabine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of fludarabine concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.[6]

Conclusion

Fludarabine remains a critical therapeutic agent in hematologic oncology, with a well-characterized mechanism of action centered on the disruption of DNA synthesis and the induction of apoptosis. The extensive body of preclinical and clinical data provides a solid foundation for its continued use and for the development of novel combination therapies. While a direct comparison with N2,N2-Dimethylamino-6-deamino adenosine is not currently possible due to a lack of available data for the latter, the information presented on fludarabine serves as a benchmark for the evaluation of new purine nucleoside analogs. Further research is warranted to explore the potential of novel compounds in this class, and should such data become available for this compound, a comparative analysis would be of significant interest to the scientific community.

References

A Comparative Analysis of the Cytotoxicity of Purine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of several key purine (B94841) nucleoside analogs, a class of antimetabolite drugs integral to the treatment of various cancers, particularly hematological malignancies.[1] By mimicking naturally occurring purine nucleosides, these compounds interfere with nucleic acid synthesis and trigger programmed cell death.[1] This analysis is supported by experimental data on their efficacy in various cancer cell lines, details of common experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of purine nucleoside analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for several prominent purine nucleoside analogs across various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation times and specific assay protocols.

Purine Nucleoside AnalogCell LineCell TypeIC50 (µM)Incubation Time (h)Assay
Cladribine (B1669150) U266Multiple Myeloma~2.43Not SpecifiedNot Specified
RPMI8226Multiple Myeloma~0.75Not SpecifiedNot Specified
MM1.SMultiple Myeloma~0.18Not SpecifiedNot Specified
Forodesine (B1673553) (+ 10µM dGuo) CCRF-CEMT-cell Leukemia~1-10 (Range)72XTT
HL-60Myeloid Leukemia~1-10 (Range)72XTT
Nelarabine (B1678015) (ara-G) CCRF-CEMT-cell LeukemiaNot Specified72XTT
Various Analogs K562Chronic Myelogenous Leukemia3.42Not SpecifiedNot Specified
HL-60Myeloid Leukemia7.04Not SpecifiedNot Specified
MCF-7Breast Cancer4.91Not SpecifiedNot Specified
HepG2Liver Cancer8.84Not SpecifiedNot Specified

Note: The data presented is a compilation from multiple sources.[1][2] Forodesine requires the presence of deoxyguanosine (dGuo) for its cytotoxic effect. The cytotoxicity of Nelarabine's active form, ara-G, was confirmed to be comparable to Forodesine in CCRF-CEM cells. A study on various 2,6,9-trisubstituted purine derivatives provided the IC50 values against K562, HL-60, MCF-7, and HepG2 cell lines.[2]

Studies indicate that newer generation analogs like clofarabine (B1669196) are considered more efficacious than their predecessors, such as cladribine, when used as single agents in myeloid leukemia.[3] Furthermore, both forodesine and nelarabine show higher cytotoxicity in T-cell acute lymphoblastic leukemia (T-ALL) samples compared to B-cell precursor acute lymphoblastic leukemia (BCP-ALL) and acute myeloid leukemia (AML) samples.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most purine nucleoside analogs involves a multi-step process that ultimately leads to apoptosis.[1]

  • Cellular Uptake: The analogs are transported into cancer cells.

  • Phosphorylation: Intracellular enzymes phosphorylate them into their active triphosphate forms.

  • Inhibition of DNA Synthesis: These active metabolites compete with natural deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP), inhibiting key enzymes like DNA polymerase and ribonucleotide reductase.[1]

  • DNA Incorporation: The analogs can be incorporated into the DNA strand, causing chain termination and DNA fragmentation.[1]

  • Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic apoptotic pathway.[1]

Some purine analogs can also modulate signaling pathways. For instance, certain alkylated purines have been shown to induce apoptosis by simultaneously inhibiting the p70(S6K) pathway and activating the MAPK pathway.[5]

Purine_Analog_Signaling_Pathway General Signaling Pathway of Purine Nucleoside Analogs cluster_cell Cancer Cell PNA Purine Nucleoside Analog Cell_Membrane Cell Membrane PNA_TP Analog Triphosphate (Active Form) PNA->PNA_TP Phosphorylation Cell_Membrane->PNA_TP Cellular Uptake DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase PNA_TP->RNR Inhibits DNA_Damage DNA Strand Breaks & Chain Termination PNA_TP->DNA_Damage Incorporation into DNA DNA_Synthesis DNA Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: General signaling pathway of purine nucleoside analogs.

Experimental Protocols

The following are summarized protocols for common in vitro assays used to determine the cytotoxicity of purine nucleoside analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the purine nucleoside analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Cytotoxicity_Assay_Workflow General Experimental Workflow for Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of Purine Nucleoside Analog seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate assay_choice Select Assay incubate->assay_choice mtt_assay MTT Assay: Add MTT Reagent assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay: Collect Supernatant assay_choice->ldh_assay Membrane Integrity atp_assay ATP Assay: Add Lysis/Luminescence Reagent assay_choice->atp_assay Cell Viability mtt_solubilize Solubilize Formazan mtt_assay->mtt_solubilize ldh_reaction Add LDH Reaction Mix ldh_assay->ldh_reaction measure_luminescence Measure Luminescence atp_assay->measure_luminescence measure_absorbance Measure Absorbance mtt_solubilize->measure_absorbance ldh_reaction->measure_absorbance analyze_data Calculate Cell Viability and IC50 Values measure_absorbance->analyze_data measure_luminescence->analyze_data end End analyze_data->end

Caption: General experimental workflow for cytotoxicity assays.

Conclusion

Purine nucleoside analogs remain a cornerstone of chemotherapy, exhibiting significant cytotoxic effects against a range of cancer cell lines, particularly those of hematological origin. While their fundamental mechanism of inducing apoptosis through the disruption of DNA synthesis is well-established, the cytotoxic potency can vary considerably between different analogs and across different cancer types. Newer agents like clofarabine and nelarabine show promise with enhanced efficacy. The choice of analog for therapeutic development and clinical application should be guided by comparative studies that consider the specific cancer subtype and its molecular characteristics. Standardized in vitro cytotoxicity assays are crucial for the preclinical evaluation and comparison of these potent anticancer agents.

References

A Comparative Guide to Evaluating the Anticancer Effects of Purine Nucleoside Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,N2-Dimethylamino-6-deamino adenosine (B11128) is classified as a purine (B94841) nucleoside analog. This class of compounds is recognized for its extensive antitumor activities, particularly against indolent lymphoid malignancies.[1][2] The generally accepted mechanisms of action for purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][2]

Despite the classification of N2,N2-Dimethylamino-6-deamino adenosine as a potential anticancer agent, a comprehensive review of publicly available scientific literature did not yield specific experimental data validating its efficacy or detailing its precise molecular mechanisms. To provide researchers, scientists, and drug development professionals with a practical framework for evaluating such compounds, this guide utilizes a well-characterized purine nucleoside analog, Cordycepin (B1669437) (3'-deoxyadenosine) , as an illustrative example. The experimental data and methodologies presented for Cordycepin offer a comparative baseline and a methodological template for the investigation of this compound and other novel purine nucleoside analogs.

Comparative Anticancer Activity

As no direct comparative data for this compound is available, we present the cytotoxic activity of Cordycepin against two murine cancer cell lines to serve as a reference point for future studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Citation
CordycepinB16-BL6 (Mouse Melanoma)39[3]
CordycepinLewis Lung Carcinoma (LLC)48[3]
Cl-IB-MECA (A3 Adenosine Receptor Agonist)B16-BL6 (Mouse Melanoma)5[3]
Cl-IB-MECA (A3 Adenosine Receptor Agonist)Lewis Lung Carcinoma (LLC)14[3]

Table 1: Comparative in vitro cytotoxicity of Cordycepin and a selective adenosine A3 receptor agonist, Cl-IB-MECA, against murine cancer cell lines. This data illustrates the potency of a related purine nucleoside analog and suggests a potential mechanism of action through adenosine receptor signaling.

Experimental Protocols

To facilitate the experimental validation of this compound, detailed protocols for fundamental in vitro assays are provided below. These methodologies are standard in the field of cancer drug discovery.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan (B1609692), which is purple in color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Postulated Signaling Pathway and Experimental Workflow

Based on studies of related adenosine analogs like Cordycepin, a plausible mechanism of action for this compound could involve the activation of adenosine receptors, leading to downstream signaling cascades that culminate in apoptosis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A3R Adenosine A3 Receptor AC Adenylate Cyclase A3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Compound N2,N2-Dimethylamino-6-deamino adenosine (Hypothesized) Compound->A3R Activates PKA ↓ PKA cAMP->PKA Bax ↑ Bax PKA->Bax Bcl2 ↓ Bcl-2 PKA->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

The diagram above illustrates a potential signaling cascade initiated by the binding of a purine nucleoside analog to the adenosine A3 receptor, leading to the induction of apoptosis.

G cluster_invitro In Vitro Evaluation start Test Compound (this compound) cell_culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) apoptosis_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

References

A Comparative Guide to Purine Nucleoside Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N2,N2-Dimethylamino-6-deamino adenosine (B11128): Comprehensive searches for peer-reviewed studies on N2,N2-Dimethylamino-6-deamino adenosine did not yield specific experimental data required for a thorough reproducibility and comparative analysis. The available information primarily identifies it as a purine (B94841) nucleoside analog with a proposed mechanism involving the inhibition of DNA synthesis and induction of apoptosis, similar to other compounds in its class.[1] Given the absence of detailed published research, this guide will focus on a comparative analysis of well-established purine nucleoside analogs (PNAs) that serve as critical alternatives and benchmarks in cancer research and therapy. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of key PNAs, focusing on their mechanisms of action, experimental data, and relevant protocols.

The PNAs discussed in this guide—cladribine (B1669150), fludarabine, and clofarabine (B1669196)—are foundational compounds in the treatment of various hematological malignancies.[2][3][4] Their established clinical significance and well-documented mechanisms of action provide a solid basis for comparison and a valuable frame of reference for the evaluation of novel purine derivatives.

Comparative Analysis of Purine Nucleoside Analogs

The following sections provide a detailed comparison of cladribine, fludarabine, and clofarabine, focusing on their mechanisms of action and reported efficacy.

Table 1: Overview of Key Purine Nucleoside Analogs

CompoundChemical NamePrimary Malignancies Treated
Cladribine 2-chloro-2'-deoxyadenosine (2-CdA)Hairy Cell Leukemia, B-cell Chronic Lymphocytic Leukemia, Multiple Sclerosis
Fludarabine 2-fluoro-9-(β-D-arabinofuranosyl)adenine (F-ara-A)Chronic Lymphocytic Leukemia, Non-Hodgkin's Lymphoma
Clofarabine 2-chloro-2'-fluoro-deoxy-9-β-D-arabinofuranosyladenine (CAFdA)Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML)

Detailed Mechanism of Action and Experimental Data

Purine nucleoside analogs exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[2] While the general mechanisms are similar, differences in their chemical structure affect their metabolic activation, substrate specificity for key enzymes, and ultimate cellular fate.

Cladribine (2-chloro-2'-deoxyadenosine)

Cladribine is a chlorinated derivative of deoxyadenosine (B7792050).[5] Its resistance to degradation by adenosine deaminase (ADA) allows for its accumulation within cells.[5]

  • Activation: Cladribine is phosphorylated intracellularly by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (CdATP).[5]

  • Inhibition of DNA Synthesis: CdATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases.[5][6] This incorporation leads to the termination of DNA chain elongation and inhibits DNA repair mechanisms.[5][6]

  • Induction of Apoptosis: The accumulation of DNA strand breaks triggers a p53-dependent apoptotic cascade, involving the release of cytochrome c from mitochondria and the activation of caspases.[5][7]

Table 2: Experimental Data for Cladribine

Cell LineAssayEndpointResultReference
LymphocytesApoptosis AssayDNA strand breaksAccumulation of DNA strand breaks leading to apoptosis.[7]
Multiple SclerosisClinical Trial (CLARITY)Relapse RateSignificantly reduced relapse rates in patients with relapsing-remitting MS.[8]
Fludarabine (2-fluoro-9-(β-D-arabinofuranosyl)adenine)

Fludarabine is a fluorinated purine analog that, after administration, is rapidly dephosphorylated to F-ara-A and then taken up by cells.[9]

  • Activation: Inside the cell, F-ara-A is re-phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[9]

  • Inhibition of DNA Synthesis: F-ara-ATP inhibits several key enzymes involved in DNA synthesis, including DNA polymerase α and ε, and ribonucleotide reductase.[1][9][10] Its incorporation into the DNA strand leads to chain termination.[1][10]

  • Induction of Apoptosis: The disruption of DNA synthesis and repair processes activates apoptotic pathways.[1][10]

Table 3: Experimental Data for Fludarabine

Cell LineAssayEndpointResultReference
RPMI 8226 cellsProliferation AssayIC501.54 µM[11]
Human T lymphoblastoid CEM cellsApoptosis AssayDNA fragmentationInduction of internucleosomal DNA fragmentation.[10]
Murine Tumor ModelIn vivo radiation responseCell CycleStops DNA synthesis within 3 hours, with recovery starting at 12 hours.[12]
Clofarabine (2-chloro-2'-fluoro-deoxy-9-β-D-arabinofuranosyladenine)

Clofarabine is a second-generation purine nucleoside analog designed to combine some of the favorable properties of cladribine and fludarabine.[13]

  • Activation: Clofarabine is efficiently phosphorylated by deoxycytidine kinase to its active 5'-triphosphate form.[14]

  • Inhibition of DNA Synthesis: The triphosphate metabolite inhibits ribonucleotide reductase and competes with dATP for incorporation into DNA by DNA polymerases, leading to the termination of DNA synthesis.[13][15][16]

  • Induction of Apoptosis: Clofarabine directly induces apoptosis by causing the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria.[14][15]

Table 4: Experimental Data for Clofarabine

Cell LineAssayEndpointResultReference
Human colon carcinoma cells (HCT116)DNA Synthesis AssayThymidine incorporationRapidly stopped by 10 µM clofarabine.[17]
Human colon carcinoma cells (HCT116)Apoptosis AssayApoptosis induction3-fold increase in apoptosis.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized mechanism of action for purine nucleoside analogs and a typical experimental workflow for evaluating their efficacy.

Purine_Nucleoside_Analog_Pathway General Mechanism of Action of Purine Nucleoside Analogs PNA Purine Nucleoside Analog (PNA) dCK Deoxycytidine Kinase (dCK) PNA->dCK Phosphorylation PNA_TP PNA-Triphosphate (Active Form) DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase (RNR) PNA_TP->RNR Inhibition dCK->PNA_TP DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Damage DNA Strand Breaks DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of action for purine nucleoside analogs.

Experimental_Workflow Experimental Workflow for PNA Efficacy Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture PNA_Treatment Treatment with PNA Cell_Culture->PNA_Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) PNA_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) PNA_Treatment->Apoptosis_Assay Animal_Model Tumor Xenograft Animal Model PNA_Administration PNA Administration Animal_Model->PNA_Administration Tumor_Measurement Tumor Volume Measurement PNA_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment PNA_Administration->Toxicity_Assessment

Caption: A typical experimental workflow for evaluating PNA efficacy.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating purine nucleoside analogs. Researchers should adapt these protocols based on the specific cell lines, reagents, and equipment available.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of the purine nucleoside analog for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of the purine nucleoside analog for a specified time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

DNA Synthesis Assay (BrdU Incorporation)
  • Cell Treatment: Treat cells with the purine nucleoside analog for the desired duration.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with a fixation solution (e.g., ethanol) and permeabilize the cell membrane with a detergent-based buffer.

  • DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

  • Antibody Staining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the amount of BrdU incorporation, which is proportional to the rate of DNA synthesis.

References

Comparative Guide to the Mechanism of Action of N2,N2-Dimethylamino-6-deamino adenosine and Other Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the purine (B94841) nucleoside analog, N2,N2-Dimethylamino-6-deamino adenosine (B11128), and other key modified nucleosides. While the precise molecular mechanism of N2,N2-Dimethylamino-6-deamino adenosine is not extensively detailed in publicly available research, this document summarizes its known effects and presents a framework for its validation through established experimental protocols. In contrast, the mechanisms of several other RNA modifications, including N6-methyladenosine (m6A), 2'-O-methylation (Nm), N2,N2-dimethylguanosine (m2,2G), and Inosine (B1671953), have been more thoroughly elucidated. This guide will compare these mechanisms, present supporting quantitative data, and provide detailed experimental protocols for their validation.

Overview of this compound and Comparative Molecules

This compound is a synthetic purine nucleoside analog recognized for its broad antitumor activities.[1][2][3][4][5] Its mechanism of action is generally attributed to the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4][5] However, specific molecular targets and detailed signaling pathways remain to be fully characterized.

For a comprehensive comparison, this guide includes the following well-characterized modified nucleosides:

  • N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, playing a crucial role in RNA metabolism.[6]

  • 2'-O-methylation (Nm): A common modification of ribose in various RNA species, impacting RNA stability and translation.[7]

  • N2,N2-dimethylguanosine (m2,2G): A modification found in tRNA that is crucial for maintaining its structural integrity and function.[6][8][9][10]

  • Inosine (I): A product of adenosine deamination in double-stranded RNA, which alters the coding potential and structure of RNA.[4][11]

Comparative Analysis of Mechanisms of Action

The following table summarizes the known and proposed mechanisms of action for this compound and the selected alternative modified nucleosides.

Molecule General Mechanism of Action Key Molecular Targets/Pathways Primary Cellular Outcome
This compound Inhibition of DNA synthesis; Induction of apoptosis.[1][2][3][4][5]Likely DNA polymerases or topoisomerases; Apoptotic pathways (details to be elucidated).Antitumor activity.[1][2][3][4][5]
N6-methyladenosine (m6A) Post-transcriptional regulation of gene expression.[6]"Writers" (e.g., METTL3/14), "Erasers" (e.g., FTO, ALKBH5), and "Readers" (e.g., YTHDF proteins).[6]Regulation of mRNA splicing, stability, translation, and nuclear export.[6]
2'-O-methylation (Nm) Modulation of RNA structure and function.[7]Ribosomal RNA, tRNA, snRNA; Fibrillarin (catalytic enzyme).[7]Increased RNA stability, regulation of ribosome biogenesis and translation fidelity.[7]
N2,N2-dimethylguanosine (m2,2G) Stabilization of tRNA structure.[8][9][10]tRNA, particularly at the elbow region.[6]Ensures correct tRNA folding and function in translation.[8][9][10]
Inosine (I) RNA editing, altering genetic information post-transcriptionally.[4][11]Adenosine deaminases acting on RNA (ADARs).[11]Recoding of codons, alteration of splice sites, and modulation of RNA structure and stability.[11]

Quantitative Data Comparison

Due to the limited availability of specific quantitative data for this compound, this section focuses on representative quantitative data for the alternative modified nucleosides.

Molecule/Process Quantitative Metric Observed Value/Effect Experimental System Reference
N6-methyladenosine (m6A) m6A/A ratio in mRNA~0.1-0.4%Mammalian cells[12]
2'-O-methylation (Nm) Stoichiometry of modification at specific rRNA sitesCan vary significantly, with some sites being constitutively modified while others are more dynamic.Yeast and human cells[1]
N2,N2-dimethylguanosine (m2,2G) Effect on tRNA melting temperature (Tm)Stabilizes tRNA structure, leading to a higher Tm.In vitro transcribed tRNA[6]
Inosine (I) Editing efficiency at specific sitesVaries from <1% to nearly 100% depending on the transcript and cellular context.Mammalian cells[4][11]

Experimental Protocols for Mechanism of Action Validation

This section provides detailed methodologies for key experiments to validate the mechanisms of action discussed. These protocols can be adapted to further investigate this compound.

DNA Synthesis Inhibition Assay

This assay can be used to quantify the inhibitory effect of a compound on DNA replication.

  • Principle: Measures the incorporation of a labeled deoxynucleotide (e.g., [3H]-thymidine or EdU) into newly synthesized DNA in cultured cells. A decrease in incorporation in the presence of the test compound indicates inhibition of DNA synthesis.

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the test compound (e.g., this compound) for a specified time.

    • Add a labeled deoxynucleotide to the culture medium and incubate for a short period.

    • For radiolabeled nucleotides, harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

    • For EdU-based assays, fix and permeabilize the cells, perform a click chemistry reaction to label the incorporated EdU with a fluorescent dye, and quantify the fluorescence using flow cytometry or fluorescence microscopy.

Apoptosis Induction Assays

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[13][14][15][16][17]

  • Principle: A specific peptide substrate for the caspase is labeled with a colorimetric or fluorometric reporter. Upon cleavage by the active caspase in cell lysates, the reporter is released and can be quantified.[13][14][15][16][17]

  • Protocol:

    • Treat cells with the test compound to induce apoptosis.

    • Prepare cell lysates.

    • Add the caspase substrate to the lysates.

    • Incubate to allow for substrate cleavage.

    • Measure the absorbance or fluorescence using a plate reader.[13][14][15][16][17]

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[18][19][20][21]

  • Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in each fraction is then determined by Western blotting or ELISA.[18][19][20][21]

  • Protocol:

    • Induce apoptosis in cells with the test compound.

    • Harvest the cells and gently lyse them to release the cytosol while keeping the mitochondria intact.

    • Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

    • Run the protein from both fractions on an SDS-PAGE gel and perform a Western blot using an antibody specific for cytochrome c.

RNA Modification Analysis

This technique maps the locations of m6A modifications across the transcriptome.[22][23][24][25][26]

  • Principle: An antibody specific to m6A is used to immunoprecipitate RNA fragments containing this modification. The enriched RNA is then sequenced and mapped to the genome to identify m6A sites.[22][23][24][25][26]

  • Protocol:

    • Isolate total RNA from the cells of interest.

    • Fragment the RNA to a size of approximately 100-200 nucleotides.[22][23][24][25][26]

    • Incubate the fragmented RNA with an anti-m6A antibody.

    • Capture the antibody-RNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the m6A-containing RNA fragments.

    • Prepare a sequencing library from the eluted RNA and a corresponding input control.

    • Perform high-throughput sequencing and bioinformatic analysis to identify m6A peaks.

This method allows for the quantitative, base-resolution mapping of Nm sites in RNA.[1][2][3][7][27]

  • Principle: 2'-O-methylated sites are resistant to alkaline hydrolysis. RNA is randomly fragmented by alkaline treatment, and the resulting fragments are sequenced. The positions of Nm are identified as gaps in the sequencing reads.[1][2][3][7][27]

  • Protocol:

    • Isolate total RNA.

    • Perform random alkaline hydrolysis of the RNA.

    • Ligate adapters to the 3' and 5' ends of the RNA fragments.

    • Perform reverse transcription and PCR to generate a cDNA library.

    • Sequence the library and align the reads to a reference transcriptome.

    • Analyze the read start and end positions to identify sites protected from cleavage, which correspond to Nm sites.

The presence of inosine can be quantified by taking advantage of its base-pairing properties during reverse transcription.[4][11]

  • Principle: During reverse transcription, inosine is read as guanosine. Therefore, A-to-I editing events can be identified as A-to-G changes when comparing the cDNA sequence to the genomic DNA sequence.[4][11]

  • Protocol:

    • Isolate both genomic DNA and total RNA from the same sample.

    • Reverse transcribe the RNA to cDNA.

    • Amplify the target region from both the genomic DNA and the cDNA using PCR.

    • Sequence the PCR products using Sanger or next-generation sequencing.

    • Compare the sequences to identify A-to-G discrepancies in the cDNA, which represent A-to-I editing sites. The frequency of the 'G' peak relative to the 'A' peak at a specific position provides a quantitative measure of editing efficiency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DNA_Synthesis_Inhibition_Workflow start Cell Culture treatment Treat with This compound start->treatment labeling Add Labeled Deoxynucleotide (e.g., EdU) treatment->labeling incubation Incubate labeling->incubation fix_perm Fix and Permeabilize incubation->fix_perm click_reaction Click Chemistry Reaction with Fluorescent Dye fix_perm->click_reaction analysis Analyze by Flow Cytometry or Fluorescence Microscopy click_reaction->analysis result Quantification of DNA Synthesis Inhibition analysis->result

Workflow for DNA Synthesis Inhibition Assay.

Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_damage DNA Damage (e.g., by Nucleoside Analog) Mitochondrion Mitochondrion DNA_damage->Mitochondrion stress signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Death_Ligand Death Ligand Death_Ligand->Death_Receptor Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptotic Signaling Pathways.

m6A_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/METTL14 Complex mRNA_m6A mRNA (m6A) METTL3_14->mRNA_m6A FTO_ALKBH5 FTO / ALKBH5 mRNA_A mRNA (Adenosine) FTO_ALKBH5->mRNA_A YTHDF YTHDF Proteins Regulation Regulation YTHDF->Regulation Splicing, Stability, Translation mRNA_A->METTL3_14 mRNA_m6A->FTO_ALKBH5 mRNA_m6A->YTHDF

N6-methyladenosine (m6A) Regulatory Pathway.

MeRIP_Seq_Workflow start Isolate Total RNA fragment Fragment RNA start->fragment immunoprecipitate Immunoprecipitate with anti-m6A Antibody fragment->immunoprecipitate capture Capture with Protein A/G Beads immunoprecipitate->capture wash Wash capture->wash elute Elute m6A- containing RNA wash->elute library_prep Prepare Sequencing Library elute->library_prep sequence High-Throughput Sequencing library_prep->sequence analysis Bioinformatic Analysis (Peak Calling) sequence->analysis result Identify m6A Sites analysis->result

Workflow for MeRIP-Seq.

Conclusion

This compound shows promise as an antitumor agent through its general effects on DNA synthesis inhibition and apoptosis induction. However, a detailed understanding of its molecular mechanism of action requires further investigation. The experimental protocols outlined in this guide provide a clear path for elucidating its specific targets and signaling pathways.

In comparison, the modified nucleosides m6A, Nm, m2,2G, and Inosine have well-defined roles in RNA biology, with established regulatory proteins and pathways. The study of these modifications has provided significant insights into the dynamic nature of post-transcriptional gene regulation. A deeper understanding of the mechanism of this compound, benchmarked against these well-characterized molecules, will be crucial for its future development and clinical application.

References

A Head-to-Head Comparison of Purine Nucleoside Analogs and Other Antimetabolites in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, antimetabolites represent a cornerstone of chemotherapy, exploiting the metabolic vulnerabilities of rapidly proliferating cancer cells. This guide provides a comparative analysis of N2,N2-Dimethylamino-6-deamino adenosine (B11128), as a member of the purine (B94841) nucleoside analog class, and other major antimetabolite drug classes. Due to the limited availability of public research data on N2,N2-Dimethylamino-6-deamino adenosine, this comparison will leverage data from well-characterized purine nucleoside analogs to represent its class.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.

Mechanism of Action: A Tale of Molecular Mimicry

Antimetabolites function by mimicking endogenous molecules, thereby interfering with the synthesis of nucleic acids and disrupting cellular replication. They are broadly classified based on the natural metabolite they antagonize.

Purine Nucleoside Analogs, such as fludarabine, cladribine, and by extension, this compound, are structurally similar to adenosine and guanosine.[1] These agents are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate forms.[2] These active metabolites can then inhibit key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and the induction of apoptosis.[3]

Pyrimidine Analogs, including 5-Fluorouracil (5-FU) and Gemcitabine, mimic the structures of pyrimidines like uracil, cytosine, and thymine. Their mechanisms involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, or direct incorporation into DNA and RNA, which disrupts their function and integrity.

Antifolates, with Methotrexate being a prime example, block the action of dihydrofolate reductase (DHFR). This enzyme is essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of the building blocks for DNA synthesis.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several representative antimetabolites across various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic activity. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.[4]

Antimetabolite ClassCompoundCancer Cell LineIC50 (µM)
Purine Analog FludarabineChronic Lymphocytic Leukemia (CLL)Varies with cell type
CladribineHairy Cell LeukemiaVaries with cell type
Pyrimidine Analog 5-Fluorouracil (5-FU)HT-29 (Colon)5.0[5]
MeWo (Melanoma)1.2[5]
GemcitabineHT-29 (Colon)0.004[5]
MeWo (Melanoma)0.001[5]
Antifolate MethotrexateA431 (Skin)0.02[4]
MCF-7 (Breast)0.03[4]

Experimental Protocols

To ensure accurate and reproducible comparisons of antimetabolite cytotoxicity, standardized experimental protocols are essential. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the antimetabolite is prepared in a suitable solvent (e.g., DMSO or PBS).

  • Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations.

  • The culture medium from the 96-well plates is carefully removed, and 100 µL of the medium containing the different drug concentrations is added to the respective wells.

  • Control wells containing medium with the vehicle (solvent) but no drug are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Reagent Addition and Incubation:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • After the incubation with MTT, the medium is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

  • The plate is gently agitated for 15-20 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated for each drug concentration relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve and using non-linear regression analysis.[6]

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the general signaling pathway of purine nucleoside analogs and a typical experimental workflow for their comparative evaluation.

Purine_Analog_Mechanism Prodrug Purine Nucleoside Analog (Prodrug) Kinases Intracellular Kinases Prodrug->Kinases Phosphorylation Active_Metabolite Active Triphosphate Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase Inhibition DNA_Incorporation Incorporation into DNA Active_Metabolite->DNA_Incorporation DNA_Synthesis DNA Synthesis Apoptosis Apoptosis DNA_Incorporation->Apoptosis Kinases->Active_Metabolite

Caption: General mechanism of action for purine nucleoside analogs.

Experimental_Workflow Start Start: Select Cell Lines & Antimetabolites Cell_Culture 1. Cell Culture & Seeding (96-well plates) Start->Cell_Culture Drug_Treatment 2. Treatment with Serial Dilutions of Antimetabolites Cell_Culture->Drug_Treatment Incubation 3. Incubation (24h, 48h, 72h) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 5. Absorbance Measurement (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis: - Dose-Response Curves - IC50 Calculation Data_Acquisition->Data_Analysis Comparison 7. Head-to-Head Comparison of IC50 Values Data_Analysis->Comparison End End: Comparative Efficacy Report Comparison->End

Caption: Experimental workflow for comparing antimetabolite cytotoxicity.

References

In Vivo Efficacy of N2,N2-Dimethylamino-6-deamino adenosine: A Comparative Analysis with Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo activity of N2,N2-Dimethylamino-6-deamino adenosine (B11128) and other purine (B94841) nucleoside analogues. While direct in vivo validation studies for N2,N2-Dimethylamino-6-deamino adenosine are not extensively available in published literature, its structural similarity to well-characterized purine nucleoside analogues allows for a comparative assessment of its expected performance. This document is intended for researchers, scientists, and drug development professionals.

This compound is a purine nucleoside analog anticipated to exhibit broad antitumor activity, particularly in indolent lymphoid malignancies.[1] The mechanism of action for this class of compounds generally relies on the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3]

Comparative Performance of Purine Nucleoside Analogues

To provide a framework for the potential in vivo efficacy of this compound, this section summarizes the performance of established purine nucleoside analogues—Fludarabine (B1672870), Cladribine (B1669150), and Pentostatin—in preclinical and clinical settings.

CompoundModel/ConditionKey FindingsReference
Fludarabine Previously untreated Chronic Lymphocytic Leukemia (CLL) patients80% response rate.[4]
Human multiple myeloma xenograft in SCID miceTumor growth was inhibited by less than 5-fold over 25 days at a 40 mg/kg dose, compared to a 10-fold increase in the control group.[5]
Cladribine Refractory Acute Myeloid Leukemia (AML)In combination with cytarabine (B982) and G-CSF (CLAG regimen), achieved a complete remission rate of 42.2% and an overall response rate of 49.7%.[6]
Childhood Acute Myeloid Leukemia (AML)Demonstrated effectiveness in combination with continuous-infusion cytarabine.[7]
Pentostatin Hairy Cell LeukemiaAchieved a complete response rate of 80% and a 10-year survival rate of approximately 80%.[8]
Refractory hairy cell leukemiaEqually effective as Cladribine with potentially less myelosuppression.[9]
gammadelta+ T-cell malignancies (in vitro)Induced cytotoxicity in over 90% of tumor cells after 48 hours of exposure.[10]

Signaling Pathway and Mechanism of Action

Purine nucleoside analogues function as antimetabolites. After administration, they are transported into cells and undergo phosphorylation to their active triphosphate forms. These active metabolites interfere with DNA synthesis and repair, primarily by inhibiting DNA polymerase and ribonucleotide reductase. This disruption of critical cellular processes ultimately leads to the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNA Purine Nucleoside Analogue (e.g., this compound) PNA_in Intracellular PNA PNA->PNA_in Cellular Uptake PNA_TP PNA-Triphosphate (Active Form) PNA_in->PNA_TP Phosphorylation DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase PNA_TP->Ribonucleotide_Reductase Inhibition DNA_Synthesis DNA Synthesis & Repair Inhibition DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Figure 1: Generalized signaling pathway for purine nucleoside analogues.

Experimental Protocols

The following are generalized protocols for in vivo validation of anti-leukemic agents, based on methodologies reported in the literature.

Subcutaneous Xenograft Mouse Model for Leukemia

This model is suitable for evaluating the effect of a compound on the growth of a solid tumor mass derived from a leukemia cell line.

  • Cell Culture: Human leukemia cell lines (e.g., MV4-11 for MLL-rearranged leukemia or RPMI8226 for multiple myeloma) are cultured under standard conditions.[5][11]

  • Animal Model: 6-8 week old immunodeficient mice (e.g., NOD/SCID) are used.[5][11]

  • Cell Implantation: A suspension of 1 x 10⁷ cells in a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the flank of each mouse.[11]

  • Tumor Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.[11]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a suitable route (e.g., intraperitoneal or oral) at a specified dose and schedule. A vehicle control group receives the solvent used to dissolve the compound.

  • Endpoint: The study continues for a defined period (e.g., 21-25 days), or until tumors in the control group reach a humane endpoint.[5][11] Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.

start Start cell_culture Culture Leukemia Cell Line start->cell_culture prepare_cells Prepare Cell Suspension cell_culture->prepare_cells inject_mice Subcutaneous Injection into Mice prepare_cells->inject_mice monitor_tumors Monitor Tumor Growth inject_mice->monitor_tumors randomize Randomize Mice into Groups monitor_tumors->randomize treat_control Administer Vehicle Control randomize->treat_control treat_compound Administer Test Compound randomize->treat_compound monitor_treatment Monitor Tumor Volume & Body Weight treat_control->monitor_treatment treat_compound->monitor_treatment endpoint Endpoint Criteria Met? monitor_treatment->endpoint endpoint->monitor_treatment No euthanize Euthanize & Collect Tissues endpoint->euthanize Yes end End euthanize->end

Figure 2: Experimental workflow for a subcutaneous xenograft mouse model.
Systemic Leukemia Mouse Model

This model mimics the disseminated nature of leukemia and is crucial for evaluating therapies intended for non-solid tumors.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used. Sublethal irradiation (e.g., 2-4.5 Gy) may be performed 24 hours prior to cell injection to facilitate engraftment.[12][13]

  • Cell Injection: 1 x 10⁶ viable leukemia cells (either cell lines like NALM6 or patient-derived xenograft cells) are injected intravenously via the tail vein.[13][14]

  • Disease Monitoring: Disease progression is monitored by analyzing peripheral blood for the presence of leukemic cells (e.g., GFP-labeled cells by flow cytometry) or by in vivo bioluminescence imaging if cells are luciferase-tagged.[12][13]

  • Treatment: Once the leukemia is established (e.g., a certain percentage of leukemic cells in the blood), treatment with the test compound or vehicle control is initiated.[12]

  • Endpoint: Survival is a primary endpoint. Blood and bone marrow can be collected at the time of euthanasia to assess leukemic burden.[12]

Conclusion

While direct in vivo data for this compound is pending, its classification as a purine nucleoside analog suggests a strong potential for anti-leukemic and broader anti-tumor activity. The established efficacy of related compounds like Fludarabine, Cladribine, and Pentostatin provides a solid rationale for its further investigation. The experimental protocols outlined in this guide offer a standardized approach for the in vivo validation of this compound and other novel purine nucleoside analogues.

References

Comparative Analysis of N²,N²-Dimethylamino-6-deaminoadenosine and Other Purine Nucleoside Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental findings, comparative efficacy, and methodologies related to N²,N²-Dimethylamino-6-deaminoadenosine and its analogs in the context of cancer therapy.

Introduction

Purine (B94841) nucleoside analogs represent a cornerstone in the treatment of various hematological malignancies. These compounds, structurally similar to endogenous nucleosides, exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive cross-validation of research findings on N²,N²-Dimethylamino-6-deaminoadenosine, a purine nucleoside analog with noted antitumor activity.[1] We will objectively compare its performance with other key alternatives such as N²,N²-Dimethylguanosine, Cladribine, and Fludarabine, supported by available experimental data and detailed methodologies.

Comparative Cytotoxicity of Purine Nucleoside Analogs

CompoundCell LineIC50 (µM)Reference
2',2'-difluorodeoxyguanosineCCRF-CEM0.01[2]
K5620.03[2]
HL-600.28[2]
FludarabinePrimary CLL Cells0.6 - 106[3]
Primary CLL Cells (F-ara-A–sensitive)3.4 (± 0.8)[3]
Primary CLL Cells (F-ara-A–resistant)38.6 (± 13.1)[3]
CladribineT-cell linesMore sensitive than B-cell lines[4]
Solid tumor cell linesAlmost no effect at equivalent concentrations to leukemia lines[4]

Note: The wide range of IC50 values for Fludarabine highlights the heterogeneity in patient-derived chronic lymphocytic leukemia (CLL) cells.[3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which purine nucleoside analogs exert their antitumor effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.

Signaling Pathway for Purine Analog-Induced Apoptosis

The binding of purine nucleoside analogs to their intracellular targets initiates a signaling cascade that culminates in apoptosis. A generalized pathway is depicted below.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling Purine Analog Purine Analog DNA_Damage DNA Damage & Inhibition of DNA Synthesis Purine Analog->DNA_Damage Inhibits DNA Polymerase & Ribonucleotide Reductase p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction & Cytochrome c Release Bax_Bak_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis synthesis_workflow Start 2-Amino-6-chloropurine riboside Product N²,N²-Dimethylamino-6- deaminoadenosine Start->Product Nucleophilic Aromatic Substitution Reagent Excess Dimethylamine (Me2NH) Reagent->Product apoptosis_assay_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture Cancer Cell Culture Treatment Treat with Purine Analogs Cell_Culture->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest & Wash Cells Incubation->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate_Stain Incubate (15 min, RT, Dark) Stain->Incubate_Stain FCM Flow Cytometry Analysis Incubate_Stain->FCM Data Quantify Apoptotic Populations FCM->Data

References

A Comparative Guide to Adenosine Receptor Modulators: Structure-Activity Relationship Insights in the Context of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected adenosine (B11128) receptor modulators. While specific SAR data for N2,N2-Dimethylamino-6-deamino adenosine, a purine (B94841) nucleoside analog with noted antitumor properties, is not extensively available in public domains, this document serves to contextualize its potential pharmacology by comparing it with well-characterized adenosine receptor agonists and antagonists. The provided data on these alternatives offers a valuable reference for researchers engaged in the design and development of novel purinergic ligands.

Introduction to this compound

This compound is classified as a purine nucleoside analog.[1][2] Such analogs are known for their broad antitumor activity, which is often attributed to mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[1][2] Its structural relationship to adenosine suggests potential interactions with adenosine receptors, key regulators in numerous physiological and pathological processes. However, a detailed characterization of its binding affinities and functional effects at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not currently well-documented.

Comparative Analysis of Adenosine Receptor Modulators

To provide a framework for understanding the potential SAR of this compound, this guide presents data on several standard adenosine receptor modulators. These compounds have been extensively studied, and their binding affinities (Ki values) provide a clear illustration of how structural modifications influence receptor selectivity and potency.

Data Presentation: Binding Affinities of Selected Adenosine Receptor Modulators

The following table summarizes the binding affinities (Ki, in nM) of several key adenosine receptor agonists and antagonists at human adenosine receptor subtypes. This data is crucial for comparing the potency and selectivity of different chemical scaffolds.

CompoundTypeA1 Ki (nM)A2A Ki (nM)A2B EC50 (µM)A3 Ki (nM)Reference(s)
NECA Agonist14202.46.2[3][4]
CGS 21680 Agonist29027-88800[5][6]
IB-MECA Agonist5456-1.1[7]
2-Cl-IB-MECA Agonist>1000>1000-0.33[8]
SCH 58261 Antagonist4201.3>1000130[9]
ZM241385 Antagonist-1.4--[10]
MRS1220 Antagonist---0.65[8]

Key Structure-Activity Relationship Insights from Comparators:

  • NECA (5'-N-Ethylcarboxamidoadenosine) is a high-affinity, non-selective adenosine receptor agonist, demonstrating potent binding to A1, A2A, and A3 receptors.[3][4]

  • CGS 21680 showcases how modifications at the N6 and C2 positions of the adenine (B156593) ring can confer selectivity. It is a potent and selective A2A receptor agonist.[5][6]

  • IB-MECA and 2-Cl-IB-MECA are examples of highly selective A3 receptor agonists. The N6-(3-iodobenzyl) substitution is a key determinant of A3 affinity, which is further enhanced by a 2-chloro substitution.[7][8]

  • SCH 58261 and ZM241385 are potent and selective A2A receptor antagonists, highlighting that non-adenosine heterocyclic scaffolds can be developed to achieve high receptor subtype selectivity.[9][10]

  • MRS1220 represents a class of highly potent and selective A3 receptor antagonists derived from a triazoloquinazoline scaffold.[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate determination of compound activity and for enabling cross-study comparisons. Below are representative protocols for key in vitro assays used to characterize adenosine receptor modulators.

1. Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest are cultured to ~80-90% confluency.[11][12]

    • Cells are harvested, and a membrane fraction is prepared by homogenization and differential centrifugation.[12] The final membrane preparation is stored at -80°C.

  • Assay Procedure:

    • Membrane preparations (typically 5-50 µg of protein per well) are incubated in a 96-well plate with a specific radioligand (e.g., [3H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound.[11]

    • The assay buffer typically contains 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl2.[13]

    • Incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.[11]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).[11]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

  • Cell Culture:

    • HEK293 cells stably expressing the adenosine receptor of interest (e.g., A2A) are seeded in 96- or 384-well plates.[14][15]

  • Assay Procedure:

    • Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

    • For agonist testing, cells are stimulated with varying concentrations of the test compound.[14]

    • For antagonist testing, cells are co-incubated with a fixed concentration of an agonist (e.g., CGS 21680) and varying concentrations of the test compound.[15]

    • The incubation is carried out at 37°C for a specified time (e.g., 30-60 minutes).[14]

  • cAMP Detection:

    • Intracellular cAMP levels are measured using a variety of commercially available kits, often based on principles like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen.[15][16]

  • Data Analysis:

    • EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing Signaling and Experimental Workflows

Adenosine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways for the four adenosine receptor subtypes. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs to stimulate adenylyl cyclase.

Adenosine_Signaling cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down cAMP ↓ AC_inhibit->cAMP_down PKA_down PKA ↓ cAMP_down->PKA_down A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up cAMP ↑ AC_stimulate->cAMP_up PKA_up PKA ↑ cAMP_up->PKA_up ATP1 ATP ATP1->AC_inhibit ATP2 ATP ATP2->AC_stimulate

Caption: Canonical G-protein signaling pathways for adenosine receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay workflow.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (CHO/HEK293 expressing receptor) start->prep_membranes prep_reagents Prepare Reagents (Radioligand, Test Compound, Buffers) start->prep_reagents incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Benchmarking N2,N2-Dimethylamino-6-deamino Adenosine Against Standard Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of the investigational purine (B94841) nucleoside analog, N2,N2-Dimethylamino-6-deamino adenosine (B11128), and current standard-of-care cancer therapies. It is important to note that publicly available experimental data on N2,N2-Dimethylamino-6-deamino adenosine is limited. Therefore, this comparison is primarily based on the established mechanism of action of the broader class of purine nucleoside analogs, with well-studied drugs such as fludarabine (B1672870) and cladribine (B1669150) serving as representatives. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is classified as a purine nucleoside analog.[1][2] This class of compounds exhibits broad antitumor activity, particularly against hematological malignancies.[2][3] The therapeutic effect of purine nucleoside analogs is primarily attributed to their ability to interfere with DNA synthesis and induce apoptosis (programmed cell death) in cancer cells.[4][5][6][7]

Mechanism of Action: Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects through a multi-faceted mechanism once inside a cell.[5][6][8]

  • Cellular Uptake and Activation: These analogs are transported into the cell and are then phosphorylated by cellular kinases to their active triphosphate form.[5][7][9]

  • Inhibition of DNA Synthesis: The active triphosphate analog competes with natural purine nucleoside triphosphates (like dATP) for incorporation into the growing DNA strand by DNA polymerase.[5][6][10] This incorporation can lead to the termination of DNA chain elongation.[10] Additionally, these analogs can inhibit ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[6][7]

  • Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers cellular stress pathways, leading to the activation of caspases and the induction of apoptosis.[6][9][11][12]

The following diagram illustrates the general mechanism of action for a purine nucleoside analog.

Purine_Analog_Mechanism General Mechanism of Purine Nucleoside Analogs cluster_cell Cancer Cell PNA Purine Nucleoside Analog PNA_TP Active Triphosphate Form (e.g., F-ara-ATP) PNA->PNA_TP Phosphorylation RNR Ribonucleotide Reductase PNA_TP->RNR Inhibits DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis Required for DNA_Polymerase->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: General mechanism of purine nucleoside analogs in cancer cells.

Comparative Efficacy Data: Standard Cancer Therapies

The following tables summarize the efficacy of standard-of-care therapies for Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer (NSCLC), and Estrogen Receptor-positive (ER+) Breast Cancer.

Acute Myeloid Leukemia (AML)
Therapy ClassRegimenOverall Response Rate (ORR) / Complete Remission (CR)Median Overall Survival (OS)
Chemotherapy 7+3 (Cytarabine + Daunorubicin/Idarubicin)~67% CR[13]15.5 - 37.8 months (improved over time)[14]
Targeted Therapy Venetoclax + Azacitidine~67% CRcNot reached in MRD negative patients[15]
Purine Analog-based FLAG-IDA / CLAG-IDA +/- Venetoclax (Relapsed/Refractory)82.3% ORR-
Non-Small Cell Lung Cancer (NSCLC)
Therapy ClassAgent(s)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Chemotherapy Platinum-based doubletVaries by regimen4.8 - 6.0 months[16]11.3 - 14.2 months[16]
Targeted Therapy Osimertinib (EGFR+)-Improved vs. other TKIs[17]-
Targeted Therapy Alectinib (ALK+)-Improved vs. Crizotinib[17]-
Immunotherapy Pembrolizumab (B1139204) (PD-L1 ≥50%)~45%10.3 months[16]30.0 months[16]
Immunotherapy Nivolumab + Ipilimumab (PD-L1 ≥1%)~36%5.1 months[16]17.1 months[16]
ER-Positive Breast Cancer

| Therapy Class | Agent(s) | Disease-Free Survival (DFS) / Progression-Free Survival (PFS) | | :--- | :--- | | Hormonal Therapy | Tamoxifen (Adjuvant) | Reduces 15-year recurrence risk by ~33%[18] | | Hormonal Therapy | Aromatase Inhibitors (Adjuvant) | Additional 30% relative reduction in recurrence risk vs. Tamoxifen[18] | | Hormonal Therapy | Fulvestrant (Metastatic) | Median PFS: 13.1 - 23.4 months[19] | | Targeted Therapy | CDK4/6 Inhibitors + Hormonal Therapy (Metastatic) | Doubles response rates vs. hormonal therapy alone[20] |

Experimental Protocols for Standard Therapies

Acute Myeloid Leukemia: "7+3" Induction Chemotherapy
  • Objective: To induce complete remission in newly diagnosed AML patients.

  • Methodology:

    • Patient Selection: Fit patients, typically under 60-65 years of age.[21]

    • Treatment Regimen:

      • Cytarabine: 100-200 mg/m² administered as a continuous intravenous infusion for 7 days.[21]

      • Daunorubicin (60-90 mg/m²/day) or Idarubicin (12 mg/m²/day) administered intravenously for 3 days.[21]

    • Monitoring: A bone marrow biopsy is typically performed 7-14 days after the completion of induction chemotherapy to assess for remission.[21]

  • Primary Endpoint: Achievement of complete remission (defined as <5% blasts in the bone marrow and normalization of peripheral blood counts).[13]

Non-Small Cell Lung Cancer: First-Line Immunotherapy with Pembrolizumab
  • Objective: To evaluate the efficacy and safety of pembrolizumab as a first-line treatment for metastatic NSCLC with high PD-L1 expression.

  • Methodology:

    • Patient Selection: Patients with previously untreated metastatic NSCLC whose tumors have high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%) and no EGFR or ALK genomic tumor aberrations.

    • Treatment Regimen: Pembrolizumab administered at a dose of 200 mg intravenously every 3 weeks or 400 mg every 6 weeks until disease progression, unacceptable toxicity, or for a maximum of 24 months.[22]

    • Tumor Assessment: Tumor response is evaluated every 6-9 weeks using imaging studies (e.g., CT scans) according to Response Evaluation Criteria in Solid Tumors (RECIST).

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).

ER-Positive Breast Cancer: Adjuvant Hormonal Therapy with an Aromatase Inhibitor
  • Objective: To reduce the risk of recurrence in postmenopausal women with early-stage, hormone receptor-positive breast cancer.

  • Methodology:

    • Patient Selection: Postmenopausal women with surgically resected, ER-positive, HER2-negative early-stage breast cancer.

    • Treatment Regimen: Anastrozole (1 mg), letrozole (B1683767) (2.5 mg), or exemestane (B1683764) (25 mg) administered orally once daily for 5 years.

    • Monitoring: Patients are monitored for side effects and for signs of disease recurrence through regular clinical examinations and imaging as clinically indicated.

  • Primary Endpoint: Disease-free survival (DFS).

Mechanistic Comparison and Experimental Workflow

The therapeutic approach for a novel purine nucleoside analog would conceptually follow a path of preclinical evaluation before moving to clinical trials, similar to the development of standard therapies.

Experimental_Workflow Comparative Therapeutic Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Results phase1 Phase I (Safety & Dosage) in_vivo->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard of Care) phase2->phase3 approval Standard Therapy phase3->approval Regulatory Approval

Caption: A simplified workflow from preclinical to clinical development.

The following diagrams illustrate the distinct signaling pathways of standard cancer therapies.

Standard_Therapies_Mechanisms Mechanisms of Standard Cancer Therapies cluster_chemo Chemotherapy (Antimetabolite) cluster_targeted Targeted Therapy cluster_immuno Immunotherapy (Checkpoint Inhibitor) chemo Antimetabolite dna_rna DNA/RNA Synthesis chemo->dna_rna Inhibits cell_death Cell Death dna_rna->cell_death Leads to targeted_drug Targeted Drug (e.g., TKI) oncoprotein Oncogenic Protein (e.g., EGFR, ALK) targeted_drug->oncoprotein Blocks growth_signal Growth Signaling oncoprotein->growth_signal proliferation Tumor Proliferation growth_signal->proliferation Drives ici Immune Checkpoint Inhibitor (e.g., anti-PD-1) pd1_pdl1 PD-1/PD-L1 Interaction ici->pd1_pdl1 Blocks t_cell T-Cell t_cell->pd1_pdl1 cancer_cell_killing cancer_cell_killing t_cell->cancer_cell_killing Kills Cancer Cell cancer_cell Cancer Cell cancer_cell->pd1_pdl1 t_cell_inactivation T-Cell Inactivation pd1_pdl1->t_cell_inactivation Causes t_cell_inactivation->cancer_cell_killing Prevents

Caption: Simplified mechanisms of chemotherapy, targeted therapy, and immunotherapy.

Conclusion

This compound belongs to the class of purine nucleoside analogs, which have a well-established role in cancer therapy, particularly in hematologic malignancies. Their mechanism of action, centered on the disruption of DNA synthesis and induction of apoptosis, offers a potent anti-cancer strategy. However, without specific preclinical and clinical data for this compound, a direct quantitative comparison to the diverse and highly effective standard-of-care therapies in solid tumors like NSCLC and breast cancer, as well as in AML, is not feasible.

Standard cancer therapies, including chemotherapy, targeted therapy, and immunotherapy, have demonstrated significant efficacy in large-scale clinical trials and have well-defined roles in the treatment of various cancers. The choice of therapy is increasingly guided by the specific cancer type, stage, and the molecular characteristics of the tumor. Future research on this compound should focus on generating robust preclinical data to identify specific cancer types where it may offer a therapeutic advantage, which would then warrant its progression into clinical trials for a direct comparison with established treatments.

References

A Comparative Guide to Adenosine Deaminase Inhibitors: N2,N2-Dimethylamino-6-deamino adenosine vs. Deoxycoformycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two purine (B94841) nucleoside analogs, N2,N2-Dimethylamino-6-deamino adenosine (B11128) and deoxycoformycin (also known as pentostatin), with a focus on their roles as inhibitors of adenosine deaminase (ADA). This enzyme is a critical player in purine metabolism, and its inhibition has significant therapeutic implications in oncology and immunology.

Introduction

Adenosine deaminase (ADA) is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Inhibition of ADA leads to an accumulation of adenosine and deoxyadenosine, which can be toxic to lymphocytes, making ADA inhibitors effective therapeutic agents for certain lymphoid malignancies and autoimmune diseases.[1][2] This guide evaluates the biochemical properties, efficacy, and experimental considerations for N2,N2-Dimethylamino-6-deamino adenosine and the well-established clinical drug, deoxycoformycin.

Biochemical and Pharmacological Properties

A direct quantitative comparison of the ADA inhibitory activity of this compound and deoxycoformycin is challenging due to the limited publicly available data for the former. However, based on the known properties of deoxycoformycin and structure-activity relationships of related purine analogs, a qualitative and quantitative comparison can be drawn.

FeatureThis compound (Inferred)Deoxycoformycin (Pentostatin)
Mechanism of Action Likely a competitive inhibitor of Adenosine Deaminase.Tight-binding, transition-state analog inhibitor of Adenosine Deaminase.[1]
Potency (Ki value) Data not available. N6-methyl-2'-deoxyadenosine has a reported Ki of 1.2 µM. The dimethylated form's potency is not specified.Extremely potent, with a Ki value of approximately 2.5 pM.
Clinical Use Investigational; reported to have antiviral and anticancer properties.[3]FDA-approved for the treatment of hairy cell leukemia.[2] Also used in other lymphoid malignancies.[1]
Cell Permeability Expected to be cell-permeable.Cell-permeable.
Known Toxicities Data not extensively available.Renal failure, central nervous system depression, immunosuppression, and keratoconjunctivitis.[1]
Administration Not established for clinical use.Intravenous infusion.[4]
Plasma Half-life Not determined.Approximately 4.9 to 6.2 hours.[5]

Signaling and Metabolic Pathways

The inhibition of adenosine deaminase by these compounds has a profound effect on the purine metabolic pathway, leading to the accumulation of deoxyadenosine. This, in turn, results in increased intracellular levels of dATP, which inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. The accumulation of dATP is particularly toxic to lymphocytes, inducing apoptosis.

Adenosine_Metabolism Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA dATP dATP Deoxyadenosine->dATP Inosine Inosine ADA->Inosine Deoxyinosine Deoxyinosine ADA->Deoxyinosine RibonucleotideReductase Ribonucleotide Reductase dATP->RibonucleotideReductase Apoptosis Apoptosis dATP->Apoptosis DNAsynthesis DNA Synthesis & Repair RibonucleotideReductase->DNAsynthesis Inhibitor1 N2,N2-Dimethylamino- 6-deamino adenosine Inhibitor1->ADA Inhibitor2 Deoxycoformycin Inhibitor2->ADA

Caption: Inhibition of Adenosine Deaminase by this compound and Deoxycoformycin.

Experimental Protocols

Adenosine Deaminase Inhibition Assay

A common method to determine the inhibitory potential of compounds against ADA is a spectrophotometric assay. This assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine Deaminase (e.g., from bovine spleen)

  • Adenosine (substrate)

  • Test inhibitor (this compound or Deoxycoformycin)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare stock solutions of the substrate and inhibitors in an appropriate solvent (e.g., DMSO for inhibitors, buffer for substrate).

  • In a 96-well plate, add the phosphate buffer, ADA enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the adenosine substrate to each well.

  • Immediately measure the absorbance at 265 nm at regular intervals for a set period (e.g., 10-30 minutes).

  • Calculate the rate of the reaction (change in absorbance per unit time).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

ADA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer Plate Add Buffer, Enzyme, & Inhibitor to Plate Reagents->Plate Preincubation Pre-incubate Plate->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Measurement Measure Absorbance at 265 nm (kinetic) Reaction->Measurement Calculation Calculate Reaction Rates Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting Determination Determine IC50/Ki Plotting->Determination

Caption: Experimental workflow for an Adenosine Deaminase (ADA) inhibition assay.

Synthesis of this compound

Synthesis_of_N2N2_Dimethylamino_6_deamino_adenosine Deoxyinosine 2'-Deoxyinosine Chlorination Chlorination (e.g., SOCl2 or POCl3) Deoxyinosine->Chlorination Intermediate 6-Chloro-9-(2-deoxy-β-D-erythro- pentofuranosyl)purine Chlorination->Intermediate Substitution Nucleophilic Substitution with Dimethylamine (B145610) ((CH3)2NH) Intermediate->Substitution FinalProduct N2,N2-Dimethylamino-6-deamino adenosine Substitution->FinalProduct

Caption: Inferred synthetic pathway for this compound.

Conclusion

Deoxycoformycin is a well-established, highly potent inhibitor of adenosine deaminase with proven clinical efficacy, particularly in hairy cell leukemia.[2] Its pharmacological profile and toxicities are well-documented.[1] In contrast, this compound is an investigational compound with limited publicly available data on its ADA inhibitory activity. Based on structure-activity relationships of similar N6-substituted purine nucleosides, it is likely to be a less potent inhibitor of ADA compared to the tight-binding deoxycoformycin. Further experimental validation is necessary to quantify its inhibitory constants (Ki and IC50) and to fully assess its potential as a therapeutic agent. Researchers investigating novel ADA inhibitors may find this compound to be a valuable tool for structure-activity relationship studies, while deoxycoformycin remains the gold standard for potent, in vivo inhibition of ADA in clinical and preclinical research.

References

Comparative Analysis of N2,N2-Dimethylamino-6-deamino adenosine: Limited Data Availability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the effects of N2,N2-Dimethylamino-6-deamino adenosine (B11128) on different cell lines has revealed a significant lack of publicly available information. While the compound is identified as a purine (B94841) nucleoside analog with potential antitumor properties, specific quantitative data from comparative studies, such as IC50 values, apoptosis induction rates, and cell cycle analysis on various cell lines, are not readily accessible in the scientific literature. Similarly, detailed studies elucidating the specific signaling pathways modulated by this compound are not available.

N2,N2-Dimethylamino-6-deamino adenosine belongs to the class of purine nucleoside analogs, which are known to exhibit anticancer activity. The general mechanism of action for this class of compounds often involves the inhibition of DNA synthesis and the induction of programmed cell death, also known as apoptosis[1][2]. However, without specific experimental data, a direct comparative study of this compound's performance against other compounds or across different cell lines cannot be compiled.

In light of the limited data, this guide provides a framework for researchers and drug development professionals to conduct and present a comparative study once experimental data is obtained. This includes structured tables for data presentation, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation Framework

The following tables are templates designed to summarize quantitative data from key experiments. Researchers can populate these tables with their own experimental findings for a clear and direct comparison.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Alternative Compounds

CompoundCell Line A (e.g., MCF-7)Cell Line B (e.g., A549)Cell Line C (e.g., HeLa)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative Compound 1Insert IC50 Value (µM)Insert IC50 Value (µM)Insert IC50 Value (µM)
Alternative Compound 2Insert IC50 Value (µM)Insert IC50 Value (µM)Insert IC50 Value (µM)

Table 2: Comparative Apoptosis Induction by this compound and Alternative Compounds

CompoundCell Line A (% Apoptotic Cells)Cell Line B (% Apoptotic Cells)Cell Line C (% Apoptotic Cells)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative Compound 1Insert PercentageInsert PercentageInsert Percentage
Alternative Compound 2Insert PercentageInsert PercentageInsert Percentage

Table 3: Comparative Cell Cycle Analysis of Cells Treated with this compound and Alternative Compounds

CompoundCell Line% in G0/G1 Phase% in S Phase% in G2/M Phase
This compound Cell Line AData Not AvailableData Not AvailableData Not Available
Cell Line BData Not AvailableData Not AvailableData Not Available
Alternative Compound 1 Cell Line AInsert PercentageInsert PercentageInsert Percentage
Cell Line BInsert PercentageInsert PercentageInsert Percentage

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the acquisition of the necessary data.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric method to assess cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or alternative compounds and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be affected by a purine nucleoside analog and a general experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Purinergic Receptor AC Adenylate Cyclase Receptor->AC inhibits Compound N2,N2-Dimethylamino- 6-deamino adenosine Compound->Receptor DNA_Synth_Inhibit Inhibition of DNA Synthesis Compound->DNA_Synth_Inhibit cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Caspase_Cascade Caspase Cascade PKA->Caspase_Cascade activates Apoptosis Apoptosis DNA_Synth_Inhibit->Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for a purine nucleoside analog.

cluster_workflow Experimental Workflow Start Cell Culture (Different Cell Lines) Treatment Treatment with This compound & Alternatives Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Viability->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

This guide provides the necessary framework and protocols to conduct a thorough comparative study of this compound. Researchers are encouraged to utilize these templates to structure their investigations and present their findings in a clear, concise, and comparable manner. The scientific community awaits further research to elucidate the specific biological activities of this promising compound.

References

A Researcher's Guide to Assessing the Specificity of N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the systematic evaluation of the biological specificity of the purine (B94841) nucleoside analog, N2,N2-Dimethylamino-6-deamino adenosine (B11128). Due to the limited availability of public data on this compound, this document outlines a series of recommended experimental protocols and benchmarks against well-characterized alternatives to enable a thorough assessment of its potential therapeutic value.

N2,N2-Dimethylamino-6-deamino adenosine, also known by its synonyms 2-Dimethylamino-nebularine and N2,N2-Dimethyl-isoguanosine, is classified as a purine nucleoside analog. Compounds of this class are known to exert antitumor effects by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis)[1]. A comprehensive understanding of its specific molecular targets and off-target effects is crucial for its development as a therapeutic agent.

Comparative Benchmarking with Alternative Purine Nucleoside Analogs

To contextualize the biological activity of this compound, a direct comparison with established purine nucleoside analogs is recommended. The following table summarizes the known mechanisms of action and reported potency of Fludarabine, Cladribine, and Pentostatin, which serve as excellent benchmarks for these studies.

Compound Primary Mechanism of Action Reported IC50/Ki Values Key Cellular Effects
Fludarabine DNA polymerase and ribonucleotide reductase inhibitor.IC50: 1.54 µg/mL (RPMI 8226 cells), 13.48 µg/mL (MM.1S cells), 33.79 µg/mL (MM.1R cells), 3.33 µM (K562 cells)Induces apoptosis, causes cell cycle arrest in the G1 phase.
Cladribine Deoxycytidine kinase substrate, leading to incorporation into DNA and subsequent DNA strand breakage.Ki: 36 µM (for ENT1), 50 µM (for ENT2)Selective depletion of lymphocytes.
Pentostatin Potent inhibitor of adenosine deaminase (ADA).Potent inhibitor, though specific Ki values in comparable assays are varied.Leads to accumulation of deoxyadenosine (B7792050) and dATP, causing cytotoxicity in lymphocytes.

Experimental Protocols for Specificity Assessment

The following section details key experimental protocols to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50), providing a quantitative measure of its potency against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., RPMI 8226, K562, Jurkat)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound and benchmark compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and benchmark compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Adenosine Deaminase (ADA) Inhibition Assay

Given that this compound is an adenosine analog, it is crucial to assess its potential to inhibit adenosine deaminase, a key enzyme in purine metabolism.

Materials:

  • Human recombinant Adenosine Deaminase (ADA)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Adenosine (substrate)

  • This compound and Pentostatin (positive control)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare a stock solution of ADA in cold potassium phosphate buffer.

  • Prepare serial dilutions of this compound and Pentostatin in the assay buffer.

  • In a UV-transparent 96-well plate, add the assay buffer, the inhibitor dilutions, and the ADA enzyme solution.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding the adenosine substrate to each well.

  • Immediately measure the decrease in absorbance at 265 nm over time in kinetic mode. The conversion of adenosine to inosine (B1671953) leads to a decrease in absorbance.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Plot the percentage of ADA inhibition against the inhibitor concentration to determine the IC50 value. The inhibitor constant (Ki) can be subsequently determined using the Cheng-Prusoff equation.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis and distinguishes it from necrosis, confirming the mechanism of cell death induced by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (based on the IC50 value obtained from the MTT assay) for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the potential mechanism of action, the following diagrams have been generated.

G cluster_0 Cell Viability Assay Workflow a Seed Cells in 96-well Plate b Add Serial Dilutions of Compound a->b c Incubate for 48-72h b->c d Add MTT Reagent c->d e Incubate for 4h d->e f Solubilize Formazan e->f g Measure Absorbance f->g h Calculate IC50 g->h G cluster_0 Adenosine Deaminase Inhibition Pathway Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Inosine Inosine ADA->Inosine Inhibitor This compound Inhibitor->ADA G cluster_1 Apoptosis Assay Workflow a Treat Cells with Compound b Harvest Cells a->b c Stain with Annexin V-FITC & PI b->c d Flow Cytometry Analysis c->d e Quantify Apoptotic Cells d->e

References

Safety Operating Guide

Proper Disposal of N2,N2-Dimethylamino-6-deamino adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for N2,N2-Dimethylamino-6-deamino adenosine, this guidance is based on the safety profiles of structurally similar nucleoside analogs, such as N2,N2-Dimethylguanosine, 2-Aminopurine, and 6-Chloroguanine. As a standard practice, any compound lacking comprehensive safety data should be handled as a hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with the skin, eyes, and clothing.

Quantitative Data Summary for Structurally Similar Compounds

The following table summarizes key quantitative data from the SDS of related purine derivatives. This information should be used as a conservative guide for handling and disposal.

Property2-Aminopurine6-ChloroguanineN2,N2-Dimethylguanosine
Molecular Formula C5H5N5C5H4ClN5C12H17N5O5
Molecular Weight 135.13 g/mol 169.57 g/mol 311.29 g/mol
Appearance Beige PowderWhite to yellow powderSolid
Melting Point 280-282 °C>300 °CNot available
Solubility No data available1.7 g/L in water (20 °C)Slightly soluble in DMSO and aqueous solutions
Hazard Statements Harmful if swallowedCauses skin irritation, Causes serious eye irritation, May cause respiratory irritationMay be harmful if swallowed, May cause eye irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as chemical waste, following all institutional, local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Unused or expired solid this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

    • Contaminated materials such as pipette tips, tubes, gloves, and bench paper should be placed in a designated hazardous waste container lined with a durable plastic bag.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration if it is a solution.

Step 3: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • The most common and recommended method for the final disposal of such compounds is incineration at a permitted hazardous waste facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store disposal Arrange for Professional Disposal (via EHS or Contractor) store->disposal incineration Final Disposal: Incineration disposal->incineration

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling N2,N2-Dimethylamino-6-deamino adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog.[1] Given that purine nucleoside analogs can exhibit potent biological activity, such as antitumor properties, cautious handling is essential to minimize exposure and ensure laboratory safety.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling N2,N2-Dimethylamino-6-deamino adenosine. These recommendations are based on general best practices for handling potentially hazardous chemicals in a laboratory setting.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes and chemical vapors.[2]
Face ShieldRecommended to be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[2]
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended to provide an extra layer of protection. Gloves should be changed immediately if contaminated.[2]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection N95 or higher RespiratorRecommended, particularly when handling the compound as a powder or when there is a potential for aerosol generation.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weigh paper or a weighing boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent. Remove and dispose of contaminated bench paper and gloves as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, bench paper, and weigh boats should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.